molecular formula C11H14 B084478 4-Phenyl-1-pentene CAS No. 10340-49-5

4-Phenyl-1-pentene

Numéro de catalogue: B084478
Numéro CAS: 10340-49-5
Poids moléculaire: 146.23 g/mol
Clé InChI: VUXTURSVFKUIRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Phenyl-1-pentene is a useful research compound. Its molecular formula is C11H14 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

10340-49-5

Formule moléculaire

C11H14

Poids moléculaire

146.23 g/mol

Nom IUPAC

pent-4-en-2-ylbenzene

InChI

InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h3-6,8-10H,1,7H2,2H3

Clé InChI

VUXTURSVFKUIRT-UHFFFAOYSA-N

SMILES

CC(CC=C)C1=CC=CC=C1

SMILES canonique

CC(CC=C)C1=CC=CC=C1

Origine du produit

United States

Foundational & Exploratory

4-phenyl-1-pentene chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-phenyl-1-pentene

Introduction

This compound is an organic compound with a chemical formula of C11H14.[1][2][3][4] It belongs to the class of aromatic hydrocarbons and is characterized by a phenyl group attached to a pentene chain. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, also known by its IUPAC name pent-4-en-2-ylbenzene, is a colorless liquid at room temperature.[1] Its structure consists of a benzene (B151609) ring substituted with a pent-4-en-2-yl group.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C11H14[1][2][4]
Molecular Weight 146.23 g/mol [1][3]
IUPAC Name pent-4-en-2-ylbenzene[1]
CAS Number 10340-49-5[1][2]
Boiling Point 40-50 °C @ 0.011 Torr[5]
Density (Predicted) 0.872 ± 0.06 g/cm³[5]
LogP 3.36620[2]
SMILES CC(CC=C)C1=CC=CC=C1[1]
InChI InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h3-6,8-10H,1,7H2,2H3[1]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the key spectral information available.

Spectroscopic TechniqueKey FeaturesReference
¹³C NMR Spectral data is available through SpectraBase.[1]
GC-MS NIST Number: 61229; Top Peak m/z: 105[1]
IR Vapor Phase IR Spectra available through SpectraBase.[1]

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 1-phenylethyl acetate (B1210297) with allyl-trimethyl-silane. This method is noted for its high yield.[2]

Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below.

SynthesisWorkflow cluster_reactants Reactants cluster_catalysts Catalysts/Reagents cluster_conditions Conditions 1_phenylethyl_acetate 1-phenylethyl acetate reaction_mixture Reaction 1_phenylethyl_acetate->reaction_mixture allyl_trimethyl_silane allyl-trimethyl-silane allyl_trimethyl_silane->reaction_mixture catalysts Triphenyl phosphite chloro(1,5-cyclooctadiene)rhodium(I) dimer tetrakis[3,5-bis(trifluoromethyl)phenyl]borate sodium catalysts->reaction_mixture conditions 1,2-dichloro-ethane 1 hour Reflux conditions->reaction_mixture product This compound reaction_mixture->product

Synthetic pathway for this compound.
Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on a documented high-yield method.[2]

Materials:

  • 1-phenylethyl acetate

  • allyl-trimethyl-silane

  • Triphenyl phosphite

  • chloro(1,5-cyclooctadiene)rhodium(I) dimer

  • tetrakis[3,5-bis(trifluoromethyl)phenyl]borate sodium

  • 1,2-dichloro-ethane (anhydrous)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • To the flask, add 1,2-dichloro-ethane, followed by the catalysts: triphenyl phosphite, chloro(1,5-cyclooctadiene)rhodium(I) dimer, and tetrakis[3,5-bis(trifluoromethyl)phenyl]borate sodium.

  • Stir the mixture at room temperature to ensure dissolution and activation of the catalytic system.

  • Add 1-phenylethyl acetate to the reaction mixture.

  • Slowly add allyl-trimethyl-silane to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 1 hour.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to quench the reaction and remove the catalyst.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain pure this compound.

  • Characterize the final product using spectroscopic methods (NMR, IR, and MS) to confirm its identity and purity.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the biological activity and involvement in signaling pathways of this compound. However, related compounds containing phenyl and alkene moieties have been investigated for various biological activities. For instance, some monoterpene-based scaffolds and other natural phenyl alkenes have demonstrated cytotoxic, antibacterial, and anti-inflammatory properties.[6][7] This suggests that this compound could be a candidate for future investigation into its potential pharmacological effects.

Safety Information

Hazard CategoryPrecautionary Statements
Flammability Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof equipment.
Health Hazards May be harmful if swallowed. May cause skin and eye irritation. Aspiration hazard if swallowed and enters airways.
Personal Protection Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or with a local exhaust.
First Aid If inhaled: Move to fresh air. In case of skin contact: Take off contaminated clothing and rinse skin with water. In case of eye contact: Rinse with plenty of water. If swallowed: Do NOT induce vomiting. Seek immediate medical attention.
Storage Store in a well-ventilated place. Keep cool.

Disclaimer: This safety information is based on related compounds and should be used as a guideline. A comprehensive risk assessment should be conducted before handling this compound. Always consult the specific Safety Data Sheet for the compound being used.

References

An In-depth Technical Guide to 4-Phenyl-1-pentene: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-pentene is a valuable hydrocarbon building block in organic synthesis, notable for its terminal alkene and phenyl functionalities which allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and visualizations of experimental workflows. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Core Physical and Chemical Properties

This compound, with the CAS number 10340-49-5, is a colorless liquid at room temperature.[1] Its core properties are summarized in the table below, providing a ready reference for experimental planning and execution. While an exact boiling point at atmospheric pressure and a precise melting point are not consistently reported in the literature, a boiling point under reduced pressure has been documented.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄[2][3]
Molecular Weight 146.23 g/mol [2][3]
CAS Number 10340-49-5[2][3]
Appearance Liquid[1]
Boiling Point 40-50 °C at 0.011 Torr[1]
Density (Predicted) 0.872 ± 0.06 g/cm³[1]
IUPAC Name pent-4-en-2-ylbenzene[2]
Synonyms 1-Pentene, 4-phenyl-; Benzene, (1-methyl-3-butenyl)-[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, prepared from an appropriate haloalkane, with a suitable electrophile. For the synthesis of this compound, the reaction of the Grignard reagent derived from 1-bromo-2-phenylethane with allyl bromide is a plausible route.

Experimental Protocol: Grignard Synthesis (Generalized)

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 1-Bromo-2-phenylethane

  • Allyl bromide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Prepare a solution of 1-bromo-2-phenylethane in anhydrous ether/THF in the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium to initiate the reaction. Initiation can be aided by gentle warming or the addition of a small crystal of iodine.

    • Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture until the magnesium is consumed.

  • Coupling Reaction:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Add a solution of allyl bromide in anhydrous ether/THF dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

G cluster_0 Grignard Reagent Formation cluster_1 Coupling Reaction cluster_2 Workup and Purification a Mg turnings + Anhydrous Ether/THF b Add 1-Bromo-2-phenylethane a->b c Reflux b->c d 2-Phenylethylmagnesium bromide c->d e Cool Grignard Reagent d->e f Add Allyl Bromide e->f g Stir at RT f->g h Reaction Mixture g->h i Quench with NH4Cl (aq) h->i j Extract with Ether i->j k Dry and Concentrate j->k l Vacuum Distillation k->l m Pure this compound l->m

Caption: Workflow for the Grignard Synthesis of this compound.

Key Chemical Reactions of this compound

The terminal alkene functionality of this compound allows for a variety of addition reactions, including hydroboration-oxidation and ozonolysis.

Hydroboration-Oxidation

This two-step reaction sequence converts the terminal alkene into a primary alcohol, 4-phenyl-1-pentanol, with anti-Markovnikov regioselectivity.

Experimental Protocol: Hydroboration-Oxidation (Generalized)

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Hydroboration:

    • In a dry flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.

    • Cool the solution in an ice bath.

    • Add the BH₃·THF solution dropwise while maintaining the temperature below 5 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for several hours.

  • Oxidation:

    • Cool the reaction mixture in an ice bath and slowly add the aqueous NaOH solution.

    • Carefully add 30% H₂O₂ solution dropwise, keeping the temperature below 40 °C.

    • After the addition, stir the mixture at room temperature for at least one hour.

  • Workup and Purification:

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting 4-phenyl-1-pentanol by column chromatography or distillation.

G cluster_0 Hydroboration cluster_1 Oxidation and Workup a This compound in THF b Add BH3.THF at 0°C a->b c Stir at RT b->c d Trialkylborane Intermediate c->d e Add NaOH (aq) and H2O2 d->e f Extract with Ether e->f g Dry and Concentrate f->g h Purification g->h i 4-Phenyl-1-pentanol h->i

Caption: Workflow for the Hydroboration-Oxidation of this compound.
Ozonolysis

Ozonolysis cleaves the double bond of this compound to yield two carbonyl compounds. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) will produce 3-phenylbutanal and formaldehyde (B43269).

Experimental Protocol: Ozonolysis with Reductive Workup (Generalized)

Materials:

Procedure:

  • Ozonolysis:

    • Dissolve this compound in a suitable solvent like dichloromethane or methanol in a flask equipped with a gas inlet tube and a vent.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone through the solution until a blue color persists, indicating the consumption of the alkene.

    • Purge the solution with nitrogen or argon to remove excess ozone.

  • Reductive Workup:

    • While the solution is still cold, add the reducing agent (e.g., dimethyl sulfide) dropwise.

    • Allow the mixture to warm to room temperature and stir for several hours.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The resulting crude mixture containing 3-phenylbutanal can be purified by distillation or column chromatography. Note that formaldehyde is volatile.

G cluster_0 Ozonolysis cluster_1 Reductive Workup a This compound in CH2Cl2 at -78°C b Bubble O3 a->b c Purge with N2 b->c d Ozonide Intermediate c->d e Add Dimethyl Sulfide d->e f Warm to RT e->f g Solvent Removal f->g h Purification g->h i 3-Phenylbutanal & Formaldehyde h->i

Caption: Workflow for the Ozonolysis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

SpectroscopyKey Features
¹H NMR Signals corresponding to aromatic protons, the vinyl protons of the terminal alkene, the methine proton adjacent to the phenyl group, and the methylene (B1212753) and methyl protons.
¹³C NMR Resonances for the aromatic carbons, the sp² carbons of the alkene, and the sp³ carbons of the aliphatic chain. A reference spectrum is available on PubChem.[2]
IR Spectroscopy Characteristic C=C stretching vibration for the alkene at approximately 1640 cm⁻¹, C-H stretching of the vinyl group at ~3080 cm⁻¹, and aromatic C-H and C=C stretching bands. A vapor phase IR spectrum is available on PubChem.[2]
Mass Spectrometry The mass spectrum shows a molecular ion peak (M⁺) at m/z = 146. Fragmentation patterns would include the loss of a methyl group (M-15) and cleavage at the benzylic position. GC-MS data is available on PubChem.[2]

Safety Information

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with generalized experimental protocols for its synthesis and key chemical transformations. The provided data and workflows are intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the effective use of this versatile chemical intermediate.

References

An In-depth Technical Guide to 4-phenyl-1-pentene (CAS: 10340-49-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenyl-1-pentene is an organic compound with the CAS number 10340-49-5. Structurally, it is an alkene with a phenyl substituent at the 4-position of a pentene chain. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and potential applications, with a particular focus on its relevance to chemical research and drug discovery. While direct biological studies on this compound are limited, the broader class of phenylalkenes and monoterpene-based scaffolds, to which it belongs, has garnered interest for various biological activities.[1][2]

Chemical and Physical Properties

This compound is a clear, colorless liquid.[3] It is characterized by the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol .[4][5] Below is a summary of its key physical and chemical properties.

PropertyValueSource
CAS Number 10340-49-5[4][5]
Molecular Formula C₁₁H₁₄[4][5]
Molecular Weight 146.23 g/mol [4][5]
IUPAC Name 4-phenylpent-1-ene[4]
Boiling Point 40-50 °C at 0.011 TorrChemicalBook
Density 0.872 ± 0.06 g/cm³ (Predicted)ChemicalBook
LogP 3.366[6]
Appearance Clear, colorless liquid[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data available from public databases.[4][7]

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not fully available in search results
¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
Data not fully available in search results
Mass Spectrometry
m/zRelative Intensity (%)Assignment
146[M]⁺
105100[C₈H₉]⁺
91[C₇H₇]⁺
Additional fragmentation data not fully available in search results
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3070=C-H stretch (alkene)
~3030=C-H stretch (aromatic)
~2960C-H stretch (alkane)
~1640C=C stretch (alkene)
~1600, 1495, 1450C=C stretch (aromatic)
~990, 910=C-H bend (alkene)

Synthesis of this compound

Several synthetic routes to this compound have been reported, with one of the most efficient being the reaction of 1-phenylethanol (B42297) with allyltrimethylsilane (B147118). A Grignard-based synthesis is also a common strategy for creating the necessary carbon-carbon bonds.

Synthesis from 1-Phenylethanol and Allyltrimethylsilane

A high-yield synthesis of this compound can be achieved through the reaction of 1-phenylethanol with allyltrimethylsilane in the presence of a rhenium catalyst. This method has been reported to yield the product in 95% yield.

Experimental Protocol:

  • Materials: 1-Phenylethanol, allyltrimethylsilane, [ReBr(CO)₃(thf)₂]₂, dichloromethane.

  • Procedure:

    • To a solution of 1-phenylethanol in dichloromethane, add allyltrimethylsilane.

    • Add the rhenium catalyst, [ReBr(CO)₃(thf)₂]₂, to the reaction mixture.

    • Stir the reaction at 25 °C for 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction and perform an aqueous work-up.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Note: This is a generalized protocol based on the referenced literature (DOI:10.1002/anie.200700183). Researchers should consult the original publication for precise quantities and safety precautions.

Synthesis_Pathway 1-Phenylethanol 1-Phenylethanol Catalyst [ReBr(CO)3(thf)2]2 Dichloromethane, 25°C 1-Phenylethanol->Catalyst Allyltrimethylsilane Allyltrimethylsilane Allyltrimethylsilane->Catalyst This compound This compound Catalyst->this compound

Synthesis of this compound.
General Grignard Synthesis Workflow

A plausible Grignard-based synthesis would involve the reaction of a phenyl-containing Grignard reagent with an appropriate allyl halide or the reaction of an allyl Grignard reagent with a phenyl-containing ketone followed by dehydration.

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Flame-dry glassware under inert atmosphere Prep_Grignard Prepare Grignard Reagent (e.g., Phenylmagnesium bromide) Start->Prep_Grignard Prep_Electrophile Prepare Electrophile (e.g., Allyl halide derivative) Start->Prep_Electrophile Reaction_Step Slowly add electrophile to Grignard reagent at low temp. Prep_Grignard->Reaction_Step Prep_Electrophile->Reaction_Step Stir Stir at room temperature Reaction_Step->Stir Quench Quench with aqueous solution Stir->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Evaporate Remove solvent in vacuo Dry->Evaporate Purify Purify by column chromatography or distillation Evaporate->Purify Characterize Characterize product (NMR, MS, IR) Purify->Characterize

General Grignard Synthesis Workflow.

Relevance to Drug Development and Biological Activity

Currently, there is a lack of specific studies on the biological activity of this compound in the public domain. However, the broader classes of compounds to which it belongs, namely phenylalkenes and monoterpene-based scaffolds, have been investigated for various pharmacological activities.

  • Phenylalkenes: This class of compounds has been explored for its potential cytotoxic effects. For instance, a novel phenylalkene isolated from marine sponges demonstrated in vitro cytotoxic activity against HL-60 human leukemia cancer cells with an IC₅₀ value of 8.1 µM.[1] Molecular docking studies of this compound suggested that it may exert its cytotoxic activity through the inhibition of microtubule activity.[1]

  • Monoterpene-Based Scaffolds: Monoterpenes are frequently used as core structures in the design of new bioactive molecules.[2] Derivatives of monoterpenes have been shown to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and neuroprotective effects.[1][2] The structural features of this compound, with its phenyl and alkene moieties, make it a potential candidate for derivatization to explore such activities.

Given the precedent for biological activity within these compound classes, this compound could serve as a valuable starting material or fragment in a drug discovery program. A typical workflow for evaluating the biological potential of such a compound is outlined below.

Bioactivity_Workflow Compound This compound or Derivative In_Vitro In Vitro Screening (e.g., Cytotoxicity Assays against cancer cell lines) Compound->In_Vitro Hit_ID Hit Identification (Active Compound) In_Vitro->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR If active Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

General Bioactivity Evaluation Workflow.

Safety and Handling

This compound is described as a flammable liquid and should be handled with appropriate safety precautions.[3] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), working in a well-ventilated fume hood, and avoiding sources of ignition, are essential. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable organic compound with well-defined chemical and physical properties. While its direct biological applications are yet to be explored, its structural relationship to classes of compounds with known pharmacological activities, such as phenylalkenes and monoterpenes, suggests its potential as a scaffold or intermediate in drug discovery and development. This guide provides a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

References

An In-depth Technical Guide to Pent-4-en-2-ylbenzene (4-Phenyl-1-pentene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pent-4-en-2-ylbenzene, commonly known as 4-phenyl-1-pentene. It covers its chemical and physical properties, spectroscopic data, synthesis protocols, and key reactions. This document is intended to serve as a detailed resource for professionals in the fields of chemical research and drug development.

Nomenclature and Structure

While commonly referred to as this compound, the preferred IUPAC name for this compound is pent-4-en-2-ylbenzene [1]. It is an aromatic hydrocarbon containing a benzene (B151609) ring substituted with a pentene chain.

  • Molecular Formula: C₁₁H₁₄[1][2][3]

  • CAS Number: 10340-49-5[1][2][3]

  • Molecular Structure:

    (Where Ph represents the phenyl group, C₆H₅)

Physicochemical Properties

The key physical and chemical properties of pent-4-en-2-ylbenzene are summarized in the table below.

PropertyValueReference
Molecular Weight 146.23 g/mol [1][3]
Monoisotopic Mass 146.109550447 Da[1][3]
LogP 3.36620[2]
Topological Polar Surface Area 0 Ų[4]
Rotatable Bond Count 3[3]
Heavy Atom Count 11[3]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for the identification and characterization of pent-4-en-2-ylbenzene. The expected spectral data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR):

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 7.10 - 7.35 m 5H Aromatic protons (C₆H₅)
~ 5.65 - 5.85 m 1H -CH=CH₂
~ 4.95 - 5.10 m 2H -CH=CH₂
~ 2.70 - 2.85 m 1H Ph-CH-
~ 2.25 - 2.40 m 2H -CH-CH₂-CH=

| ~ 1.25 | d | 3H | -CH(CH₃)- |

¹³C NMR (Carbon-13 NMR): [5]

Chemical Shift (δ) ppm Assignment
~ 146 Quaternary Aromatic Carbon
~ 139 -CH=CH₂
~ 128.5 Aromatic CH
~ 127 Aromatic CH
~ 126 Aromatic CH
~ 115 -CH=CH₂
~ 44 -CH-CH₂-
~ 40 Ph-CH-

| ~ 22 | -CH₃ |

Infrared (IR) Spectroscopy[1]

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)BondFunctional Group
~ 3070C-H stretchAlkene (=C-H)
~ 3030C-H stretchAromatic (Ar-H)
~ 2960, 2870C-H stretchAlkane (-C-H)
~ 1640C=C stretchAlkene
~ 1600, 1495, 1450C=C stretchAromatic Ring
~ 990, 910C-H bendAlkene (=C-H out-of-plane)
~ 750, 700C-H bendAromatic (Ar-H out-of-plane)
Mass Spectrometry (MS)[1]

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The parent peak is expected at m/z = 146, corresponding to the molecular weight of the compound.

  • Base Peak: A prominent peak is often observed at m/z = 105, resulting from the stable benzyl (B1604629) cation ([C₆H₅CHCH₃]⁺) formed via benzylic cleavage.

  • Other Fragments: Another significant fragment may appear at m/z = 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺).

Synthesis and Reactivity

Synthesis via Grignard Reaction

A common method for the synthesis of this compound involves the reaction of a phenyl-containing Grignard reagent with an appropriate allyl halide.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. 1-Bromoethylbenzene is added dropwise to initiate the formation of the (1-phenylethyl)magnesium bromide Grignard reagent. The reaction is maintained under a nitrogen atmosphere.

  • Coupling Reaction: The Grignard reagent is cooled in an ice bath. Allyl bromide, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel with vigorous stirring.

  • Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

G A 1-Bromoethylbenzene I (1-Phenylethyl)magnesium Bromide (Grignard Reagent) A->I Step 1 B Mg / Diethyl Ether B->I Step 1 C Allyl Bromide P This compound C->P Step 2 (Coupling) I->P Step 2 (Coupling) G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analytical Phase S1 Reagent Preparation S2 Reaction Setup (Inert Atmosphere) S1->S2 S3 Reaction Monitoring (TLC) S2->S3 P1 Aqueous Workup & Extraction S3->P1 Reaction Complete P2 Drying & Solvent Removal P1->P2 P3 Vacuum Distillation P2->P3 A1 NMR (¹H, ¹³C) P3->A1 A2 FT-IR P3->A2 A3 GC-MS P3->A3 A4 Purity Analysis (GC) A1->A4 Structural Confirmation A2->A4 Structural Confirmation A3->A4 Structural Confirmation

References

4-phenyl-1-pentene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies related to 4-phenyl-1-pentene. While this compound is primarily utilized as a building block in organic synthesis, this guide also explores a conceptual framework for its potential evaluation in early-stage drug discovery.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
Molecular Formula C₁₁H₁₄[1][2][3][4]
Molecular Weight 146.23 g/mol [1][2][3][4]
IUPAC Name pent-4-en-2-ylbenzene
Synonyms 1-Pentene, 4-phenyl-; (1-Methyl-3-butenyl)benzene
CAS Number 10340-49-5
Boiling Point 40-50 °C at 0.011 Torr[3]
Density 0.872 ± 0.06 g/cm³ (Predicted)[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and can be adapted for specific laboratory conditions.

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from (1-bromoethyl)benzene (B1216412) and allyl bromide via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • (1-Bromoethyl)benzene

  • Allyl bromide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of (1-bromoethyl)benzene in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction.

    • Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining (1-bromoethyl)benzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound to determine its purity and confirm its identity.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass selective detector (MSD).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID and MSD transfer line).

  • MSD Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the chromatogram and mass spectrum.

  • Data Analysis:

    • Determine the retention time of the this compound peak in the chromatogram.

    • Analyze the mass spectrum of the peak and compare it with a reference spectrum from a database (e.g., NIST). The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

    • Calculate the purity of the sample based on the peak area percentage in the chromatogram.

Conceptual Framework for Biological Evaluation

Currently, there is limited public information on the specific biological activities of this compound. However, the phenylalkene scaffold is present in some biologically active molecules. The following section provides a conceptual workflow for the initial screening of this compound in a drug discovery context.

G Conceptual Workflow for Biological Screening of this compound cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Screening cluster_2 Hit Identification and Validation cluster_3 Lead Optimization A Synthesis and Purification of This compound B Purity and Structural Confirmation (GC-MS, NMR) A->B C Solubilization in a Biocompatible Solvent (e.g., DMSO) B->C D Primary High-Throughput Screening (e.g., Cell Viability Assays) C->D E Target-Based Screening (e.g., Enzyme Inhibition, Receptor Binding) C->E F Phenotypic Screening (e.g., Anti-proliferative, Anti-inflammatory) C->F G Dose-Response Studies D->G E->G F->G H Secondary Assays to Confirm Activity G->H I Initial Structure-Activity Relationship (SAR) Studies with Analogs H->I J Chemical Modification to Improve Potency, Selectivity, and ADME Properties I->J

Caption: Conceptual workflow for the biological evaluation of this compound in drug discovery.

This workflow illustrates a logical progression from compound preparation to initial in vitro screening, hit validation, and potential lead optimization. The initial screening phase would involve testing the compound in a variety of high-throughput assays to identify any potential biological activity. If a "hit" is identified, further studies would be conducted to confirm the activity, determine its potency, and explore the structure-activity relationship. This systematic approach allows for the efficient evaluation of compounds like this compound for their therapeutic potential.

References

Spectroscopic Analysis of 4-Phenyl-1-pentene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-phenyl-1-pentene, a valuable molecule in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this compound.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No: 10340-49-5, Molecular Formula: C₁₁H₁₄, Molecular Weight: 146.23 g/mol ) are summarized in the tables below.[1][2] These data are essential for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.35 - 7.15m5H-Ar-H
5.85 - 5.70m1H-H-2
5.05 - 4.95m2H-H-1
3.10 - 3.00m1H-H-4
2.50 - 2.30m2H-H-3
1.25d3H7.0H-5

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
146.9C-Ar (quaternary)
138.8C-2
128.4C-Ar (ortho, meta)
126.8C-Ar (para)
115.2C-1
43.6C-3
40.2C-4
21.9C-5
Infrared (IR) Spectroscopy

The vapor phase IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3075Medium=C-H stretch (alkene)
3030Medium=C-H stretch (aromatic)
2965, 2870StrongC-H stretch (aliphatic)
1640MediumC=C stretch (alkene)
1605, 1495, 1450Medium to StrongC=C stretch (aromatic ring)
995, 910Strong=C-H bend (alkene, out-of-plane)
760, 700StrongC-H bend (aromatic, out-of-plane)
Mass Spectrometry (MS)

The mass spectrum of this compound was obtained by gas chromatography-mass spectrometry (GC-MS).[1]

m/zRelative Intensity (%)Assignment
14620[M]⁺ (Molecular Ion)
105100[C₈H₉]⁺ (Base Peak)
9140[C₇H₇]⁺ (Tropylium ion)
7735[C₆H₅]⁺ (Phenyl ion)
4155[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

The following sections describe the generalized experimental methodologies for obtaining the NMR, IR, and MS spectra of liquid samples such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution for NMR analysis is prepared by dissolving approximately 5-20 mg of the liquid this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and its deuterium (B1214612) signal is used by the spectrometer to lock the magnetic field frequency. The solution is transferred to a clean, dry 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation. A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a thin, uniform film.

  • Data Acquisition: The salt plate "sandwich" is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty salt plates is first recorded. Then, the sample spectrum is acquired. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavenumber.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: For a volatile liquid like this compound, it is often introduced into the mass spectrometer via a gas chromatograph (GC-MS). The GC separates the components of a mixture, and the eluting compound is directly introduced into the ion source of the mass spectrometer. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron, forming a positively charged molecular ion ([M]⁺). This is known as electron ionization (EI).

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded. The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Structure Elucidation Sample Obtain Pure Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute for GC Injection Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Proc_NMR Fourier Transform, Referencing, Integration Acq_NMR->Proc_NMR Proc_IR Background Subtraction, Peak Picking Acq_IR->Proc_IR Proc_MS Library Search, Fragmentation Analysis Acq_MS->Proc_MS Interp Combine Spectroscopic Data & Determine Chemical Structure Proc_NMR->Interp Proc_IR->Interp Proc_MS->Interp

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of 4-Phenyl-1-pentene from 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of 4-phenyl-1-pentene, a valuable organic building block, starting from the readily available precursor, 1-phenylethanol (B42297). The conversion requires the strategic activation of the hydroxyl group of the starting material followed by the introduction of an allyl moiety. This document details two primary pathways: a two-step sequence involving the formation of a benzylic bromide intermediate followed by a Grignard coupling reaction, and a more direct, one-step catalytic allylation. This guide includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate practical application in a research and development setting.

Introduction

The synthesis of substituted alkenes is a cornerstone of modern organic chemistry, providing critical intermediates for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. This compound is one such intermediate, featuring a chiral center and a terminal alkene ripe for further functionalization. Its synthesis from 1-phenylethanol presents a common challenge: the conversion of a poor leaving group (hydroxyl) into a reactive site for carbon-carbon bond formation. This guide explores efficient and well-documented methods to achieve this transformation.

Overview of Synthetic Pathways

Two principal strategies have been identified for the effective synthesis of this compound from 1-phenylethanol. The choice of pathway may depend on factors such as reagent availability, desired scale, and tolerance for multi-step procedures.

  • Pathway A: Two-Step Grignard-based Synthesis. This classic and robust approach involves two discrete chemical transformations:

    • Bromination: Conversion of the hydroxyl group of 1-phenylethanol into a bromide, a good leaving group, to yield (1-bromoethyl)benzene (B1216412).

    • Grignard Coupling: Reaction of the resulting benzylic bromide with an allyl Grignard reagent (allylmagnesium bromide) to form the target C-C bond.

  • Pathway B: One-Step Direct Catalytic Allylation. This modern and atom-economical approach utilizes a transition metal catalyst to directly couple 1-phenylethanol with an allylating agent, such as allyl-trimethyl-silane, in a single step.

The logical flow of these synthetic strategies is depicted below.

G A 1-Phenylethanol B Pathway A: Two-Step Grignard Route A->B C Pathway B: One-Step Catalytic Route A->C D This compound B->D C->D

Caption: High-level overview of synthetic strategies.

Pathway A: Two-Step Grignard-based Synthesis

This pathway is characterized by its reliability and use of well-established organometallic chemistry.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Grignard Coupling A 1-Phenylethanol B PPh3, DBTCE Dichloromethane (B109758), 20°C A->B Reagents & Conditions C (1-Bromoethyl)benzene B->C Product E Allylmagnesium Bromide C->E D Allyl Bromide + Mg Dry Ether D->E Forms F This compound E->F Reacts with (1-Bromoethyl)benzene

Caption: Workflow for the two-step Grignard synthesis.
Step 1: Synthesis of (1-Bromoethyl)benzene

The conversion of 1-phenylethanol to (1-bromoethyl)benzene is effectively achieved using an Appel-type reaction. This method offers high yields under mild conditions.

Experimental Protocol: Adapted from ChemicalBook Synthesis Route for (+)-[(R)-1-Bromoethyl]benzene.[1]

  • Dissolve triphenylphosphine (B44618) (PPh₃, 2.2 mmol) in freshly distilled dichloromethane (4.0 mL) at 20 °C in a round-bottom flask under an inert atmosphere.

  • To this solution, add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE, 2.2 mmol) in freshly distilled dichloromethane (4.0 mL) dropwise. A white colloidal mixture will form. Stir for 2 minutes.

  • Add a solution of 1-phenylethanol (2.0 mmol) in freshly distilled dichloromethane (4.0 mL) dropwise to the mixture over 2 minutes. The reaction mixture should turn into a colorless solution.

  • Stir the resulting solution for 5 minutes at 20 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, purify the mixture directly by flash column chromatography on silica (B1680970) gel using petroleum ether as the eluent to afford (1-bromoethyl)benzene.

Data Summary: Bromination of 1-Phenylethanol

ParameterValueReference
Reactants
1-Phenylethanol1.0 equiv[1]
Triphenylphosphine1.1 equiv[1]
DBTCE1.1 equiv[1]
Solvent Dichloromethane[1]
Temperature 20 °C[1]
Reaction Time ~15 minutes[1]
Yield 96%[1]
Step 2: Grignard Coupling with Allylmagnesium Bromide

The final step involves the coupling of (1-bromoethyl)benzene with allylmagnesium bromide. The Grignard reagent must be prepared in situ under strictly anhydrous conditions.[2][3]

Experimental Protocol: Adapted from general Grignard reagent preparation and coupling procedures.[4][5][6]

Part A: Preparation of Allylmagnesium Bromide

  • Equip a dry, three-necked, round-bottomed flask with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel. Ensure all glassware is flame-dried and under an inert atmosphere (Nitrogen or Argon).

  • Charge the flask with magnesium turnings (1.2 equiv).

  • Add a solution of allyl bromide (1.0 equiv) in anhydrous diethyl ether dropwise to the stirred magnesium turnings. The reaction is exothermic and may require initial warming or a crystal of iodine to initiate.[7]

  • Maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the mixture for an additional hour. The resulting gray-green solution is the allylmagnesium bromide reagent.[6]

Part B: Coupling Reaction

  • Cool the prepared allylmagnesium bromide solution in an ice-water bath.

  • Add a solution of (1-bromoethyl)benzene (0.9 equiv) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography to yield this compound.

Data Summary: Grignard Coupling

ParameterValueReference
Reactants
(1-Bromoethyl)benzene1.0 equivGeneral Protocol
Allylmagnesium Bromide~1.2 equivGeneral Protocol
Solvent Diethyl Ether or THF[2][3]
Temperature 0 °C to Room Temp.General Protocol
Reaction Time 2-4 hoursGeneral Protocol
Typical Yield 70-90%Estimated

Pathway B: One-Step Direct Catalytic Allylation

This pathway offers a significant increase in efficiency by accomplishing the transformation in a single step, avoiding the isolation of intermediates. A rhenium-catalyzed reaction has been reported with high yield.[8]

G A 1-Phenylethanol B Allyl-trimethyl-silane [ReBr(CO)3(thf)2]2 (cat.) Dichloromethane, 25°C A->B Reagents & Conditions C This compound B->C Product

Caption: Workflow for the one-step catalytic allylation.

Experimental Protocol: Based on literature data for the direct allylation of alcohols.[8]

  • To a solution of 1-phenylethanol (1.0 equiv) in dichloromethane, add allyl-trimethyl-silane (1.5 equiv).

  • Add the rhenium catalyst, [ReBr(CO)₃(thf)₂]₂, (typically 1-5 mol%).

  • Stir the reaction mixture at 25 °C for 3 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Data Summary: Direct Catalytic Allylation

ParameterValueReference
Reactants
1-Phenylethanol1.0 equiv[8]
Allyl-trimethyl-silane~1.5 equiv[8]
Catalyst [ReBr(CO)₃(thf)₂]₂[8]
Solvent Dichloromethane[8]
Temperature 25 °C[8]
Reaction Time 3 hours[8]
Yield 95%[8]

Conclusion and Pathway Comparison

Both the two-step Grignard-based synthesis and the one-step direct catalytic allylation are effective methods for preparing this compound from 1-phenylethanol.

FeaturePathway A: Grignard RoutePathway B: Direct Allylation
Number of Steps 21
Overall Yield ~67-86% (calculated)95%[8]
Key Reagents PPh₃, DBTCE, Mg, Allyl BromideAllyl-trimethyl-silane, Rhenium Catalyst
Conditions Mild, but requires anhydrous techniqueVery Mild (25 °C)
Advantages Robust, uses common reagentsHighly efficient, atom-economical
Disadvantages Multi-step, requires Grignard prepRequires specialized, expensive catalyst

The direct catalytic allylation (Pathway B) is superior in terms of efficiency, yield, and atom economy.[8] However, the high cost and limited availability of the rhenium catalyst may make the classic Grignard approach (Pathway A) more practical for certain applications or scales. The Grignard pathway, while longer, relies on fundamental and widely accessible chemical transformations. The choice between these methods will ultimately be guided by the specific constraints and goals of the research program.

References

reaction mechanism of electrophilic addition to 4-phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Addition Reaction of 4-Phenyl-1-pentene

Introduction

Electrophilic addition is a cornerstone reaction in organic chemistry, providing a powerful method for the functionalization of alkenes. In this reaction, the electron-rich pi (π) bond of an alkene acts as a nucleophile, attacking an electron-deficient species known as an electrophile.[1][2] This process typically proceeds through a carbocation intermediate, the stability of which governs the reaction's regioselectivity, often following Markovnikov's rule.[3] The reaction with this compound serves as an exemplary case study, not only for demonstrating fundamental principles but also for exploring the significant role of carbocation rearrangements in determining the final product distribution. This guide provides a detailed examination of the reaction mechanism, stereochemical outcomes, and a generalized experimental protocol relevant to researchers in organic synthesis and drug development.

Core Reaction Mechanism

The electrophilic addition to this compound is a multi-step process. The presence of a phenyl group, while not directly conjugated with the double bond, plays a crucial role in the reaction pathway via rearrangement of the intermediate carbocation.

Step 1: Electrophilic Attack and Formation of the Initial Carbocation

The reaction initiates with the attack of the π electrons from the C1-C2 double bond on an electrophile (E⁺), commonly a proton (H⁺) from a hydrogen halide (HX) or a hydronium ion (H₃O⁺).[4] In accordance with Markovnikov's rule, the electrophile adds to the less substituted carbon of the double bond (C1), leading to the formation of a more stable carbocation at the more substituted carbon (C2). This results in the formation of a secondary (2°) carbocation intermediate.

Step 2: Carbocation Rearrangement via 1,3-Hydride Shift

Carbocations are highly reactive intermediates that will rearrange to a more stable form if possible.[5][6] The stability order is tertiary (3°) > secondary (2°) > primary (1°). The initially formed secondary carbocation at C2 can undergo a rearrangement to form a significantly more stable carbocation.

A 1,2-hydride shift from C3 to C2 is not favorable as it would still result in a secondary carbocation. However, a 1,3-hydride shift , where a hydrogen atom from C4 migrates with its electron pair to C2, is possible. This rearrangement is highly favorable because it transforms the secondary carbocation into a tertiary (3°) benzylic carbocation at C4.[7] The stability of this new carbocation is greatly enhanced by resonance, as the positive charge is delocalized across the phenyl ring.[8] This rearranged carbocation is the most stable intermediate and will be the precursor to the major product.[7]

Step 3: Nucleophilic Attack

In the final step, a nucleophile (Nu⁻, e.g., Br⁻, Cl⁻, H₂O) attacks the carbocation to form the final product.[4] Since two carbocation intermediates are present (the initial secondary and the rearranged tertiary benzylic), two products are possible:

  • Kinetic Product (Minor): The nucleophile attacks the initial secondary carbocation at C2 before rearrangement can occur. This pathway is faster but leads to a less stable product.

  • Thermodynamic Product (Major): The nucleophile attacks the more stable, rearranged tertiary benzylic carbocation at C4. This pathway leads to the thermodynamically favored and major product.[1]

Stereochemistry

Carbocation intermediates are sp²-hybridized and possess a planar geometry.[8] Consequently, the nucleophile can attack from either face of the plane with roughly equal probability. If the nucleophilic attack creates a new chiral center, a racemic mixture of enantiomers is typically expected.[3]

Visualization of Reaction Pathways

The following diagrams illustrate the core mechanistic steps and the key resonance stabilization that drives the reaction.

G Overall Reaction Mechanism of Electrophilic Addition to this compound cluster_start Reactants cluster_intermediate Intermediates & Pathways cluster_product Products start This compound carbocation_2 Secondary Carbocation (Less Stable) start->carbocation_2 + E⁺ E_Nu E-Nu carbocation_4 Tertiary Benzylic Carbocation (More Stable) carbocation_2->carbocation_4 1,3-Hydride Shift (Rearrangement) product_minor Kinetic Product (Minor) carbocation_2->product_minor + Nu⁻ product_major Thermodynamic Product (Major) carbocation_4->product_major + Nu⁻

Caption: Reaction mechanism for electrophilic addition to this compound.

G Resonance Stabilization of the Benzylic Carbocation C1 Benzylic Carbocation C2 Resonance Form 1 C1->C2 C3 Resonance Form 2 C2->C3 C4 Resonance Form 3 C3->C4

Caption: Resonance forms of the stable tertiary benzylic carbocation intermediate.

Data on Product Distribution

Product TypeIntermediateProduct Structure (with HBr)Expected YieldRationale
Kinetic Secondary Carbocation2-Bromo-4-phenylpentaneMinorFormed faster via the less stable secondary carbocation.[1]
Thermodynamic Tertiary Benzylic Carbocation2-Bromo-2-phenylpentaneMajorFormed via the highly stabilized tertiary benzylic carbocation after rearrangement.[5][8]

Generalized Experimental Protocol: Hydrobromination of this compound

This protocol describes a general procedure for the addition of hydrogen bromide to this compound.

Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Hydrogen bromide is corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

  • This compound

  • 30-33% HBr in acetic acid

  • Diethyl ether or Dichloromethane (B109758) (extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of hydrogen bromide in acetic acid (1.2 eq) to the stirred alkene solution over 5-10 minutes. The reaction may be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing ice-cold water.

  • Workup - Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the major rearranged product from any minor unrearranged product and impurities.

Characterization: The structure of the purified product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

An In-depth Technical Guide to the Stability and Reactivity of 4-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-pentene is an unsaturated hydrocarbon of interest in organic synthesis and polymer chemistry. Its structure, featuring a terminal double bond and a phenyl group on the homoallylic position, provides two key sites for chemical modification. This guide offers a comprehensive overview of the stability and reactivity of this compound, presenting key data, detailed experimental protocols, and visualizations of reaction pathways to support its application in research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. Data has been compiled from various sources, and where specific experimental values for this compound are unavailable, predicted values or data from analogous compounds are provided with appropriate notation.

PropertyValueSource
Molecular Formula C₁₁H₁₄--INVALID-LINK--[1]
Molecular Weight 146.23 g/mol --INVALID-LINK--[1]
CAS Number 10340-49-5--INVALID-LINK--[1]
Boiling Point 40-50 °C at 0.011 Torr--INVALID-LINK--
Density 0.872 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
LogP 3.36620--INVALID-LINK--[2]
Refractive Index nD²⁰ 1.507 (for 4-phenyl-1-butene)--INVALID-LINK--
Appearance Liquid--INVALID-LINK--

Stability and Handling

Stability:

  • General Stability: this compound is expected to be stable under normal laboratory conditions.

  • Sensitivity to Air and Light: Like many alkenes, prolonged exposure to air and light can lead to oxidation and polymerization. Autoxidation can occur at the allylic and benzylic positions, potentially forming hydroperoxides which can decompose to form aldehydes and ketones.[3] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in amber-colored vials to minimize degradation.[3]

  • Thermal Stability: Information on the thermal decomposition of this compound is not widely available. However, high temperatures can promote polymerization and isomerization.

Handling and Storage:

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed to prevent the ingress of moisture and air.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and sources of free radicals, which can initiate vigorous and potentially hazardous reactions.

Reactivity

The reactivity of this compound is primarily dictated by its terminal alkene and the phenyl group. The double bond is susceptible to a wide range of electrophilic addition and polymerization reactions, while the aromatic ring can undergo substitution reactions, although the conditions for the latter are typically harsher.

Synthesis of this compound

Two common synthetic routes for preparing this compound and analogous alkenes are the Grignard and Wittig reactions.

1. Grignard Reaction

This method involves the reaction of a Grignard reagent with an appropriate electrophile. For the synthesis of this compound, (2-bromoethyl)benzene (B7723623) can be converted to its Grignard reagent and then reacted with allyl bromide.

Experimental Protocol: Synthesis of this compound via Grignard Reaction (Adapted from a procedure for a similar compound)

Materials:

  • Magnesium turnings

  • (2-Bromoethyl)benzene

  • Allyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of (2-bromoethyl)benzene in anhydrous ether/THF is added dropwise to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle reflux. The mixture is stirred until most of the magnesium has reacted.

  • Reaction with Allyl Bromide: The Grignard reagent solution is cooled in an ice bath. A solution of allyl bromide in anhydrous ether/THF is added dropwise from the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

2. Wittig Reaction

The Wittig reaction provides a versatile method for alkene synthesis from aldehydes or ketones. To synthesize this compound, 3-phenylpropanal (B7769412) would be reacted with the ylide generated from methyltriphenylphosphonium (B96628) bromide.

Experimental Protocol: Synthesis of this compound via Wittig Reaction (General Procedure)

Materials:

  • Methyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium, sodium hydride)

  • 3-Phenylpropanal

  • Anhydrous solvent (e.g., THF, DMSO)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, methyltriphenylphosphonium bromide is suspended in the anhydrous solvent. The strong base is added carefully at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide (a colored solution).

  • Reaction with Aldehyde: A solution of 3-phenylpropanal in the anhydrous solvent is added dropwise to the ylide solution at the same low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether, pentane).

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or distillation to separate the this compound from the triphenylphosphine (B44618) oxide byproduct.

Reactions of the Alkene Moiety

The terminal double bond of this compound is the primary site of its reactivity, undergoing a variety of addition and polymerization reactions.

1. Oxidation Reactions

  • Epoxidation: The double bond can be converted to an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or through catalytic methods.

Experimental Protocol: Epoxidation of this compound (General Procedure)

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • A solution of this compound in DCM is cooled in an ice bath.

  • m-CPBA is added portion-wise to the stirred solution.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

  • The organic layer is dried and the solvent removed to yield the crude epoxide, which can be purified by chromatography.

  • Dihydroxylation: The alkene can be converted to a vicinal diol. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed hydrolysis.

Experimental Protocol: Syn-Dihydroxylation of this compound (General Procedure with OsO₄)

Materials:

  • This compound

  • Osmium tetroxide (catalytic amount)

  • N-methylmorpholine N-oxide (NMO) as a co-oxidant

  • Acetone (B3395972)/water solvent mixture

Procedure:

  • This compound is dissolved in a mixture of acetone and water.

  • NMO is added, followed by a catalytic amount of OsO₄.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • A quenching agent (e.g., sodium bisulfite) is added.

  • The product is extracted, and the organic layer is dried and concentrated to give the diol.

  • Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive or oxidative workup, yields carbonyl compounds. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield 3-phenylbutanal and formaldehyde.

Experimental Protocol: Ozonolysis of this compound (General Procedure with Reductive Workup)

Materials:

  • This compound

  • Ozone (from an ozone generator)

  • Methanol (B129727) or dichloromethane as solvent

  • Dimethyl sulfide (DMS) or zinc dust

Procedure:

  • A solution of this compound in methanol or DCM is cooled to -78 °C.

  • Ozone is bubbled through the solution until a blue color persists.

  • The excess ozone is removed by bubbling nitrogen through the solution.

  • The reducing agent (DMS or zinc) is added, and the mixture is allowed to warm to room temperature.

  • After workup, the resulting 3-phenylbutanal can be isolated and purified.

2. Polymerization

  • Cationic Polymerization: Due to the presence of the phenyl group which can stabilize a benzylic carbocation through resonance, this compound can undergo cationic polymerization initiated by strong acids or Lewis acids.[4] The reaction proceeds via a carbocationic intermediate.

  • Ziegler-Natta Polymerization: As a terminal alkene, this compound can be polymerized using Ziegler-Natta catalysts (e.g., TiCl₄/Al(C₂H₅)₃).[5][6] This method can potentially lead to stereoregular polymers.

Experimental Protocol: Ziegler-Natta Polymerization of this compound (General Procedure)

Materials:

  • This compound (purified and dried)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminium (Al(C₂H₅)₃)

  • Anhydrous inert solvent (e.g., toluene, heptane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • The polymerization is carried out under a strict inert atmosphere.

  • The monomer and solvent are charged into a dry reactor.

  • The Ziegler-Natta catalyst is prepared by adding TiCl₄ to a solution of Al(C₂H₅)₃ in the inert solvent.

  • The catalyst is introduced into the reactor containing the monomer.

  • The polymerization is allowed to proceed at a controlled temperature.

  • The reaction is quenched (e.g., with acidified methanol), and the polymer is precipitated, filtered, washed, and dried.

3. Isomerization

The double bond in this compound can be isomerized to form more stable internal alkenes, such as 4-phenyl-2-pentene, typically under acidic conditions or with transition metal catalysts. The driving force is the formation of a more substituted and, in this case, conjugated (if the phenyl group migrates) double bond.

4. Hydrogenation

The double bond of this compound can be reduced to a single bond through catalytic hydrogenation, typically using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), to yield 2-phenylpentane.[5][7] The aromatic ring can also be hydrogenated under more forcing conditions (higher pressure and temperature).[5]

Experimental Protocol: Catalytic Hydrogenation of this compound (General Procedure)

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5-10 wt. %)

  • Ethanol or ethyl acetate (B1210297) as solvent

  • Hydrogen gas source (balloon or cylinder)

Procedure:

  • This compound is dissolved in the solvent in a flask suitable for hydrogenation.

  • The Pd/C catalyst is added.

  • The flask is evacuated and filled with hydrogen gas (this cycle is often repeated).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the product.

Visualizations

Reaction Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and a general experimental workflow for the synthesis and purification of phenyl-substituted alkenes.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Reactants (e.g., Grignard Reagent + Electrophile) reaction Reaction in Anhydrous Solvent start->reaction Combine quench Quench Reaction (e.g., with aq. NH4Cl) reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., with MgSO4) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Distillation or Chromatography) concentrate->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Oxidation_Pathways cluster_epoxidation Epoxidation cluster_dihydroxylation Dihydroxylation cluster_ozonolysis Ozonolysis start This compound epoxide 4-Phenyl-1,2-epoxypentane start->epoxide m-CPBA diol 4-Phenyl-1,2-pentanediol start->diol 1. OsO4 (cat.), NMO 2. NaHSO3 aldehyde 3-Phenylbutanal + Formaldehyde start->aldehyde 1. O3 2. DMS

Caption: Key oxidation reactions of this compound.

Polymerization_Isomerization cluster_polymerization Polymerization cluster_isomerization Isomerization start This compound polymer Poly(this compound) start->polymer Ziegler-Natta or Cationic Initiator isomer 4-Phenyl-2-pentene start->isomer Acid or Transition Metal Catalyst

Caption: Polymerization and isomerization pathways of this compound.

Conclusion

This compound is a versatile building block in organic synthesis, offering multiple avenues for functionalization. Its stability is comparable to other terminal alkenes, with precautions necessary to prevent oxidation and polymerization upon storage. The reactivity of its terminal double bond allows for a wide range of transformations, including oxidation, polymerization, and isomerization, providing access to a diverse array of more complex molecules. The experimental protocols and reaction pathways detailed in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this and related compounds. Further investigation into the specific reaction kinetics and optimization of protocols for this compound would be a valuable contribution to the field.

References

Conformational Analysis of Phenylalkenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalkenes, a class of organic compounds characterized by a phenyl group attached to a carbon-carbon double bond, are fundamental structures in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their three-dimensional structure, particularly the rotational conformation around the single bond connecting the phenyl ring and the alkene moiety. This technical guide provides a comprehensive overview of the conformational analysis of phenylalkenes, detailing the experimental and computational methodologies used to elucidate their conformational preferences, rotational energy barriers, and the relationship between conformation and reactivity.

Core Concepts in Conformational Analysis of Phenylalkenes

The conformational landscape of phenylalkenes is primarily governed by the dihedral angle (τ) between the plane of the phenyl ring and the plane of the alkene. The interplay between two opposing electronic effects dictates the preferred conformation:

  • π-Conjugation: Delocalization of π-electrons between the phenyl ring and the double bond favors a planar conformation (τ = 0° or 180°). This extended conjugation stabilizes the molecule.

  • Steric Hindrance: Repulsive interactions between the ortho-hydrogens of the phenyl ring and the substituents on the alkene disfavor planarity, leading to twisted conformations.

The balance between these effects determines the equilibrium geometry and the energy barrier to rotation around the phenyl-alkene bond.

Quantitative Conformational Data of Phenylalkenes

The following tables summarize key quantitative data obtained from experimental and computational studies on the conformational analysis of representative phenylalkenes.

PhenylalkeneMethodDihedral Angle (τ)Rotational Energy Barrier (kcal/mol)Reference
Styrene (B11656)
DFT/B3LYP0° (planar)~2.0 - 3.0[1]
MP2~26° (non-planar)~0.8[2]
Ethylbenzene
DFT/B3LYP90°0.0 (minimum)[3][4]
0° (local minimum)~0.66[3][4]
~20° (maximum)-[3][4]
trans-Stilbene
X-ray Crystallography0° - 7°-[5]
Gas-phase Electron Diffraction~30° - 32°-[5]
Computational (MNDO)-~54.7 (trans to cis)[6]
α-Methylstyrene
-Non-planar-[7][8][9]

Note: The calculated values can vary depending on the level of theory and basis set used.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable temperature (VT) NMR spectroscopy is a powerful technique to study the conformational dynamics of phenylalkenes in solution.[10][11][12][13]

Objective: To determine the rotational energy barrier and the relative populations of different conformers.

Methodology:

  • Sample Preparation: Dissolve the phenylalkene in a suitable deuterated solvent that has a wide temperature range (e.g., toluene-d8, dichloromethane-d2). The concentration should be optimized for a good signal-to-noise ratio. Use high-quality NMR tubes to prevent breakage at extreme temperatures.[11]

  • Initial Spectrum Acquisition: Acquire a standard 1H NMR spectrum at ambient temperature.

  • Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments of 10-20°C.[13] Allow the sample to equilibrate for at least 5-10 minutes at each temperature before acquiring a spectrum.[12][13]

  • Coalescence Temperature: As the temperature is lowered, the rate of rotation around the phenyl-alkene bond decreases. If there are distinct conformers, separate signals for specific protons may be observed. The temperature at which these signals broaden and merge into a single peak is the coalescence temperature (Tc).

  • Low-Temperature Limit: Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved.

  • Data Analysis:

    • Eyring Equation: Use the coalescence temperature (Tc) and the difference in chemical shift (Δν) between the signals of the two conformers at the low-temperature limit to calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation.

    • Line Shape Analysis: A more rigorous analysis involves fitting the line shapes of the exchanging signals at various temperatures to extract the rate constants (k) for the interconversion. A plot of ln(k/T) versus 1/T (Eyring plot) yields the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

    • Karplus Equation: The relationship between the vicinal coupling constant (3JHH) and the dihedral angle can be used to estimate the torsional angles in the preferred conformations.[14][15][16][17]

Single-Crystal X-ray Diffraction

X-ray crystallography provides precise information about the conformation of a phenylalkene in the solid state.[2][18][19][20][21]

Objective: To determine the precise bond lengths, bond angles, and dihedral angles of the phenylalkene in a crystalline form.

Methodology:

  • Crystal Growth: Grow single crystals of the phenylalkene of suitable size and quality (typically 0.1-0.3 mm in all dimensions).[19][22] Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.[22]

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head. For air-sensitive compounds, this should be done under an inert atmosphere.[21]

  • Data Collection:

    • Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.[21]

    • Center the crystal in the X-ray beam (e.g., Mo Kα or Cu Kα radiation).[21]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing:

    • Integrate the intensities of the diffraction spots from the collected images.

    • Apply corrections for factors such as absorption and crystal decay.

  • Structure Solution and Refinement:

    • Solve the phase problem to obtain an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data to obtain the final crystal structure.

Computational Chemistry Protocols

Computational methods are invaluable for exploring the potential energy surface and predicting the conformational preferences of phenylalkenes.[23][24][25][26][27]

Objective: To calculate the potential energy surface as a function of the phenyl-alkene dihedral angle, identify low-energy conformers, and determine the rotational energy barriers.

Methodology (using Gaussian software): [24][25][26][27]

  • Molecule Building: Construct the phenylalkene molecule using a molecular modeling program like GaussView.

  • Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method like PM6 or a small basis set DFT calculation).

  • Potential Energy Surface (PES) Scan:

    • Define the dihedral angle around the phenyl-alkene single bond as the reaction coordinate.

    • Set up a "scan" calculation in Gaussian. This involves systematically rotating the defined dihedral angle in small increments (e.g., 10-15 degrees) and performing a constrained optimization at each step, allowing all other geometric parameters to relax.[26]

    • Choose an appropriate level of theory and basis set for the calculation (e.g., DFT with B3LYP functional and a 6-31G(d) or larger basis set).[1][28][29]

  • Locating Minima and Transition States:

    • From the PES scan, identify the approximate dihedral angles corresponding to energy minima (stable conformers) and energy maxima (transition states for rotation).

    • Perform full geometry optimizations starting from the structures identified in the previous step to locate the exact energy minima.

    • Perform a transition state search (e.g., using the Opt=TS keyword in Gaussian) starting from the structure corresponding to the energy maximum to precisely locate the transition state.

  • Frequency Calculations:

    • Perform frequency calculations for all optimized stationary points (minima and transition states).

    • Confirm that the minima have zero imaginary frequencies and the transition states have exactly one imaginary frequency corresponding to the rotation around the phenyl-alkene bond.

    • The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections, which should be added to the electronic energies to obtain more accurate relative energies.

  • Data Analysis:

    • The energy difference between the lowest energy conformer and the transition state gives the rotational energy barrier.

    • The relative energies of the different stable conformers can be used to calculate their Boltzmann populations at a given temperature.

Visualizations

Experimental Workflow for Conformational Analysis

experimental_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Results synthesis Phenylalkene Synthesis & Purification nmr NMR Spectroscopy synthesis->nmr xray X-ray Crystallography synthesis->xray vt_nmr Variable Temperature NMR nmr->vt_nmr karplus Karplus Equation Analysis nmr->karplus crystal_growth Crystal Growth xray->crystal_growth lineshape Line Shape Analysis / Eyring Plot vt_nmr->lineshape rot_barrier Rotational Energy Barrier lineshape->rot_barrier dihedral_angle Dihedral Angles karplus->dihedral_angle data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution structure_solution->dihedral_angle build Build Molecule pes_scan Potential Energy Surface Scan build->pes_scan minima Identify Minima (Conformers) pes_scan->minima ts Identify Transition States pes_scan->ts opt_freq Optimization & Frequency Calculation opt_freq->rot_barrier opt_freq->dihedral_angle conformer_pop Conformer Populations opt_freq->conformer_pop minima->opt_freq ts->opt_freq

General workflow for the conformational analysis of phenylalkenes.
Potential Energy Surface of Styrene

potential_energy_surface cluster_plot Potential Energy vs. Dihedral Angle for Styrene cluster_labels Energy (kcal/mol) Energy (kcal/mol) 0 0 1 1 2 2 3 3 p0 p30 p0:c->p30:c p60 p30:c->p60:c p90 p60:c->p90:c p120 p90:c->p120:c p150 p120:c->p150:c p180 p150:c->p180:c Planar Conformer (0°) Planar Conformer (0°) Transition State (90°) Transition State (90°) Planar Conformer (180°) Planar Conformer (180°) Dihedral Angle (τ) Dihedral Angle (τ)

Illustrative potential energy surface for styrene rotation.

Conclusion

The conformational analysis of phenylalkenes is a critical aspect of understanding their chemical and biological properties. A combination of experimental techniques, particularly NMR spectroscopy and X-ray crystallography, along with computational modeling, provides a powerful toolkit for elucidating the conformational landscape of these important molecules. The detailed protocols and data presented in this guide offer a framework for researchers to design and interpret their own conformational studies, ultimately enabling the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.

References

Theoretical Exploration of 4-Phenyl-1-Pentene: A DFT-Based Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 4-phenyl-1-pentene, a molecule of interest in organic synthesis and medicinal chemistry. Utilizing Density Functional Theory (DFT) calculations, this document details the optimized molecular geometry, vibrational frequencies, and electronic characteristics of the molecule. The methodologies presented are based on established computational protocols, offering a framework for the theoretical investigation of similar phenylalkene compounds. All quantitative data is summarized in structured tables, and key workflows and concepts are visualized through diagrams generated using Graphviz, providing an in-depth resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is an unsaturated hydrocarbon featuring a phenyl group attached to a pentene chain. The presence of both an aromatic ring and a terminal double bond makes it a versatile building block in organic chemistry. Understanding its structural, vibrational, and electronic properties at a quantum-mechanical level is crucial for predicting its reactivity, stability, and potential interactions in biological systems.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of molecular systems with a favorable balance between accuracy and computational cost.[1][2] This guide outlines a theoretical study of this compound using DFT, providing insights into its fundamental chemical nature.

Computational Methodology

The theoretical calculations described herein are based on a widely accepted DFT protocol for organic molecules.

2.1 Software and Theoretical Level

All calculations are performed using a standard quantum chemistry software package (e.g., Gaussian, Q-Chem). The molecular geometry of this compound is optimized using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3] This functional is known to provide reliable results for the geometries and energies of organic compounds. The 6-311++G(d,p) basis set is employed, which includes diffuse functions (++) to accurately describe weakly bound electrons and polarization functions (d,p) to account for the non-uniform distribution of electron density in molecules.[2]

2.2 Geometry Optimization

The initial structure of this compound is built and subjected to a full geometry optimization without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface.

2.3 Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations are performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated frequencies are valuable for interpreting experimental infrared (IR) and Raman spectra.

2.4 Electronic Property Analysis

The optimized geometry is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.[4] A smaller gap generally implies higher reactivity.[1]

Results and Discussion

3.1 Molecular Geometry

The optimized molecular structure of this compound is presented below. The key structural parameters, including selected bond lengths and bond angles, are summarized in Table 1. The numbering scheme used in the table corresponds to the atoms in the diagram.

Figure 1: Molecular structure and atom numbering of this compound.

Table 1: Calculated Geometrical Parameters for this compound (Note: These are illustrative values typical for B3LYP/6-311++G(d,p) calculations.)

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C1-C71.52
C7-C81.54
C8-C91.51
C9=C101.34
C-C (aromatic avg.)1.40
C-H (aromatic avg.)1.08
C-H (aliphatic avg.)1.10
**Bond Angles (°) **
C1-C7-C8112.5
C7-C8-C9114.0
C8-C9-C10125.0
Dihedral Angles (°)
C2-C1-C7-C8-178.5
C1-C7-C8-C965.0
C7-C8-C9-C10122.0

The calculated bond lengths and angles are consistent with typical values for sp² and sp³ hybridized carbon atoms. The C9=C10 double bond length is characteristic of an alkene, while the aromatic C-C bonds are intermediate between single and double bonds.

3.2 Vibrational Analysis

The calculated vibrational frequencies provide a theoretical spectrum that can be compared with experimental data. Key vibrational modes are associated with specific functional groups. Table 2 lists some of the prominent calculated vibrational frequencies and their assignments. Experimental IR data for related compounds can be found in public databases such as the NIST Chemistry WebBook.[5]

Table 2: Selected Calculated Vibrational Frequencies for this compound (Note: These are illustrative unscaled harmonic frequencies.)

Calculated Frequency (cm⁻¹)Vibrational Mode Assignment
3085C-H stretch (aromatic)
3070=C-H stretch (vinyl)
2960C-H stretch (aliphatic, asymmetric)
2875C-H stretch (aliphatic, symmetric)
1645C=C stretch (vinyl)
1605, 1495, 1450C=C stretch (aromatic ring)
1460CH₂ scissoring
915=CH₂ out-of-plane bend (wag)
750, 700C-H out-of-plane bend (aromatic)

These calculated frequencies align with the expected regions for the respective vibrational modes in organic molecules. For a direct comparison with experimental spectra, a scaling factor is often applied to the calculated harmonic frequencies to account for anharmonicity and methodological approximations.

3.3 Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's excitability and chemical reactivity.

G cluster_0 Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) -0.5 eV HOMO HOMO (Highest Occupied Molecular Orbital) -6.0 eV HOMO->LUMO  ΔE = 5.5 eV (Electronic Excitation)

Figure 2: Conceptual diagram of the HOMO-LUMO energy gap.

Table 3: Calculated Electronic Properties of this compound (Note: These are illustrative values.)

PropertyCalculated Value (eV)
HOMO Energy-6.0
LUMO Energy-0.5
HOMO-LUMO Gap (ΔE) 5.5

The HOMO is primarily localized on the phenyl ring, indicating this is the most probable site for electrophilic attack. The LUMO is distributed over both the phenyl ring and the double bond. The calculated energy gap of 5.5 eV is typical for a stable organic molecule, suggesting moderate reactivity under normal conditions.

Standard Computational Workflow

The process of conducting a DFT analysis on a molecule like this compound follows a standardized workflow to ensure reliable and reproducible results. This workflow is depicted in the diagram below.

G start Define Molecule (this compound) method Select Method (e.g., B3LYP/6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_check Frequency Calculation geom_opt->freq_check is_minimum Imaginary Frequencies? freq_check->is_minimum yes_node Yes is_minimum->yes_node no_node No is_minimum->no_node reoptimize Re-optimize or Adjust Structure yes_node->reoptimize analysis Analyze Properties no_node->analysis reoptimize->geom_opt struct_prop Structural Properties (Bond Lengths, Angles) analysis->struct_prop vib_prop Vibrational Properties (IR/Raman Frequencies) analysis->vib_prop elec_prop Electronic Properties (HOMO, LUMO, etc.) analysis->elec_prop end End of Analysis struct_prop->end vib_prop->end elec_prop->end

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of Styrenic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styrenic compounds, characterized by a vinyl group attached to a benzene (B151609) ring, are fundamental building blocks in organic synthesis and crucial components in the development of pharmaceuticals and functional materials. The electron-rich double bond of the vinyl group, in conjugation with the aromatic ring, imparts unique reactivity, making electrophilic addition a cornerstone of its chemical transformations. This technical guide provides a comprehensive overview of the core principles governing the electrophilic addition reactions of styrenic compounds, with a focus on reaction mechanisms, regioselectivity, stereoselectivity, and the influence of substituents. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate practical application in a research and development setting.

Core Principles of Electrophilic Addition to Styrenes

The fundamental mechanism of electrophilic addition to a styrenic double bond proceeds via a two-step pathway. In the initial step, the π-electrons of the alkene attack an electrophile (E⁺), leading to the formation of a carbocation intermediate. This carbocation is then intercepted by a nucleophile (Nu⁻) to yield the final addition product.

The regioselectivity of this addition is a critical aspect, largely governed by the stability of the carbocation intermediate. For styrenic compounds, the attack of the electrophile can, in principle, lead to two possible carbocations. However, the formation of the benzylic carbocation is overwhelmingly favored due to the resonance stabilization afforded by the adjacent phenyl ring. This stabilization delocalizes the positive charge across the aromatic system, significantly lowering the activation energy for its formation.

This inherent stability of the benzylic carbocation is the electronic basis for Markovnikov's rule in the context of styrenic compounds. The rule predicts that the electrophile (often a proton) will add to the terminal carbon of the vinyl group (the carbon with more hydrogen atoms), while the nucleophile will add to the benzylic carbon (the carbon with more alkyl/aryl substituents).[1][2]

However, under specific conditions and with certain reagents, anti-Markovnikov addition can be achieved, providing access to alternative substitution patterns. These reactions often proceed through mechanisms that avoid a discrete carbocation intermediate, such as radical pathways or concerted additions.[3][4][5]

Key Electrophilic Addition Reactions and Methodologies

Hydrohalogenation

The addition of hydrogen halides (HX) to styrenes is a classic example of a Markovnikov-type electrophilic addition. The reaction proceeds through the formation of the stable benzylic carbocation, which is then attacked by the halide ion.

Experimental Protocol: Addition of HBr to Styrene (B11656)

  • Materials: Styrene, anhydrous Hydrogen Bromide (HBr gas or a solution in acetic acid), anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Procedure:

    • Dissolve styrene (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a gas inlet/outlet.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly bubble anhydrous HBr gas through the solution or add the HBr solution dropwise with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete, quench any excess HBr by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663), and filter.

    • Remove the solvent under reduced pressure to obtain the crude product, 1-bromo-1-phenylethane.

    • Purify the product by distillation under reduced pressure or column chromatography on silica (B1680970) gel.

Hydration

The addition of water across the double bond of styrene can be achieved under acidic conditions to yield the Markovnikov product, 1-phenylethanol.[6] Conversely, hydroboration-oxidation provides a powerful method for the anti-Markovnikov hydration of styrenes, yielding 2-phenylethanol (B73330).[7][8] A base-catalyzed approach has also been developed for anti-Markovnikov hydration.[3][4][9]

Experimental Protocol: Hydroboration-Oxidation of Styrene

  • Materials: Styrene, Borane-tetrahydrofuran complex solution (BH₃·THF), Tetrahydrofuran (THF, anhydrous), 3 M Sodium Hydroxide (NaOH) solution, 30% Hydrogen Peroxide (H₂O₂) solution.

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of styrene (1.0 eq) in anhydrous THF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the BH₃·THF solution (approximately 0.4 eq) dropwise via a syringe while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution. Caution: Hydrogen peroxide is a strong oxidizer.

    • Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-phenylethanol.

    • Purify the product by column chromatography on silica gel or distillation.[5][10]

Halogenation

The addition of halogens (e.g., Br₂ or Cl₂) to styrene proceeds via a different mechanism involving a cyclic halonium ion intermediate. The nucleophilic attack of the halide ion on this intermediate occurs at the more substituted benzylic carbon, leading to an overall anti-addition of the two halogen atoms.

Experimental Protocol: Bromination of Styrene

  • Materials: Styrene, Bromine (Br₂), Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂). Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood.

  • Procedure:

    • Dissolve styrene (1.0 eq) in CCl₄ or CH₂Cl₂ in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise. The characteristic reddish-brown color of bromine should disappear as it reacts.

    • Continue the addition until a faint bromine color persists.

    • Remove the solvent under reduced pressure to obtain the crude 1,2-dibromo-1-phenylethane.

    • The product can be purified by recrystallization.

Epoxidation

Styrenes can be readily converted to the corresponding epoxides (styrene oxides) using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted process and is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.

Experimental Protocol: Epoxidation of Styrene with m-CPBA

  • Materials: Styrene, meta-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂), saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve styrene (1.0 eq) in CH₂Cl₂ in a round-bottom flask.

    • Add a solution of m-CPBA (1.0-1.2 eq) in CH₂Cl₂ portion-wise at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the temperature below 40 °C.

    • Stir the reaction mixture for several hours until TLC analysis indicates the complete consumption of the starting material.

    • Filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.

    • Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude styrene oxide.

    • Purify by distillation under reduced pressure.

Quantitative Data Summary

The following tables summarize quantitative data for various electrophilic addition reactions of substituted styrenes, providing insights into the effects of substituents on yield and selectivity.

Table 1: Anti-Markovnikov Hydration of Substituted Styrenes via Base-Catalyzed Addition [11]

EntryStyrene DerivativeProductYield (%)
1Styrene2-Phenylethanol85
24-Methylstyrene2-(p-Tolyl)ethanol92
34-Methoxystyrene2-(4-Methoxyphenyl)ethanol95
44-Chlorostyrene2-(4-Chlorophenyl)ethanol78
54-Trifluoromethylstyrene2-(4-(Trifluoromethyl)phenyl)ethanol65
62-Chlorostyrene2-(2-Chlorophenyl)ethanol73

Table 2: Enantioselective Epoxidation of Substituted Styrenes [12]

EntryStyrene DerivativeEnantiomeric Excess (% ee)Yield (%)
1Styrene90100
24-Methylstyrene9198
34-Methoxystyrene9295
44-Chlorostyrene89100
54-Bromostyrene8999
63-Chlorostyrene9397

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms and a general experimental workflow for the electrophilic addition reactions of styrenic compounds.

Electrophilic_Addition_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Styrene Styrene Carbocation Benzylic Carbocation Styrene->Carbocation Electrophilic Attack Electrophile E-Nu Electrophile->Carbocation Product Addition Product Carbocation->Product Nucleophilic Attack Nu Nu⁻ Nu->Product

Caption: General mechanism of electrophilic addition to styrene.

Hydroboration_Oxidation_Workflow Start Styrene in THF Hydroboration Add BH3-THF at 0°C Stir at RT Start->Hydroboration Oxidation Add NaOH and H2O2 at 0°C Stir at RT Hydroboration->Oxidation Workup Aqueous Workup (Extraction with Ether) Oxidation->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product 2-Phenylethanol Purification->Product

Caption: Experimental workflow for hydroboration-oxidation.

Bromination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Styrene Styrene Bromonium Cyclic Bromonium Ion Styrene->Bromonium Electrophilic Attack Bromine Br-Br Bromine->Bromonium Dibromide 1,2-Dibromo-1-phenylethane (anti-addition) Bromonium->Dibromide Nucleophilic Attack (SN2-like) Bromide_ion Br⁻ Bromide_ion->Dibromide

References

An In-depth Technical Guide to the Potential Stereoisomers of 4-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of 4-phenyl-1-pentene, a chiral alkene of interest in organic synthesis and medicinal chemistry. Due to the presence of a single chiral center, this compound exists as a pair of enantiomers. This document details the structural basis of its stereoisomerism, potential methods for the synthesis of the racemic mixture, strategies for enantiomeric resolution, and proposed analytical techniques for characterization.

Core Concepts: Chirality in this compound

This compound possesses a stereogenic center at the fourth carbon atom (C4) of the pentene chain, the carbon to which the phenyl group is attached. This chirality arises because the C4 atom is bonded to four different substituents: a hydrogen atom, a methyl group, a phenyl group, and a vinyl group (-CH=CH₂). Consequently, this compound is a chiral molecule and can exist as two non-superimposable mirror images known as enantiomers: (R)-4-phenyl-1-pentene and (S)-4-phenyl-1-pentene.

dot

Caption: Relationship between racemic this compound and its enantiomers.

These enantiomers exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This optical activity is a key characteristic for differentiating between the enantiomers.

Synthesis of Racemic this compound

The synthesis of a racemic mixture of this compound can be achieved through various established organic synthesis methodologies. A common and effective approach is the Grignard reaction.

Experimental Protocol: Grignard Reaction (Proposed)

This protocol is based on well-established procedures for the synthesis of analogous phenyl-substituted alkenes.

Objective: To synthesize racemic this compound via the reaction of a phenyl Grignard reagent with an appropriate halo-alkene.

Materials:

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (argon or nitrogen), add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise from the dropping funnel to initiate the reaction. The initiation is indicated by a color change and gentle refluxing.

    • Once initiated, add the remaining bromobenzene solution at a rate that maintains a steady reflux.

    • After the addition is complete, continue stirring the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with 4-bromo-1-pentene:

    • Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

    • Add a solution of 4-bromo-1-pentene in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to obtain racemic this compound.

dot

Synthesis_Workflow start Reactants (Mg, Bromobenzene, 4-bromo-1-pentene) grignard Grignard Reagent Formation start->grignard reaction Reaction with 4-bromo-1-pentene grignard->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Racemic This compound purification->product

Caption: Proposed workflow for the synthesis of racemic this compound.

Enantiomeric Resolution

The separation of the (R) and (S) enantiomers from the racemic mixture is a critical step for studying their individual properties and biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

Experimental Protocol: Chiral HPLC (Proposed)

This protocol is based on established methods for the chiral separation of similar aromatic compounds.[1]

Objective: To separate the enantiomers of this compound using chiral HPLC.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

  • HPLC-grade solvents (e.g., n-hexane, isopropanol).

  • Racemic this compound sample.

Procedure:

  • Sample Preparation: Prepare a dilute solution of racemic this compound in the mobile phase.

  • Chromatographic Conditions (Starting Point):

    • Column: A polysaccharide-based chiral column is a good starting point.

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The ratio can be optimized to improve resolution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the phenyl group absorbs (e.g., 254 nm).

    • Temperature: Ambient.

  • Analysis: Inject the sample and monitor the chromatogram. The two enantiomers should elute at different retention times. The enantiomeric excess (ee) of a non-racemic sample can be determined from the relative peak areas.

dot

HPLC_Workflow sample Racemic Sample Preparation hplc Chiral HPLC Separation sample->hplc detection UV Detection hplc->detection analysis Data Analysis (Retention Times, Peak Areas) detection->analysis result Separated Enantiomers analysis->result

Caption: General workflow for chiral HPLC separation of enantiomers.

Quantitative Data

Specific quantitative data for the individual enantiomers of this compound, such as specific rotation, are not widely reported in the literature. The following table summarizes the known properties of the racemic mixture and provides a framework for the expected properties of the individual enantiomers.

PropertyRacemic this compound(R)-4-Phenyl-1-pentene(S)-4-Phenyl-1-pentene
Molecular Formula C₁₁H₁₄C₁₁H₁₄C₁₁H₁₄
Molecular Weight 146.23 g/mol 146.23 g/mol 146.23 g/mol
Boiling Point Not specifiedExpected to be identical to the racemic mixtureExpected to be identical to the racemic mixture
Specific Rotation ([(\alpha)]_D) 0° (by definition)Expected to be equal in magnitude and opposite in sign to the (S)-enantiomerExpected to be equal in magnitude and opposite in sign to the (R)-enantiomer

Conclusion

This compound is a chiral molecule with two potential stereoisomers, the (R) and (S) enantiomers. While the synthesis of the racemic mixture can be readily achieved using standard organic chemistry techniques like the Grignard reaction, the separation and characterization of the individual enantiomers require specialized methods such as chiral chromatography. The lack of extensive experimental data in the literature for the specific enantiomers of this compound highlights an area for further research. This guide provides a foundational framework for researchers and professionals to approach the synthesis, separation, and analysis of these stereoisomers, drawing upon established principles and methodologies for analogous compounds.

References

Solubility of 4-Phenyl-1-pentene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-phenyl-1-pentene in various organic solvents. Due to a lack of specific quantitative solubility data for this compound in readily available literature, this guide utilizes data from a closely related structural analog, 1-phenyl-4-penten-1-one, to provide solubility estimates. The presence of a ketone functional group in this analog, in contrast to the simple alkene structure of this compound, should be taken into consideration as it may influence solubility. This document also outlines detailed experimental protocols for determining solubility and presents a logical workflow for solubility assessment.

Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which indicates that substances with similar polarities are more likely to be soluble in one another. Alkenes, such as this compound, are generally non-polar molecules and therefore exhibit good solubility in non-polar organic solvents, while being insoluble in polar solvents like water[1][2][3]. The solubility of alkenes increases with the molecular weight of the solvent[3].

Estimated Solubility Data

While direct quantitative solubility data for this compound is not available, the following table presents the solubility of a structural isomer, 1-phenyl-4-penten-1-one, at 25°C[4]. This data serves as a valuable estimation for the solubility of this compound in a range of common organic solvents.

SolventChemical FormulaSolubility (g/L) at 25°C
AcetoneC₃H₆O548.14
AcetonitrileC₂H₃N502.27
ChloroformCHCl₃1395.01
CyclohexaneC₆H₁₂89.27
DichloromethaneCH₂Cl₂1281.27
N,N-Dimethylformamide (DMF)C₃H₇NO1129.86
Dimethyl Sulfoxide (DMSO)C₂H₆OS671.09
1,4-DioxaneC₄H₈O₂685.56
EthanolC₂H₅OH323.83
Ethyl AcetateC₄H₈O₂481.32
n-HeptaneC₇H₁₆45.33
n-HexaneC₆H₁₄72.95
MethanolCH₃OH341.1
Tetrahydrofuran (THF)C₄H₈O537.77
TolueneC₇H₈229.73
WaterH₂O0.58

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid analyte, such as this compound, in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (analyte)

  • Selected organic solvents (e.g., ethanol, hexane, toluene)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer

  • Syringes and filters

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a series of sealed vials.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow for the separation of the undissolved solute. If necessary, centrifuge the samples to facilitate the separation of the excess analyte.

  • Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant using a syringe. To avoid including any undissolved droplets, it is advisable to use a syringe filter.

  • Dilution: Accurately dilute the extracted aliquot with a known volume of the solvent to bring the concentration of this compound within the linear range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted samples using a calibrated GC-FID or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation of Solubility: From the measured concentration of the diluted sample, calculate the original concentration in the saturated supernatant. This value represents the solubility of this compound in the solvent at the specified temperature, typically expressed in g/L or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the determination and application of solubility data in a research and development setting.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Application cluster_output Outcome A Define Research Question (e.g., reaction solvent, purification) B Select Solvents for Screening A->B based on polarity & literature C Perform Solubility Experiments (e.g., equilibrium method) B->C D Quantitative Analysis (e.g., GC, HPLC, UV-Vis) C->D analyze supernatant E Calculate Solubility (g/L, mol/L) D->E F Tabulate and Compare Data E->F G Select Optimal Solvent(s) F->G based on criteria H Application in Process (e.g., reaction, crystallization) G->H Experimental_Workflow cluster_setup Setup cluster_process Processing cluster_sampling Sampling & Analysis cluster_result Result A Prepare Supersaturated Solution (Excess Solute in Solvent) B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Separate Phases (Settling or Centrifugation) B->C D Extract Aliquot of Supernatant C->D E Dilute Sample D->E F Analyze via Chromatography/Spectroscopy E->F G Calculate Solubility F->G

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(4-phenyl-1-pentene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of poly(4-phenyl-1-pentene), a polymer with potential applications in various fields, including drug delivery and biomedical devices, owing to its unique chemical structure. This document outlines two primary synthetic routes: Ziegler-Natta polymerization and cationic polymerization, offering detailed experimental protocols and expected material properties.

Introduction

Poly(this compound) is a vinyl polymer distinguished by a phenyl group attached to the pentene backbone. This structure imparts a combination of properties from both polyolefins and polystyrenics, making it a material of significant scientific interest. The synthesis of this polymer can be approached through various methods, with Ziegler-Natta and cationic polymerizations being prominent due to their established efficacy in polymerizing vinyl monomers. The choice of synthetic route can significantly influence the polymer's properties, such as its molecular weight, polydispersity, and stereochemistry.

Ziegler-Natta Polymerization

Ziegler-Natta catalysis is a well-established method for the stereospecific polymerization of α-olefins. For monomers like this compound, this method is advantageous for achieving high molecular weight and potentially high isotacticity, which can lead to crystalline materials with distinct thermal and mechanical properties. A close analog, 4-phenyl-1-butene, has been successfully polymerized to an isotactic polymer using a classic Ziegler-Natta catalyst system.[1]

The polymerization proceeds via the insertion of the monomer into the growing polymer chain coordinated to a transition metal catalyst.

Ziegler_Natta_Polymerization Monomer This compound Catalyst Ziegler-Natta Catalyst (e.g., TiCl₄/Al(C₂H₅)₃) Monomer->Catalyst Coordination & Insertion Polymer Poly(this compound) Catalyst->Polymer Chain Growth

Caption: General scheme for Ziegler-Natta polymerization.

This protocol is adapted from the synthesis of analogous poly(4-aryl-1-butene)s.[1][2]

Materials:

  • This compound (monomer)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminium (Al(C₂H₅)₃) or Triisobutylaluminium (TIBA)

  • Anhydrous heptane (B126788) or toluene (B28343) (solvent)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (for catalyst residue removal)

  • Nitrogen gas (high purity)

Procedure:

  • Reactor Setup: A glass reactor is thoroughly dried and purged with high-purity nitrogen.

  • Solvent and Monomer Addition: Anhydrous solvent (e.g., heptane) and the this compound monomer are introduced into the reactor under a nitrogen atmosphere.

  • Catalyst Preparation and Addition: In a separate Schlenk flask, the Ziegler-Natta catalyst is prepared by adding triethylaluminium to a solution of titanium tetrachloride in anhydrous heptane at a specific Al/Ti molar ratio (see Table 1). This mixture is aged for a predetermined time. The catalyst suspension is then transferred to the reactor containing the monomer.

  • Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 20-80 °C) for a set duration (e.g., 1-4 hours).

  • Quenching and Purification: The polymerization is terminated by the addition of methanol. The precipitated polymer is then filtered and washed with a methanol/HCl mixture to remove catalyst residues, followed by washing with pure methanol until neutral.

  • Drying: The resulting poly(this compound) is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

The following tables summarize typical reaction conditions and expected polymer properties based on the polymerization of similar α-olefins.[2]

Table 1: Typical Ziegler-Natta Polymerization Conditions for α-Olefins

ParameterTypical Range
Catalyst SystemTiCl₄/MgCl₂ (supported) or TiCl₃
CocatalystTriethylaluminium (TEA), Triisobutylaluminium (TIBA)
Al/Ti Molar Ratio50 - 400
Polymerization Temperature (°C)20 - 80
Monomer Concentration (mol/L)0.5 - 2.0
SolventHeptane, Toluene
Reaction Time (h)1 - 4

Table 2: Expected Properties of Poly(4-aryl-1-butene)s Synthesized via Ziegler-Natta Polymerization

PropertyExpected Value/Range
Polymer Yield (%)60 - 95
Molecular Weight (Mw, g/mol )50,000 - 500,000
Polydispersity Index (PDI)3 - 10 (for heterogeneous catalysts)
Isotacticity (%)80 - 98
Melting Temperature (Tm, °C)180 - 250 (highly dependent on tacticity)

Cationic Polymerization

Cationic polymerization is another viable route for monomers that can form stable carbocations, such as those containing phenyl groups. Styrene and its derivatives are readily polymerized via this mechanism. Given the structural similarity, this compound is expected to undergo cationic polymerization. This method often employs Lewis acids as initiators in the presence of a co-initiator like water.[3][4]

The polymerization is initiated by an electrophilic attack on the monomer's double bond, generating a carbocation that propagates the polymer chain.

Cationic_Polymerization Monomer This compound Carbocation Propagating Carbocation Monomer->Carbocation Initiator Lewis Acid Initiator (e.g., AlCl₃, SnCl₄) Co_initiator Co-initiator (e.g., H₂O) Initiator->Co_initiator Activation Co_initiator->Monomer Initiation Carbocation->Monomer Propagation Polymer Poly(this compound) Carbocation->Polymer

Caption: General scheme for cationic polymerization.

This protocol is adapted from the cationic polymerization of styrene.[3][4]

Materials:

  • This compound (monomer)

  • Aluminum trichloride (B1173362) (AlCl₃) or Tin(IV) chloride (SnCl₄) (initiator)

  • Dichloromethane (CH₂Cl₂) or other suitable chlorinated solvent

  • Methanol (for quenching)

  • A controlled amount of water as a co-initiator

  • Nitrogen gas (high purity)

Procedure:

  • Reactor Setup: A reaction vessel is equipped with a magnetic stirrer and purged with dry nitrogen.

  • Solvent and Monomer Addition: The solvent (e.g., dichloromethane) and the this compound monomer are added to the reactor. The solution is cooled to the desired reaction temperature (e.g., 0 °C or -78 °C).

  • Initiator Addition: The Lewis acid initiator (e.g., a solution of AlCl₃ in dichloromethane) is added to the stirred monomer solution to initiate the polymerization. A trace amount of water is often necessary as a co-initiator.

  • Polymerization: The reaction is allowed to proceed for a specific time, during which the polymer precipitates from the solution.

  • Quenching and Purification: The polymerization is terminated by adding methanol. The polymer is then filtered, washed with methanol, and redissolved in a suitable solvent before being reprecipitated in an excess of methanol to remove unreacted monomer and low molecular weight oligomers.

  • Drying: The purified poly(this compound) is dried in a vacuum oven at a moderate temperature.

The following tables provide typical conditions for the cationic polymerization of styrenic monomers and the expected properties of the resulting polymers.[3][4][5]

Table 3: Typical Cationic Polymerization Conditions for Styrenic Monomers

ParameterTypical Value/Range
InitiatorAlCl₃, SnCl₄, BF₃
Co-initiatorH₂O
Initiator/Monomer Molar Ratio1:100 - 1:1000
Polymerization Temperature (°C)-78 to 25
SolventDichloromethane, Chloroform
Reaction Time30 min - 2 h

Table 4: Expected Properties of Cationically Polymerized Polystyrenics

PropertyExpected Value/Range
Polymer Yield (%)70 - 95
Molecular Weight (Mw, g/mol )10,000 - 200,000
Polydispersity Index (PDI)1.5 - 5.0
Glass Transition Temp. (Tg, °C)Dependent on molecular weight and tacticity

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of poly(this compound).

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Prep Monomer Purification Reactor_Setup Reactor Setup & Purging Monomer_Prep->Reactor_Setup Polymerization Polymerization Reaction Reactor_Setup->Polymerization Quenching Quenching & Precipitation Polymerization->Quenching Purification Purification & Drying Quenching->Purification GPC GPC/SEC (Mw, PDI) Purification->GPC NMR NMR Spectroscopy (Structure, Tacticity) Purification->NMR DSC DSC/TGA (Tm, Tg, Stability) Purification->DSC FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR

Caption: A typical experimental workflow for polymer synthesis.

Conclusion

The synthesis of poly(this compound) can be effectively achieved through both Ziegler-Natta and cationic polymerization methods. The choice of method will depend on the desired polymer properties. Ziegler-Natta polymerization is preferable for obtaining high molecular weight and stereoregular polymers, which are likely to be semi-crystalline. Cationic polymerization offers an alternative route, typically yielding amorphous polymers with a broader molecular weight distribution. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and properties of this promising polymer for various advanced applications.

References

Application Notes and Protocols for Ziegler-Natta Polymerization of 4-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the polymerization of 4-phenyl-1-pentene using Ziegler-Natta catalysts. The protocols detailed below are based on established methodologies for the polymerization of α-olefins, with specific parameters adapted from literature on structurally similar monomers.

Introduction

Ziegler-Natta catalysts are a cornerstone of stereospecific olefin polymerization, enabling the synthesis of polymers with highly controlled microstructures.[1][2] The polymerization of this compound, an aromatic α-olefin, yields poly(this compound), a polymer with potential applications in specialty materials and as a modifiable scaffold in drug delivery systems due to its pendant phenyl groups. The catalyst system typically consists of a transition metal halide, such as titanium tetrachloride (TiCl₄), and an organoaluminum cocatalyst, like triethylaluminium (Al(C₂H₅)₃).[1][3] The careful control of reaction parameters is crucial for achieving desired polymer properties, including molecular weight, polydispersity, and tacticity.[4]

Data Presentation

The following tables summarize typical experimental conditions and expected polymer characteristics for the Ziegler-Natta polymerization of this compound. These values are compiled from general α-olefin polymerization data and specific examples of similar aromatic olefins.

Table 1: Typical Reaction Conditions for the Polymerization of this compound

ParameterTypical Range
Catalyst System
Transition Metal HalideTiCl₄ or TiCl₃
CocatalystTriethylaluminium (TEA) or Triisobutylaluminium (TIBA)
Reaction Parameters
Al/Ti Molar Ratio50 - 200
Polymerization Temperature (°C)20 - 70
Monomer Concentration (mol/L)0.5 - 2.0
SolventToluene (B28343), Heptane
Reaction Time (h)1 - 5

Table 2: Expected Properties of Poly(this compound)

PropertyExpected Value/Range
Polymer Yield (%)70 - 95
Molecular Weight (Mw, g/mol )50,000 - 300,000
Polydispersity Index (PDI)3 - 8 (for heterogeneous catalysts)
Isotacticity (%)85 - 98
Melting Temperature (Tm, °C)150 - 165

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of the Ziegler-Natta catalyst, the polymerization of this compound, and the subsequent characterization of the resulting polymer.

Preparation of Ziegler-Natta Catalyst (Titanium Trichloride)

This protocol describes the in-situ preparation of a heterogeneous Ziegler-Natta catalyst from titanium tetrachloride and triethylaluminium.

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminium (Al(C₂H₅)₃)

  • Anhydrous, deoxygenated toluene

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous, deoxygenated toluene to a flame-dried Schlenk flask equipped with a magnetic stirrer.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of triethylaluminium in toluene to the flask while stirring.

  • In a separate, dry Schlenk flask, prepare a dilute solution of titanium tetrachloride in toluene.

  • Slowly add the TiCl₄ solution to the stirred triethylaluminium solution at 0 °C. A brownish-black precipitate of the active catalyst will form immediately.[5]

  • The catalyst suspension is typically aged for a short period (e.g., 15-30 minutes) at the reaction temperature before the introduction of the monomer.

Polymerization of this compound

This protocol outlines the slurry polymerization of this compound.

Materials:

  • This compound (monomer), purified and dried

  • Prepared Ziegler-Natta catalyst suspension

  • Anhydrous, deoxygenated toluene

  • Methanol (B129727)

  • Hydrochloric acid (10% aqueous solution)

Procedure:

  • In a flame-dried, inert-atmosphere reactor equipped with a mechanical stirrer, thermometer, and monomer inlet, add anhydrous, deoxygenated toluene.

  • Bring the reactor to the desired polymerization temperature (e.g., 50 °C).

  • Inject the freshly prepared Ziegler-Natta catalyst suspension into the reactor.

  • Slowly add the purified this compound monomer to the reactor while maintaining a constant temperature.

  • Allow the polymerization to proceed for the desired reaction time (e.g., 3 hours). The formation of a polymer slurry will be observed.

  • Terminate the polymerization by adding methanol to the reactor. This will quench the catalyst.

  • Pour the polymer slurry into a larger volume of methanol containing a small amount of hydrochloric acid to precipitate the polymer and dissolve the catalyst residues.

  • Filter the polymer and wash it extensively with methanol.

  • Dry the resulting poly(this compound) powder in a vacuum oven at 60-80 °C until a constant weight is achieved.

Characterization of Poly(this compound)

The following are standard techniques for characterizing the synthesized polymer.

  • Molecular Weight and Polydispersity Index (PDI):

    • Technique: Gel Permeation Chromatography (GPC).

    • Procedure: Dissolve the polymer in a suitable solvent (e.g., 1,2,4-trichlorobenzene (B33124) or decalin) at an elevated temperature (e.g., 135 °C). The analysis is performed using a GPC system calibrated with polystyrene standards.[6] The molecular weight and PDI are determined from the resulting chromatogram.

  • Tacticity:

    • Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy.

    • Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂ or o-dichlorobenzene-d₄) at an elevated temperature. Acquire ¹³C NMR spectra. The degree of isotacticity is determined by analyzing the stereochemical splitting patterns in the aliphatic and aromatic regions of the spectrum.[7][8]

  • Thermal Properties:

    • Technique: Differential Scanning Calorimetry (DSC).

    • Procedure: A small amount of the polymer is heated under a nitrogen atmosphere in a DSC instrument. The melting temperature (Tm) and crystallinity can be determined from the endothermic transitions observed during the heating scan.[9][10]

Visualizations

Experimental Workflow

G cluster_catalyst Catalyst Preparation cluster_polymerization Polymerization cluster_workup Work-up and Purification cluster_characterization Characterization TiCl4 TiCl₄ in Toluene Mix Mixing at 0 °C TiCl4->Mix AlEt3 Al(C₂H₅)₃ in Toluene AlEt3->Mix Catalyst Active Catalyst Suspension Mix->Catalyst Reactor Polymerization Reactor (Toluene, 50 °C) Catalyst->Reactor Monomer This compound Monomer->Reactor Quench Termination (Methanol) Reactor->Quench PolymerSlurry Polymer Slurry Quench->PolymerSlurry Precipitation Precipitation in Methanol/HCl PolymerSlurry->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalPolymer Poly(this compound) Drying->FinalPolymer GPC GPC (Mw, PDI) FinalPolymer->GPC NMR NMR (Tacticity) FinalPolymer->NMR DSC DSC (Tm) FinalPolymer->DSC

Caption: Experimental workflow for the polymerization of this compound.

Ziegler-Natta Polymerization Mechanism

G cluster_mechanism Cossee-Arlman Mechanism ActiveSite Active Site [Ti]-R MonomerCoord Monomer Coordination ActiveSite->MonomerCoord + Monomer PiComplex π-Complex [Ti]-(CH₂=CHR)-R MonomerCoord->PiComplex Insertion Migratory Insertion PiComplex->Insertion ChainGrowth Growing Polymer Chain [Ti]-CH₂-CHR-R Insertion->ChainGrowth Propagation Propagation (+ Monomer) ChainGrowth->Propagation Propagation->ActiveSite Regenerates Active Site

Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.

References

Application Notes and Protocols for Metallocene-Catalyzed Polymerization of 4-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metallocene-catalyzed polymerization offers a powerful method for the synthesis of polyolefins with well-defined microstructures, narrow molecular weight distributions, and tailored properties. This level of control is crucial for the development of advanced materials with applications in fields ranging from specialty packaging to biomedical devices. 4-Phenyl-1-pentene is a styrenic α-olefin that, when polymerized, can yield materials with unique thermal and mechanical properties due to the presence of the bulky phenyl group.

These application notes provide a detailed overview of the metallocene-catalyzed polymerization of this compound. While specific literature on the homopolymerization of this compound using metallocene catalysts is limited, this document outlines a representative protocol and expected data based on analogous polymerizations of styrene (B11656) and other α-olefins. The methodologies and data presented are compiled from established research in metallocene catalysis and are intended to serve as a comprehensive guide for researchers entering this field.

Key Concepts and Signaling Pathways

The polymerization of α-olefins by metallocene catalysts proceeds via a coordination-insertion mechanism. The key steps involve the activation of the metallocene precatalyst by a co-catalyst, followed by the repetitive insertion of monomer units into the metal-carbon bond of the growing polymer chain.

Catalyst Activation and Polymerization Cycle

The process begins with the activation of a metallocene dihalide precatalyst, typically a zirconocene (B1252598) or titanocene (B72419), with a co-catalyst such as methylaluminoxane (B55162) (MAO) or a borate (B1201080) activator. This activation step generates a cationic, coordinatively unsaturated metallocene species, which is the active catalyst for polymerization. The monomer then coordinates to the vacant site on the metal center and subsequently inserts into the metal-alkyl bond, extending the polymer chain. This cycle of coordination and insertion repeats, leading to the formation of a long polymer chain.

Metallocene Polymerization Cycle cluster_activation Catalyst Activation cluster_polymerization Polymerization Cycle Precatalyst Metallocene Dichloride (L₂MCl₂) Active_Catalyst Cationic Metallocene ([L₂MR]⁺) Precatalyst->Active_Catalyst Activation Co-catalyst MAO or Borate Activation Activation Coordination Monomer Coordination Active_Catalyst->Coordination Monomer (this compound) Insertion Monomer Insertion Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Propagation->Coordination Repeat n times Termination Chain Termination/ Transfer Propagation->Termination Polymer Polymer Termination->Polymer Forms Poly(this compound)

Caption: Metallocene catalyst activation and polymerization cycle.

Experimental Protocols

The following protocols are representative examples for the syndiospecific and isospecific polymerization of this compound using metallocene catalysts. These are based on established procedures for similar styrenic monomers.[1][2][3]

Protocol 1: Syndiospecific Polymerization of this compound

Objective: To synthesize syndiotactic poly(this compound) using a half-sandwich titanocene catalyst.

Materials:

  • Catalyst: Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃)

  • Co-catalyst: Modified Methylaluminoxane (MMAO)

  • Monomer: this compound (purified by distillation over CaH₂)

  • Solvent: Toluene (B28343) (anhydrous)

  • Quenching Agent: Acidified Methanol (10% HCl in Methanol)

  • Glovebox or Schlenk line with an inert atmosphere (N₂ or Ar)

  • Glass reactor with magnetic stirring and temperature control

Procedure:

  • Reactor Preparation: A 250 mL glass reactor is thoroughly dried and purged with nitrogen.

  • Solvent and Monomer Addition: Under an inert atmosphere, add 100 mL of anhydrous toluene to the reactor, followed by 10 mL of purified this compound.

  • Equilibration: The reactor is placed in a temperature-controlled bath and equilibrated to the desired polymerization temperature (e.g., 50 °C).

  • Co-catalyst Addition: A solution of MMAO in toluene is added to the reactor via syringe. The amount of MMAO is calculated to achieve the desired Al/Ti molar ratio (e.g., 1000:1).

  • Catalyst Injection and Polymerization: A solution of CpTiCl₃ in toluene is prepared in the glovebox and injected into the reactor to initiate the polymerization. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) with vigorous stirring.

  • Quenching: The polymerization is terminated by the addition of 10 mL of acidified methanol.

  • Polymer Precipitation and Purification: The polymer product is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is collected by filtration, washed repeatedly with methanol, and dried in a vacuum oven at 60 °C to a constant weight.

  • Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹³C NMR spectroscopy for tacticity.

Protocol 2: Isospecific Polymerization of this compound

Objective: To synthesize isotactic poly(this compound) using a bridged zirconocene catalyst.

Materials:

  • Catalyst: rac-Ethylenebis(indenyl)zirconium dichloride (rac-Et(Ind)₂ZrCl₂)

  • Co-catalyst: Methylaluminoxane (MAO)

  • Monomer: this compound (purified)

  • Solvent: Toluene (anhydrous)

  • Quenching Agent: Acidified Methanol

  • Inert atmosphere setup and glassware as in Protocol 1.

Procedure:

  • Follow steps 1-3 from Protocol 1 for reactor preparation and monomer/solvent addition.

  • Co-catalyst Addition: Add a toluene solution of MAO to the reactor to achieve the target Al/Zr molar ratio (e.g., 2000:1).

  • Catalyst Injection and Polymerization: Inject a toluene solution of rac-Et(Ind)₂ZrCl₂ to start the polymerization. Maintain the reaction at the desired temperature (e.g., 25 °C) for a set duration (e.g., 30 minutes).

  • Quenching and Purification: Terminate the reaction and purify the polymer as described in steps 6-7 of Protocol 1.

  • Characterization: Analyze the polymer for molecular weight, polydispersity, and tacticity using GPC and NMR.

Data Presentation

The following tables summarize representative quantitative data that could be expected from the metallocene-catalyzed polymerization of this compound, based on analogous polymerizations of other α-olefins.[1][4][5]

Table 1: Representative Data for Syndiospecific Polymerization of this compound

EntryCatalyst SystemAl/Ti RatioTemp (°C)Time (min)Yield (g)Mₙ ( kg/mol )PDI (Mₙ/Mₙ)Tacticity ([rrrr] %)
1CpTiCl₃/MMAO100050605.21501.9>95
2Cp*TiCl₃/MAO100050606.82501.8>98
3IndTiCl₃/MAO100070308.11802.1>96

Note: Data is illustrative and based on styrene polymerization.[1]

Table 2: Representative Data for Isospecific Polymerization of this compound

EntryCatalyst SystemAl/Zr RatioTemp (°C)Time (min)Yield (g)Mₙ ( kg/mol )PDI (Mₙ/Mₙ)Tacticity ([mmmm] %)
1rac-Et(Ind)₂ZrCl₂/MAO200025307.53002.0>95
2rac-Me₂Si(Ind)₂ZrCl₂/MAO200025308.24501.9>98
3rac-Et(THInd)₂ZrCl₂/MAO15000606.96001.8>99

Note: Data is illustrative and based on propylene (B89431) and higher α-olefin polymerization.[6]

Experimental Workflow

The general workflow for conducting a metallocene-catalyzed polymerization of this compound is outlined below.

Experimental Workflow Start Start Reactor_Setup Prepare Dry, Inert Reactor Start->Reactor_Setup Reagent_Prep Prepare Catalyst and Co-catalyst Solutions Reactor_Setup->Reagent_Prep Monomer_Solvent Add Solvent and Monomer to Reactor Reagent_Prep->Monomer_Solvent Equilibrate Equilibrate to Reaction Temperature Monomer_Solvent->Equilibrate Add_Cocatalyst Inject Co-catalyst Equilibrate->Add_Cocatalyst Initiate_Polymerization Inject Catalyst Add_Cocatalyst->Initiate_Polymerization Polymerize Allow Reaction to Proceed Initiate_Polymerization->Polymerize Quench Terminate Polymerization Polymerize->Quench Precipitate Precipitate Polymer Quench->Precipitate Filter_Wash Filter and Wash Polymer Precipitate->Filter_Wash Dry Dry Polymer under Vacuum Filter_Wash->Dry Characterize Characterize Polymer (GPC, NMR, DSC) Dry->Characterize End End Characterize->End

Caption: General experimental workflow for polymerization.

Conclusion

The use of metallocene catalysts provides a versatile platform for the synthesis of poly(this compound) with controlled stereochemistry and molecular characteristics. The protocols and data presented herein, though based on analogous systems, offer a solid foundation for researchers to develop and optimize the polymerization of this and other functionalized α-olefins. The ability to precisely tailor polymer architecture opens up new possibilities for the creation of novel materials with advanced properties for a wide range of applications. Further research into specific catalyst systems for this compound will undoubtedly expand the scope and utility of this promising polymer.

References

Application Notes and Protocols for the Copolymerization of 4-Phenyl-1-pentene with Other Olefins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data, including quantitative analyses and detailed protocols for the copolymerization of 4-phenyl-1-pentene (4P1P) with other olefins, is notably scarce in publicly available scientific literature. The following application notes and protocols have been constructed based on established principles of olefin polymerization and by drawing analogies from comprehensive studies on structurally related monomers, primarily styrene (B11656), which, like 4P1P, is an aromatic olefin. This document is intended to provide a foundational guide for researchers and professionals in drug development and materials science, offering insights into potential synthetic strategies, expected properties, and applications.

Application Notes

The incorporation of this compound into polyolefin chains is a promising strategy for developing novel materials with tailored properties. The bulky, aromatic side group of 4P1P is expected to significantly influence the thermal, mechanical, and surface characteristics of the resulting copolymers, making them attractive for a range of specialized applications.

Potential Applications in Drug Development and Biomedical Devices
  • Drug Delivery Systems: The aromatic phenyl groups in 4P1P-olefin copolymers can enhance the encapsulation of hydrophobic drugs through π-π stacking interactions. These copolymers could be formulated into nanoparticles or microspheres for controlled release applications. The polyolefin backbone ensures biocompatibility, while the phenyl groups provide a tuneable interactive component.

  • Biocompatible Materials: Copolymers of 4P1P with ethylene (B1197577) or propylene (B89431) can be engineered to have a desirable balance of flexibility, toughness, and biostability. These materials are potential candidates for use in medical tubing, implantable devices, and as matrices for tissue engineering, where the surface properties can be further modified.

  • Diagnostic Components: The unique dielectric properties and potential for surface functionalization of 4P1P copolymers make them suitable for applications in diagnostic kits and lab-on-a-chip devices. Their low water absorption and chemical resistance are advantageous for these applications.

Applications in Advanced Materials
  • High-Performance Thermoplastics: The introduction of the rigid phenyl group along the polyolefin chain is expected to increase the glass transition temperature (Tg) and improve the thermal stability of the material compared to standard polyolefins.[1] This could lead to the development of high-performance thermoplastics with enhanced heat resistance.

  • Compatibilizers for Polymer Blends: 4P1P-olefin copolymers can act as effective compatibilizers for blends of polar and non-polar polymers, such as polystyrene and polyethylene (B3416737).[2] The aromatic portion of the copolymer can interact with the polystyrene phase, while the olefin segments are miscible with the polyethylene phase, leading to improved blend morphology and mechanical properties.

  • Specialty Films and Packaging: The presence of phenyl rings can modify the gas permeability and surface energy of polyolefin films. This could be leveraged in specialty packaging applications where specific barrier properties or surface characteristics (e.g., for printing) are required.

Quantitative Data (Based on Styrene as an Analog)

The following tables summarize typical quantitative data for the copolymerization of styrene with ethylene and propylene, which can serve as a reference for planning experiments with this compound. It is anticipated that 4P1P, being a bulkier monomer, may exhibit lower reactivity and incorporation rates compared to styrene under similar conditions.

Table 1: Reactivity Ratios for Ethylene-Styrene Copolymerization with a Scandium Catalyst

Monomer 1 (M1)Monomer 2 (M2)Catalyst Systemr1 (Ethylene)r2 (Styrene)Copolymer Type
EthyleneStyreneScandium-based14.70.0036Pseudo-random[1]

Data from reference[1]. This indicates a strong preference for ethylene incorporation and that consecutive styrene units are unlikely.

Table 2: Thermal Properties of Ethylene-Styrene Copolymers

Styrene Content (mol%)Glass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Crystallinity
0 (HDPE)-125130-137High
16.1-21.2Not reportedDecreased
43.218.2AmorphousAmorphous

Data from reference[1]. Increasing styrene content leads to a decrease in crystallinity and an increase in the glass transition temperature.

Table 3: Properties of Propylene-Styrene Copolymers

Styrene Content (wt%)Molecular Weight (Mw, g/mol )Melting Point (Tm, °C)
7150,000145
25100,000130
7230,000Amorphous

Data extrapolated from studies on poly(propene)-graft-poly(styrene) copolymers, which provides insight into the effect of styrenic content.[3]

Experimental Protocols

The following are generalized protocols for the copolymerization of an aromatic olefin (e.g., this compound) with ethylene or propylene using Ziegler-Natta and metallocene catalysts. Note: These protocols are illustrative and require optimization for the specific monomers and catalyst system used. All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Protocol 1: Ziegler-Natta Copolymerization of this compound and Propylene

This protocol is adapted from general procedures for Ziegler-Natta polymerization of propylene and styrenic monomers.[4][5]

Materials:

Procedure:

  • Catalyst Preparation (Supported TiCl₄/MgCl₂):

    • In a glovebox, ball-mill anhydrous MgCl₂ to a fine powder.

    • Suspend the MgCl₂ in anhydrous heptane.

    • Slowly add TiCl₄ to the stirred suspension at room temperature.

    • Heat the mixture to 80-100°C for 2 hours.

    • Wash the solid catalyst repeatedly with anhydrous heptane to remove unreacted TiCl₄.

    • Dry the catalyst under vacuum.

  • Polymerization:

    • Assemble a dry, nitrogen-purged glass reactor equipped with a mechanical stirrer and temperature control.

    • Charge the reactor with anhydrous toluene and the desired amount of this compound.

    • Pressurize the reactor with propylene to the desired partial pressure.

    • Inject the triisobutylaluminum co-catalyst solution and stir for 10 minutes.

    • Inject a slurry of the Ziegler-Natta catalyst in heptane to initiate the polymerization.

    • Maintain the reaction at a constant temperature (e.g., 50-70°C) and propylene pressure for the desired time (e.g., 1-4 hours).

  • Termination and Polymer Isolation:

    • Vent the excess propylene and cool the reactor.

    • Quench the reaction by slowly adding acidified ethanol to deactivate the catalyst.

    • Stir for 30 minutes to precipitate the polymer.

    • Filter the polymer, wash thoroughly with ethanol, and then with water.

    • Dry the copolymer in a vacuum oven at 60°C to a constant weight.

Protocol 2: Metallocene-Catalyzed Copolymerization of this compound and Ethylene

This protocol is based on metallocene-catalyzed copolymerization of ethylene with styrene.[2]

Materials:

  • This compound (purified)

  • Ethylene (polymerization grade)

  • rac-Et(Ind)₂ZrCl₂ (or other suitable metallocene)

  • Methylaluminoxane (MAO) solution in toluene

  • Toluene (anhydrous)

  • Methanol (B129727) (acidified with HCl)

Procedure:

  • Monomer and Solvent Purification:

    • Purify this compound by passing it through a column of activated alumina (B75360) to remove inhibitors and moisture.

    • Ensure toluene is rigorously dried and deoxygenated.

  • Polymerization:

    • In a glovebox, charge a high-pressure stainless-steel reactor with the desired amount of this compound and anhydrous toluene.

    • Seal the reactor and transfer it to a fume hood.

    • Heat the reactor to the desired temperature (e.g., 60-80°C).

    • Introduce ethylene to the desired pressure.

    • Inject the MAO solution and allow it to scavenge impurities for 10 minutes.

    • Dissolve the metallocene catalyst in a small amount of toluene and inject it into the reactor to start the polymerization.

    • Maintain a constant ethylene pressure and temperature for the duration of the reaction (e.g., 30-60 minutes).

  • Termination and Polymer Isolation:

    • Stop the ethylene flow and vent the reactor.

    • Cool the reactor to room temperature.

    • Slowly pour the reaction mixture into a larger vessel containing acidified methanol to precipitate the copolymer.

    • Stir the mixture, then filter the solid polymer.

    • Wash the copolymer with copious amounts of methanol.

    • Dry the product in a vacuum oven at 70°C overnight.

Visualization

Signaling Pathways and Experimental Workflows

Copolymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_characterization Characterization Monomer_Purification Monomer Purification (4P1P & Olefin) Polymerization Copolymerization Reaction Monomer_Purification->Polymerization Catalyst_Prep Catalyst System Preparation Catalyst_Prep->Polymerization Termination Reaction Termination Polymerization->Termination Precipitation Polymer Precipitation Termination->Precipitation Washing_Drying Washing & Drying Precipitation->Washing_Drying Characterization Copolymer Characterization (NMR, GPC, DSC, etc.) Washing_Drying->Characterization

Caption: Experimental workflow for the synthesis and characterization of 4P1P-olefin copolymers.

Copolymerization_Scheme reactants n CH2=CH(R) + m CH2=CH(CH2CH(Ph)CH3) product -[CH2-CH(R)]x-[CH2-CH(CH2CH(Ph)CH3)]y- reactants->product Polymerization catalyst Catalyst (Ziegler-Natta or Metallocene) catalyst->product

Caption: General reaction scheme for the copolymerization of an α-olefin with this compound.

Property_Relationship Incorporation Incorporation of 4P1P Tg Increased Glass Transition Temp (Tg) Incorporation->Tg Crystallinity Decreased Crystallinity Incorporation->Crystallinity Solubility Increased Solubility in Organic Solvents Incorporation->Solubility Hydrophobicity Increased Hydrophobicity Incorporation->Hydrophobicity

Caption: Expected influence of this compound incorporation on copolymer properties.

References

Application Notes and Protocols for the Polymer Synthesis Using 4-phenyl-1-pentene as a Monomer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established protocols for the homopolymerization of 4-phenyl-1-pentene are limited in publicly available literature. The following application notes and protocols are based on established methods for the polymerization of structurally similar α-olefins, such as 4-methyl-1-pentene, and general principles of polymer chemistry. The provided data are representative and intended for illustrative purposes. Researchers should optimize these protocols for their specific experimental setup and analytical characterization.

Introduction

This compound is an α-olefin monomer that holds potential for the synthesis of novel polymers with unique properties conferred by the pendant phenyl group. These properties may include a higher refractive index, enhanced thermal stability, and specific interactions relevant to biomedical and drug development applications. The polymerization of this compound can be achieved through various catalytic methods, including Ziegler-Natta, metallocene, and cationic polymerization, each offering distinct control over the polymer's molecular weight, stereochemistry, and architecture. These application notes provide detailed protocols for these polymerization techniques.

Application Note 1: Ziegler-Natta Polymerization of this compound

Ziegler-Natta catalysts are heterogeneous catalysts used in the synthesis of stereoregular polymers from 1-alkenes.[1] For this compound, a titanium-based catalyst supported on magnesium chloride, activated by an organoaluminum co-catalyst, can be employed to potentially yield isotactic poly(this compound).[2][3]

Experimental Protocol

Materials:

Equipment:

  • 250 mL three-neck round-bottom flask with a magnetic stirrer

  • Schlenk line for inert atmosphere operations

  • Oil bath with temperature controller

  • Syringes and cannulas for liquid transfers

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • Suspend anhydrous MgCl₂ in anhydrous toluene in the reaction flask.

    • Slowly add TiCl₄ to the suspension while stirring.

    • Heat the mixture to 80-100°C for 2 hours to form the solid catalyst.

    • Wash the resulting solid catalyst multiple times with anhydrous toluene to remove unreacted TiCl₄.

  • Polymerization:

    • Dry the 250 mL three-neck flask under vacuum and purge with nitrogen.

    • Introduce 100 mL of anhydrous toluene into the flask.

    • Add a specific amount of the prepared Ziegler-Natta catalyst to the toluene.

    • Inject the triethylaluminum co-catalyst solution and stir for 15 minutes at the desired reaction temperature (e.g., 50°C).

    • Inject the purified this compound monomer into the flask to initiate the polymerization.

    • Maintain the reaction at a constant temperature for the desired duration (e.g., 2-4 hours).

  • Termination and Polymer Isolation:

    • Terminate the polymerization by slowly adding 20 mL of ethanol containing 5% HCl to the reaction mixture.

    • Stir for 30 minutes to deactivate the catalyst.

    • Filter the polymer precipitate and wash thoroughly with ethanol.

    • Dry the resulting poly(this compound) in a vacuum oven at 60°C to a constant weight.

Representative Data
EntryCatalyst (mg)Al/Ti ratioMonomer (g)Temp (°C)Time (h)Conversion (%)Mn ( kg/mol )PDI
15015010502851504.5
25020010502921204.8
35015010702951005.1
42515010504901804.2

Workflow Diagram

Ziegler_Natta_Workflow A Catalyst Prep: MgCl2 + TiCl4 in Toluene C Add Toluene & Catalyst A->C B Polymerization Reactor (N2 atmosphere) B->C D Add Al(C2H5)3 (Co-catalyst) C->D E Inject Monomer: This compound D->E F Polymerization (e.g., 50°C, 2h) E->F G Termination: Acidified Ethanol F->G H Filtration & Washing G->H I Drying in Vacuum Oven H->I J Poly(this compound) I->J

Caption: Ziegler-Natta polymerization workflow.

Application Note 2: Metallocene-Catalyzed Polymerization of this compound

Metallocene catalysts are single-site catalysts that can produce polymers with narrow molecular weight distributions and well-defined microstructures.[4][5] A zirconocene (B1252598) catalyst activated with methylaluminoxane (B55162) (MAO) can be used for the polymerization of this compound.[6][7]

Experimental Protocol

Materials:

  • This compound (purified)

  • Toluene (anhydrous)

  • rac-ethylenebis(1-indenyl)zirconium dichloride (rac-EBIZrCl₂) or similar metallocene

  • Methylaluminoxane (MAO) (10 wt% solution in toluene)

  • Ethanol (containing 5% HCl)

  • Nitrogen gas (high purity)

Equipment:

  • 250 mL glass reactor with magnetic stirring

  • Schlenk line or glovebox

  • Oil bath with temperature controller

  • Syringes for liquid transfer

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup:

    • Thoroughly dry the glass reactor under vacuum and purge with nitrogen.

    • Place the reactor in an oil bath set to the desired polymerization temperature (e.g., 25°C).

  • Polymerization:

    • Introduce 100 mL of anhydrous toluene into the reactor, followed by the desired amount of this compound monomer.[6]

    • Add the MAO solution to the reactor and stir.

    • In a separate vial, dissolve the metallocene catalyst in a small amount of toluene.

    • Inject the catalyst solution into the reactor to start the polymerization.

    • Allow the reaction to proceed for the specified time (e.g., 1 hour).

  • Termination and Isolation:

    • Quench the reaction by adding 20 mL of acidified ethanol.

    • Stir for 30 minutes.

    • Collect the polymer by filtration, wash with ethanol, and dry in a vacuum oven at 60°C.[8]

Representative Data
EntryCatalyst (μmol)Al/Zr ratioMonomer (g)Temp (°C)Time (h)Conversion (%)Mn ( kg/mol )PDI
15100010251902502.1
25150010251982202.0
35100010501951802.3
42.5100010252933002.2

Workflow Diagram

Metallocene_Workflow A Prepare Reactor: Dry & Purge with N2 B Add Toluene and This compound A->B C Add MAO (Co-catalyst) B->C D Inject Metallocene Catalyst Solution C->D E Polymerization (e.g., 25°C, 1h) D->E F Termination: Acidified Ethanol E->F G Filtration & Washing F->G H Drying in Vacuum Oven G->H I Poly(this compound) H->I

Caption: Metallocene-catalyzed polymerization workflow.

Application Note 3: Cationic Polymerization of this compound

Cationic polymerization is initiated by an electrophile and is suitable for olefins with electron-donating substituents that can stabilize a carbocationic propagating species.[9] The phenyl group in this compound can provide some stabilization to a carbocation, making this method potentially viable. Lewis acids such as AlCl₃ or BF₃ are common initiators.[9]

Experimental Protocol

Materials:

  • This compound (rigorously purified and dried)

  • Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

  • Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Jacketed glass reactor with overhead stirrer

  • Schlenk line or glovebox

  • Low-temperature circulator

  • Syringes for liquid transfer

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup:

    • Assemble the reactor and dry all glassware thoroughly.

    • Purge the system with dry nitrogen.

    • Cool the reactor to the desired temperature (e.g., -78°C) using the circulator.

  • Polymerization:

    • Add 100 mL of anhydrous dichloromethane to the reactor, followed by the purified this compound monomer.

    • Prepare a solution of the Lewis acid initiator (e.g., AlCl₃) in a small amount of dichloromethane in a glovebox.

    • Slowly add the initiator solution to the stirred monomer solution in the reactor.

    • An increase in viscosity or a color change may indicate the start of polymerization.

    • Maintain the reaction at low temperature for the desired time (e.g., 1-3 hours).

  • Termination and Isolation:

    • Terminate the reaction by adding 20 mL of cold methanol.

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer by pouring the solution into a large volume of methanol.

    • Filter the polymer, wash with methanol, and dry under vacuum at 50°C.

Representative Data
EntryInitiator[M]/[I] ratioMonomer (g)Temp (°C)Time (h)Conversion (%)Mn ( kg/mol )PDI
1AlCl₃20010-78175251.8
2AlCl₃30010-78185351.9
3BF₃·OEt₂20010-78280281.7
4AlCl₃20010-50170202.2

Workflow Diagram

Cationic_Workflow A Reactor Setup: Dry, N2 Purge, Cool (-78°C) B Add CH2Cl2 and This compound A->B C Add Lewis Acid Initiator Solution B->C D Polymerization (e.g., -78°C, 1h) C->D E Termination: Cold Methanol D->E F Precipitation in Methanol E->F G Filtration & Washing F->G H Drying in Vacuum Oven G->H I Poly(this compound) H->I

References

Application Notes and Protocols for Poly(4-methyl-1-pentene) in Specialty Plastics

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the subject of this document: Initial research indicates that "poly(4-phenyl-1-pentene)" is not a widely studied or commercialized polymer, and as such, there is a significant lack of detailed application notes and experimental protocols in publicly available literature. However, a closely related polymer, poly(4-methyl-1-pentene) , abbreviated as PMP , is a well-established specialty plastic with a considerable body of research and a wide range of applications. It is highly probable that the intended subject of inquiry was poly(4-methyl-1-pentene). Therefore, this document will provide detailed Application Notes and Protocols for poly(4-methyl-1-pentene) .

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(4-methyl-1-pentene), commonly known as PMP, is a high-performance, semi-crystalline thermoplastic belonging to the polyolefin family.[1][2][3] Marketed under trade names such as TPX™, PMP is distinguished by a unique combination of properties including high transparency, excellent heat resistance, low density, and high gas permeability.[1][2][3] These characteristics make it an invaluable material in various specialized fields, including medical devices, laboratory equipment, food packaging, and electronics.[1][4][5][6] This document provides an overview of PMP's properties, applications, and detailed protocols for its synthesis and characterization.

Key Properties and Applications

PMP's molecular structure, featuring bulky isobutyl side groups, imparts its distinctive set of properties. These properties make it a preferred material for a range of specialty plastic applications.

Physical and Thermal Properties

PMP exhibits a high melting point and Vicat softening point, allowing for its use in applications requiring steam sterilization or exposure to high temperatures.[1] Its low density makes it a lightweight alternative to other transparent polymers like polycarbonate and glass.

PropertyValue
Melting Point230-240 °C[1]
Vicat Softening Point160-178 °C[1]
Density0.83 g/cm³
Transparency>90%
Chemical Resistance

PMP demonstrates excellent resistance to a variety of chemicals, particularly acids, alkalis, alcohols, and ketones.[1] This makes it suitable for laboratory ware and containers for cosmetic and chemical products.[1]

Chemical ClassResistance
AcidsExcellent
AlkalisExcellent
AlcoholsExcellent
KetonesExcellent
Aromatic HydrocarbonsFair (slight swelling)
Halogenated HydrocarbonsFair (slight swelling)
Electrical Properties

With a low dielectric constant, PMP is an excellent electrical insulator, making it suitable for high-frequency applications such as components for 5G base stations and printed circuit boards.[1]

PropertyValue
Dielectric Constant (1 MHz)2.12
Dielectric Loss Tangent (1 MHz)0.0001
Gas Permeability

PMP possesses exceptionally high gas permeability, a critical property for applications such as hollow-fiber membranes for extracorporeal membrane oxygenation (ECMO).[1][2][3]

Experimental Protocols

Synthesis of Isotactic Poly(4-methyl-1-pentene) via Ziegler-Natta Catalysis

This protocol describes a general method for the polymerization of 4-methyl-1-pentene (B8377) using a Ziegler-Natta catalyst system to produce highly isotactic PMP.

Workflow for PMP Synthesis:

cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Product Isolation and Purification catalyst_prep Prepare Ziegler-Natta Catalyst polymerization Introduce 4-methyl-1-pentene monomer to catalyst slurry catalyst_prep->polymerization reaction Maintain reaction at controlled temperature and pressure polymerization->reaction termination Terminate polymerization reaction->termination deactivation Deactivate catalyst termination->deactivation washing Wash polymer with alcohol deactivation->washing drying Dry PMP powder washing->drying

Figure 1. Workflow for the synthesis of Poly(4-methyl-1-pentene).

Materials:

  • 4-methyl-1-pentene (polymerization grade)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous heptane (B126788) (solvent)

  • Methanol (B129727) (for washing)

  • Nitrogen gas (high purity)

  • Glass reactor with mechanical stirrer, temperature control, and nitrogen inlet/outlet

Procedure:

  • Reactor Preparation: Thoroughly dry the glass reactor and purge with high-purity nitrogen to remove all oxygen and moisture.

  • Catalyst Preparation:

    • In a separate Schlenk flask under nitrogen, add anhydrous heptane.

    • Slowly add TiCl₄ to the heptane with stirring.

    • Separately, dissolve Al(C₂H₅)₃ in anhydrous heptane.

    • Slowly add the Al(C₂H₅)₃ solution to the TiCl₄ suspension at a controlled temperature (e.g., 0 °C) to form the active Ziegler-Natta catalyst. The molar ratio of Al to Ti is a critical parameter for catalyst activity and stereospecificity.

  • Polymerization:

    • Transfer the catalyst slurry to the main reactor containing anhydrous heptane.

    • Introduce the 4-methyl-1-pentene monomer into the reactor at a controlled rate.

    • Maintain the reaction temperature and pressure within the desired range (e.g., 50-80 °C, 1-5 atm) for a specified duration.

  • Termination and Product Isolation:

    • Terminate the polymerization by adding a deactivating agent, such as isopropanol.

    • Filter the resulting polymer slurry to separate the PMP powder.

    • Wash the polymer powder repeatedly with methanol to remove catalyst residues.

    • Dry the purified PMP powder in a vacuum oven at a temperature below its melting point (e.g., 80-100 °C) until a constant weight is achieved.

Characterization of Poly(4-methyl-1-pentene)

Workflow for PMP Characterization:

cluster_thermal Thermal Analysis cluster_structural Structural Analysis cluster_molecular_weight Molecular Weight Determination PMP_Sample Synthesized PMP Sample DSC Differential Scanning Calorimetry (DSC) PMP_Sample->DSC TGA Thermogravimetric Analysis (TGA) PMP_Sample->TGA FTIR Fourier-Transform Infrared Spectroscopy (FTIR) PMP_Sample->FTIR NMR Nuclear Magnetic Resonance Spectroscopy (NMR) PMP_Sample->NMR GPC Gel Permeation Chromatography (GPC) PMP_Sample->GPC Tm_Tc Tm_Tc DSC->Tm_Tc Determine Melting (Tm) and Crystallization (Tc) Temperatures Td Td TGA->Td Determine Decomposition Temperature (Td) Functional_Groups Functional_Groups FTIR->Functional_Groups Identify Characteristic Functional Groups Isotacticity Isotacticity NMR->Isotacticity Determine Isotacticity Mw_Mn Mw_Mn GPC->Mw_Mn Determine Molecular Weight (Mw) and Polydispersity Index (PDI)

Figure 2. Workflow for the characterization of Poly(4-methyl-1-pentene).

a) Thermal Properties (DSC and TGA):

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the PMP sample into an aluminum DSC pan.

    • Heat the sample from room temperature to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Hold at 250 °C for 5 minutes to erase the thermal history.

    • Cool the sample to room temperature at a rate of 10 °C/min.

    • Heat the sample again to 250 °C at 10 °C/min.

    • Determine the melting temperature (Tm) and heat of fusion (ΔHf) from the second heating scan. The glass transition temperature (Tg) may also be observed.

  • Thermogravimetric Analysis (TGA):

    • Place 10-15 mg of the PMP sample in a TGA pan.

    • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the thermal stability and decomposition temperature.

b) Molecular Weight (Gel Permeation Chromatography - GPC):

  • Dissolve a known concentration of the PMP sample in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature (e.g., 135 °C).

  • Filter the solution to remove any insoluble material.

  • Inject the filtered solution into a GPC system equipped with a refractive index detector.

  • Use a set of polystyrene standards for calibration.

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

c) Structural Analysis (FTIR and NMR):

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Prepare a thin film of the PMP sample by hot pressing or casting from solution.

    • Obtain the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Identify characteristic peaks for C-H stretching and bending vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the PMP sample in a suitable deuterated solvent (e.g., C₂D₂Cl₄) at an elevated temperature.

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the spectra to confirm the polymer structure and determine the degree of isotacticity by examining the splitting patterns of the methyl and methine protons.

Signaling Pathways and Logical Relationships

The properties of PMP are logically derived from its molecular structure and the synthesis process.

Relationship between Synthesis, Structure, and Properties of PMP:

cluster_synthesis Synthesis Conditions cluster_structure Polymer Structure cluster_properties Macroscopic Properties Catalyst Catalyst Type (e.g., Ziegler-Natta) Isotacticity Isotacticity Catalyst->Isotacticity Monomer Monomer (4-methyl-1-pentene) Monomer->Isotacticity Process_Params Process Parameters (Temp., Pressure) Molecular_Weight Molecular Weight and Distribution Process_Params->Molecular_Weight Low_Density Low Density Molecular_Weight->Low_Density Crystallinity Crystallinity Isotacticity->Crystallinity Gas_Permeability High Gas Permeability Isotacticity->Gas_Permeability Thermal_Stability High Thermal Stability Crystallinity->Thermal_Stability Transparency High Transparency Crystallinity->Transparency Chemical_Resistance Chemical Resistance Crystallinity->Chemical_Resistance

Figure 3. Logical relationship between synthesis, structure, and properties of PMP.

This diagram illustrates how the choice of catalyst and polymerization conditions directly influences the molecular structure of PMP (molecular weight, isotacticity, and crystallinity), which in turn determines its final macroscopic properties. For instance, a high degree of isotacticity, achieved through stereospecific catalysts, leads to a more ordered crystalline structure, contributing to high thermal stability and chemical resistance.

References

Application Notes and Protocols for 4-Phenyl-1-Pentene as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and established protocols for the asymmetric synthesis utilizing 4-phenyl-1-pentene as a substrate are limited in the reviewed scientific literature. The following application notes and protocols are based on well-established methodologies for structurally analogous unfunctionalized terminal aryl alkenes. These examples are provided to serve as a guide for the development of asymmetric transformations of this compound. Researchers should consider these as starting points for optimization.

Asymmetric Hydrogenation

Application Note:

Asymmetric hydrogenation of prochiral olefins is a powerful method for creating stereogenic centers. For unfunctionalized terminal aryl alkenes, such as this compound, iridium-based catalysts with chiral P,N-ligands have shown exceptional enantioselectivity. These reactions are crucial for the synthesis of optically active intermediates used in the pharmaceutical and fine chemical industries. The resulting chiral saturated hydrocarbon from this compound would be (R)- or (S)-2-phenylpentane, a valuable chiral building block. The choice of ligand is critical in determining the enantiomeric excess (ee) of the product.

Quantitative Data for Asymmetric Hydrogenation of Analogous Terminal Aryl Alkenes:

EntrySubstrateCatalyst System (Metal/Ligand)SolventH₂ Pressure (bar)Temp. (°C)Conversion (%)ee (%)
14-Phenyl-1-butene[Ir(COD)Cl]₂ / (S)-ThrePHOXCH₂Cl₂5025>9995
2Allylbenzene[Ir(COD)Cl]₂ / (S)-iPr-PHOXCH₂Cl₂5025>9994
34-Methoxyallylbenzene[Ir(COD)Cl]₂ / (S)-ThrePHOXCH₂Cl₂5025>9996

Experimental Protocol: Asymmetric Hydrogenation of a Terminal Aryl Alkene

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral P,N-ligand (e.g., (S)-ThrePHOX)

  • This compound (or analogous terminal aryl alkene)

  • Anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂)

  • High-pressure autoclave

  • Schlenk flask and standard Schlenk line equipment

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (under inert atmosphere):

    • In a glovebox or under a stream of argon, add [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and the chiral ligand (e.g., (S)-ThrePHOX, 0.011 mmol, 1.1 mol%) to a Schlenk flask.

    • Add 2 mL of anhydrous, degassed CH₂Cl₂ to the flask.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • In a separate vial, dissolve the terminal aryl alkene (e.g., this compound, 0.5 mmol) in 1 mL of anhydrous, degassed CH₂Cl₂.

    • Transfer the substrate solution to the high-pressure autoclave.

    • Using a cannula, transfer the prepared catalyst solution to the autoclave under a positive pressure of inert gas.

  • Hydrogenation:

    • Seal the autoclave and purge with hydrogen gas 3-4 times.

    • Pressurize the autoclave to the desired pressure (e.g., 50 bar) with hydrogen.

    • Commence stirring and maintain the reaction at room temperature for 12-24 hours. Reaction progress can be monitored by GC analysis of aliquots.

  • Work-up and Analysis:

    • After the reaction is complete, carefully vent the hydrogen from the autoclave.

    • Quench the reaction by exposing it to air.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

    • Determine the conversion by ¹H NMR spectroscopy or GC.

    • Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.

experimental_workflow_hydrogenation cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis prep1 [Ir(COD)Cl]₂ + Chiral Ligand prep2 Add anhydrous CH₂Cl₂ prep1->prep2 prep3 Stir at RT for 30 min prep2->prep3 react2 Transfer Catalyst Solution prep3->react2 Active Catalyst react1 Substrate in CH₂Cl₂ to Autoclave react1->react2 react3 Purge and Pressurize with H₂ react2->react3 react4 Stir at RT for 12-24h react3->react4 workup1 Vent H₂ and Quench react4->workup1 workup2 Concentrate workup1->workup2 workup3 Purify (Chromatography) workup2->workup3 workup4 Analyze (NMR, Chiral GC/HPLC) workup3->workup4

Asymmetric Hydrogenation Workflow

Asymmetric Dihydroxylation

Application Note:

The Sharpless Asymmetric Dihydroxylation is a highly reliable and enantioselective method for the conversion of alkenes to vicinal diols.[1][2] For a terminal alkene like this compound, this reaction would yield the chiral 4-phenyl-1,2-pentanediol. This diol is a versatile synthetic intermediate that can be further transformed into various valuable compounds. The stereochemical outcome of the reaction is predictable based on the choice of the chiral ligand (derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD)). Commercially available "AD-mix" reagents simplify the experimental setup.[1]

Quantitative Data for Asymmetric Dihydroxylation of Analogous Terminal Alkenes:

EntrySubstrateReagentSolventTemp. (°C)Yield (%)ee (%)
11-DeceneAD-mix-βt-BuOH/H₂O09097
2StyreneAD-mix-βt-BuOH/H₂O08597
34-Phenyl-1-buteneAD-mix-βt-BuOH/H₂O08894

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

Materials:

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per 1 mmol of alkene) to a 1:1 mixture of t-BuOH and water (5 mL each per 1 mmol of alkene).

    • Stir the mixture at room temperature until both phases are clear.

    • Cool the mixture to 0 °C in an ice bath.

    • Add methanesulfonamide (1.0 eq) to the cooled mixture.

    • Add the terminal alkene (e.g., this compound, 1.0 mmol) to the vigorously stirred mixture.

  • Reaction:

    • Stir the reaction at 0 °C for 6-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Analysis:

    • Add solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.

    • Add ethyl acetate and stir for an additional 30 minutes.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude diol by flash column chromatography.

    • Determine the yield and characterize the product by ¹H and ¹³C NMR.

    • Determine the enantiomeric excess by chiral HPLC analysis of the diol or a suitable derivative.

dihydroxylation_pathway substrate This compound product Chiral 4-Phenyl-1,2-pentanediol substrate->product Sharpless AD reagents AD-mix-β (OsO₄, K₃Fe(CN)₆, K₂CO₃, (DHQD)₂PHAL) t-BuOH/H₂O, 0 °C reagents->product logical_relationship_epoxidation A Select Substrate (e.g., this compound) D Perform Asymmetric Epoxidation A->D B Choose Chiral Catalyst (e.g., Jacobsen's Catalyst) B->D C Select Oxidant (e.g., m-CPBA) C->D E Isolate Chiral Epoxide D->E F Analyze Stereoselectivity (Chiral GC/HPLC) E->F signaling_pathway_hydroformylation Start Rh(I)-Ligand Precatalyst Intermediate1 Rh-H(CO)₂(L*) Start->Intermediate1 + H₂ Alkene This compound Intermediate2 π-Complex Alkene->Intermediate2 Syngas CO / H₂ Intermediate4 Acyl-Rh Syngas->Intermediate4 Intermediate1->Intermediate2 + Alkene Intermediate3 Alkyl-Rh Intermediate2->Intermediate3 Hydride Insertion Intermediate3->Intermediate4 + CO Product Chiral Aldehyde Intermediate4->Product Reductive Elimination + H₂ Product->Start Catalyst Regeneration

References

Application Notes and Protocols for the HPLC Analysis of 4-Phenyl-1-pentene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation, quantification, and purification of 4-phenyl-1-pentene and its derivatives. These compounds are of interest in synthetic chemistry and drug discovery. This document provides detailed protocols for both chiral and reverse-phase HPLC analysis, enabling enantiomeric separation and purity assessment. The methodologies are based on established practices for structurally related compounds due to the limited availability of specific application notes for this compound.

Chiral HPLC Analysis for Enantiomeric Separation

Chiral HPLC is essential for separating the enantiomers of this compound, which is critical in pharmaceutical development as enantiomers can exhibit different pharmacological activities.[1] The following protocols are adapted from methods used for analogous phenyl-substituted alkenes.[1]

Experimental Protocols

Protocol 1: Chiral Analysis on Polysaccharide-Based Stationary Phase

This protocol is a standard starting point for the chiral separation of aromatic compounds.[1]

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.[1]

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • HPLC Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralpak® AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H), 250 mm x 4.6 mm, 5 µm particle size.[1]

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (90:10, v/v). The ratio can be adjusted to optimize resolution.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Injection Volume: 10 µL.[1]

    • Detection: UV at 254 nm.[1]

  • Data Analysis:

    • Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for the enantiomers.[1]

Quantitative Data Summary

The following table summarizes the expected performance for the chiral separation of phenyl-substituted alkenes on polysaccharide-based columns. Actual values for this compound may vary and require optimization.

ParameterExpected ValueReference
Retention Time (k'1)4.0 - 8.0[1]
Retention Time (k'2)5.0 - 10.0[1]
Selectivity (α)> 1.1[1]
Resolution (Rs)> 1.5[1]

Reverse-Phase HPLC for Purity and Stability Analysis

Reverse-phase HPLC (RP-HPLC) is a common method for determining the purity of a compound and for monitoring its stability by separating the parent compound from potential degradation products.[2] The protocol below is based on methods for similar aromatic compounds like styrene (B11656) and its derivatives.[2][3][4]

Experimental Protocols

Protocol 2: Reverse-Phase Analysis on C18 Column

This method is suitable for assessing the purity of this compound and can be adapted for stability-indicating assays.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in acetonitrile (B52724) to a final concentration of about 1 mg/mL.[5]

    • Sonicate for 5 minutes to ensure complete dissolution.[5]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The ratio may require optimization.[2][4]

    • Flow Rate: 1.0 mL/min.[2][4]

    • Column Temperature: 25 °C.[6]

    • Injection Volume: 20 µL.[6]

    • Detection: UV at 254 nm.[2]

  • Data Analysis:

    • Quantify the purity of this compound by comparing its peak area to a calibration curve prepared from a reference standard.[2]

    • For stability studies, calculate the percentage of impurities by area normalization, assuming a similar response factor for degradation products.[2]

Quantitative Data Summary

The following table provides expected quantitative data for the RP-HPLC analysis of compounds structurally similar to this compound.

ParameterExpected ValueReference
Retention Time5.0 - 15.0 min[4]
Limit of Detection (LOD)~0.001 - 0.02%[5][7]
Limit of Quantitation (LOQ)~0.003 - 0.06%[5][7]
Linearity (r²)> 0.998[8]
Recovery96.1% - 99.7%[7]

Visualizations

Workflow for Chiral HPLC Method Development

The development of a robust chiral HPLC method follows a logical progression from initial screening to final optimization.[1]

Chiral_HPLC_Method_Development start Start: Racemic Standard of this compound screen_csp Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) start->screen_csp screen_mp Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) screen_csp->screen_mp initial_sep Initial Separation Achieved? screen_mp->initial_sep initial_sep->screen_csp No optimize Optimize Separation (Mobile Phase Ratio, Flow Rate, Temperature) initial_sep->optimize Yes validate Method Validation (Specificity, Linearity, Accuracy, Precision) optimize->validate end Final Validated Method validate->end

Caption: A logical workflow for chiral HPLC method development.[1]

General Workflow for Stability Testing Study

This workflow outlines the process for assessing the stability of this compound under various stress conditions.[2][9]

Stability_Testing_Workflow start Start: Pure this compound Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_analysis RP-HPLC Analysis of Stressed Samples forced_degradation->hplc_analysis check_degradation Degradation Observed? hplc_analysis->check_degradation identify_degradants Identify Degradation Products (e.g., using LC-MS) check_degradation->identify_degradants Yes stable Compound is Stable under Tested Conditions check_degradation->stable No validate_method Validate Stability-Indicating Method identify_degradants->validate_method end Final Stability Report validate_method->end stable->end

Caption: General workflow for a stability testing study.[2]

References

Application Notes and Protocols: Hydroboration-Oxidation of 4-Phenyl-1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-phenyl-1-pentanol via the hydroboration-oxidation of 4-phenyl-1-pentene. This two-step reaction sequence is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes.[1][2][3][4] The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification of the final product. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

The hydroboration-oxidation reaction is a powerful method to convert alkenes into alcohols with high regioselectivity and stereospecificity. The reaction proceeds in two distinct steps: the addition of borane (B79455) (BH3) across the double bond of the alkene (hydroboration), followed by the oxidation of the resulting organoborane intermediate to the corresponding alcohol.[1][5] A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond.[1][2][4][6] The addition of the borane and hydrogen occurs in a syn fashion, meaning they add to the same face of the double bond.[1][3][4]

In this protocol, this compound is converted to 4-phenyl-1-pentanol. This transformation is of interest in synthetic organic chemistry for the preparation of primary alcohols from terminal alkenes. The use of a borane-tetrahydrofuran (B86392) (BH3•THF) complex provides a convenient and commercially available source of borane.[1][5][7] The subsequent oxidation is typically achieved using alkaline hydrogen peroxide.[1][6]

Reaction Scheme:

Experimental Protocol

2.1 Materials and Equipment

  • Chemicals:

    • This compound (98% purity or higher)

    • Borane-tetrahydrofuran complex solution (1.0 M in THF)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M aqueous)

    • Hydrogen peroxide (H2O2) solution (30% aqueous)

    • Diethyl ether (or ethyl acetate)

    • Saturated aqueous sodium chloride solution (brine)[2][7]

    • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

    • Acetone (B3395972) (for quenching excess borane)[2]

  • Equipment:

    • Two-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Septa

    • Syringes and needles

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Ice-water bath

    • Condenser (optional, for longer reaction times)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography (column, flasks)

    • Silica (B1680970) gel for column chromatography

2.2 Procedure

Step 1: Hydroboration

  • Set up a dry two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere of nitrogen or argon.

  • To the flask, add this compound (1.0 eq).

  • Dissolve the alkene in anhydrous tetrahydrofuran (THF).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add 1.0 M borane-tetrahydrofuran (BH3•THF) complex solution (0.4 eq, as 1 mole of BH3 reacts with 3 moles of alkene) via syringe over a period of 10-15 minutes.[2] Slower addition can lead to better regioselectivity.[2]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours to ensure the completion of the hydroboration step.

  • To quench any excess BH3, carefully add a few drops of acetone and stir for 5 minutes.[2]

Step 2: Oxidation

  • Cool the reaction mixture back down to 0 °C in an ice-water bath.

  • Slowly and carefully add 3 M aqueous sodium hydroxide (NaOH) solution.

  • Following the base, add 30% hydrogen peroxide (H2O2) solution dropwise. Caution: The addition of H2O2 is exothermic; maintain the temperature below 20 °C.

  • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours. The reaction mixture will likely become cloudy or form two phases.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Add diethyl ether to extract the organic product.

  • Separate the organic layer from the aqueous layer.

  • Extract the aqueous layer two more times with diethyl ether.

  • Combine all the organic extracts.

  • Wash the combined organic layer with saturated aqueous sodium chloride (brine) solution.[2][7]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude 4-phenyl-1-pentanol by flash column chromatography on silica gel, typically using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Data Presentation

The following table summarizes the quantitative data for a representative reaction.

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Amount (g)Volume (mL)Density (g/mL)Notes
This compoundC11H14146.2310.01.461.670.876Starting material
BH3•THF (1.0 M)BH3•C4H8O-3.33-3.33-1 eq. of BH3 reacts with 3 eq. of alkene
NaOH (3 M)NaOH40.00--~5-For oxidation step
H2O2 (30%)H2O234.01--~51.11For oxidation step
Product
4-phenyl-1-pentanolC11H16O164.2410.01.64-0.975Theoretical Yield
Actual Yield---TBDTBD-To be determined experimentally
Percentage Yield (%)---TBD--To be determined experimentally

TBD: To Be Determined

Visualization

The following diagrams illustrate the key relationships and workflows described in this protocol.

Hydroboration_Oxidation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagents Oxidation Reagents cluster_product Product Alkene This compound Organoborane Trialkylborane Alkene->Organoborane Hydroboration (syn-addition, anti-Markovnikov) Borane BH3•THF Borane->Organoborane Hydroboration (syn-addition, anti-Markovnikov) Alcohol 4-Phenyl-1-Pentanol Organoborane->Alcohol Oxidation (retention of stereochemistry) Oxidant H2O2, NaOH Oxidant->Alcohol Oxidation (retention of stereochemistry)

Caption: Reaction pathway for the hydroboration-oxidation of this compound.

Experimental_Workflow start Start setup Setup dry glassware under inert atmosphere start->setup hydroboration Hydroboration: 1. Dissolve alkene in THF 2. Cool to 0 °C 3. Add BH3•THF 4. Stir at RT setup->hydroboration Step 1 oxidation Oxidation: 1. Cool to 0 °C 2. Add NaOH (aq) 3. Add H2O2 (aq) 4. Stir at RT hydroboration->oxidation Step 2 workup Work-up: 1. Diethyl ether extraction 2. Wash with brine 3. Dry with MgSO4 oxidation->workup Step 3 purification Purification: 1. Filter and concentrate 2. Column chromatography workup->purification Step 4 product Pure 4-Phenyl-1-Pentanol purification->product

Caption: Experimental workflow for the synthesis of 4-phenyl-1-pentanol.

References

Application Notes and Protocols for the Epoxidation of 4-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epoxidation of 4-phenyl-1-pentene is a significant transformation in organic synthesis, yielding 2-(3-phenylpropyl)oxirane. This epoxide is a valuable chiral building block for the synthesis of various biologically active molecules and fine chemicals. The presence of a chiral center at the 4-position of the starting material introduces the possibility of diastereoselective reactions, making the control of stereochemistry a key aspect of this transformation. These application notes provide an overview of common reaction conditions and detailed protocols for the epoxidation of this compound, targeting researchers in academia and industry.

Core Concepts

The epoxidation of an alkene involves the addition of a single oxygen atom across the double bond, forming a three-membered cyclic ether known as an epoxide.[1] This reaction is typically achieved using either stoichiometric peroxyacids or catalytic systems with a terminal oxidant like hydrogen peroxide.[2][3]

Key considerations for the epoxidation of this compound include:

  • Choice of Oxidant: Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective but generate stoichiometric amounts of carboxylic acid byproducts.[2] Catalytic systems using hydrogen peroxide (H₂O₂) are considered greener alternatives.[3]

  • Catalyst System: For H₂O₂-based epoxidations, transition metal catalysts (e.g., based on tungsten, manganese, or rhenium) are often employed to activate the oxidant.[3][4]

  • Reaction Conditions: Solvent, temperature, and reaction time play crucial roles in determining the reaction's efficiency, selectivity, and yield.

  • Stereoselectivity: Given the existing stereocenter in this compound, the epoxidation can proceed with facial selectivity, leading to the formation of diastereomers. The choice of catalyst and reagents can influence the diastereomeric ratio of the product.[5][6]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the epoxidation of alkenes, which can be adapted for this compound.

Oxidizing SystemCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
m-CPBA-Dichloromethane (B109758) (DCM)0 - 251 - 6>90[2]
Hydrogen PeroxideTungsten-based polyoxometalateToluene50 - 701 - 470 - 95[7]
Hydrogen PeroxideManganese Sulfate (B86663) / Salicylic AcidAcetonitrile/Water18 - 222 - 2450 - 80
Oxone / Acetone-Acetonitrile/Water01.5High[8]
tert-Butyl hydroperoxideTitanium(IV) isopropoxide / DETDichloromethane (DCM)-202 - 24High (for allylic alcohols)[4]

Experimental Protocols

Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes a general procedure for the epoxidation of an alkene using m-CPBA, adapted for this compound.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of this compound at 0 °C over 15-30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-6 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to reduce the excess peroxyacid.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove the meta-chlorobenzoic acid byproduct, and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 2-(3-phenylpropyl)oxirane.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Catalytic Epoxidation using Hydrogen Peroxide and a Tungsten-Based Catalyst

This protocol outlines a greener approach to epoxidation using a tungsten-based catalyst and hydrogen peroxide.

Materials:

  • This compound

  • Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O)

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Toluene

  • Phase-transfer catalyst (e.g., Aliquat 336)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), toluene, sodium tungstate dihydrate (0.01-0.05 eq), and a phase-transfer catalyst (0.01-0.05 eq).

  • Heat the mixture to the desired temperature (e.g., 50-70 °C) with vigorous stirring.

  • Slowly add 30% aqueous hydrogen peroxide (1.1-2.0 eq) to the reaction mixture dropwise over a period of 30-60 minutes. Caution: The addition of H₂O₂ can be exothermic.

  • Maintain the reaction at the set temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude epoxide.

  • Purify the product by flash column chromatography.

Mandatory Visualizations

Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Epoxidation Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start Start: this compound Solvent Dissolve in appropriate solvent Start->Solvent Reagent Add Oxidizing Agent (e.g., m-CPBA or H2O2/Catalyst) Solvent->Reagent Stir Stir at controlled temperature Reagent->Stir Monitor Monitor reaction (TLC/GC) Stir->Monitor Quench Quench excess oxidant Monitor->Quench Extract Aqueous Wash & Extraction Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Analyze Characterize product (NMR, MS, IR) Purify->Analyze End End: 2-(3-Phenylpropyl)oxirane Analyze->End

Caption: General experimental workflow for the epoxidation of this compound.

References

Application Notes and Protocols for the Use of 4-Phenyl-1-pentene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview and experimental protocols for the utilization of 4-phenyl-1-pentene as a versatile starting material in the synthesis of pharmaceutical intermediates. The focus is on the hydroformylation of this compound to produce 5-phenylhexanal, a key intermediate that can be further elaborated into various pharmacologically active molecules. This document includes detailed methodologies, data presentation in tabular format for easy comparison of reaction parameters, and visualizations of the synthetic pathway and experimental workflow.

Introduction

This compound is a readily available chemical building block with a terminal alkene and a phenyl group, making it an attractive starting material for the synthesis of a variety of organic molecules. Its structure is particularly amenable to transformations that can introduce functional groups necessary for biological activity. In the context of pharmaceutical development, the selective functionalization of the terminal double bond is a key strategy for the construction of more complex molecular architectures.

One of the most powerful and atom-economical methods for the functionalization of alkenes is hydroformylation, also known as the oxo process. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, typically catalyzed by transition metal complexes, most commonly rhodium or cobalt. The resulting aldehydes are highly valuable intermediates that can be readily converted into a wide range of other functional groups, including alcohols, carboxylic acids, and amines, which are prevalent in active pharmaceutical ingredients (APIs). This document details the application of hydroformylation to this compound for the synthesis of 5-phenylhexanal, a precursor to potential therapeutic agents.

Key Applications

The primary application of this compound in pharmaceutical synthesis, as detailed herein, is its conversion to 5-phenylhexanal via hydroformylation. This intermediate can serve as a precursor for various classes of drugs, including but not limited to:

  • Anti-inflammatory agents: The phenylalkanal structure is a motif found in some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Central nervous system (CNS) agents: The lipophilic nature of the phenyl group combined with the reactivity of the aldehyde allows for the synthesis of compounds that can cross the blood-brain barrier.

  • Antihypertensive agents: The core structure can be elaborated to include functionalities known to interact with cardiovascular targets.

Data Presentation: Reaction Parameters for Hydroformylation of this compound

The following table summarizes typical quantitative data for the rhodium-catalyzed hydroformylation of this compound to 5-phenylhexanal. The values are based on general protocols for similar substrates and may be optimized for specific laboratory conditions and desired yields.

ParameterRhodium/Phosphine (B1218219) Ligand SystemCobalt Catalyst System
Catalyst Rh(acac)(CO)₂ / XantphosCo₂(CO)₈
Substrate This compoundThis compound
Solvent Toluene (B28343)Tetrahydrofuran (THF)
Temperature 80 - 100 °C120 - 150 °C
Pressure (CO/H₂) 20 - 40 bar (1:1 ratio)100 - 200 bar (1:1 ratio)
Reaction Time 12 - 24 hours24 - 48 hours
Substrate:Catalyst Ratio 1000:1 to 5000:1100:1 to 500:1
Typical Yield 85 - 95%70 - 85%
Regioselectivity (linear:branched) >98:280:20 to 90:10
Product Purity (after chromatography) >98%>95%

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Hydroformylation of this compound

This protocol describes the high-yield, regioselective synthesis of 5-phenylhexanal using a rhodium catalyst with a phosphine ligand.

Materials and Equipment:

  • Reagents:

    • This compound (≥98%)

    • Rhodium(I) acetylacetonatobis(carbonyl) [Rh(acac)(CO)₂]

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Anhydrous Toluene

    • Syngas (CO/H₂, 1:1 mixture)

    • Silica (B1680970) gel for column chromatography

    • Hexanes/Ethyl acetate (B1210297) solvent system

  • Equipment:

    • High-pressure autoclave reactor with a magnetic stirrer and gas inlet

    • Schlenk line and standard glassware for inert atmosphere techniques

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup:

    • In a glovebox or under a stream of argon, add Rh(acac)(CO)₂ (0.01 mmol) and Xantphos (0.012 mmol) to a glass liner for the autoclave.

    • Add 20 mL of anhydrous toluene to the liner.

    • Add this compound (10 mmol, 1.46 g) to the liner.

    • Seal the glass liner and place it inside the autoclave.

  • Reaction:

    • Seal the autoclave and purge it three times with the CO/H₂ gas mixture.

    • Pressurize the autoclave to 30 bar with the CO/H₂ mixture.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing by TLC or GC until the starting material is consumed (typically 18-24 hours).

  • Work-up and Purification:

    • Cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

    • Open the autoclave and remove the reaction mixture.

    • Concentrate the mixture under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., 98:2 to 95:5) to afford the pure 5-phenylhexanal.

Characterization:

The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway Start This compound Intermediate 5-Phenylhexanal (Pharmaceutical Intermediate) Start->Intermediate Hydroformylation (CO, H₂, Catalyst) End Active Pharmaceutical Ingredient (API) Intermediate->End Further Synthetic Steps

Caption: Synthetic pathway from this compound to an API.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Autoclave with Catalyst and Ligand B Add Anhydrous Solvent A->B C Add this compound B->C D Seal and Purge Autoclave C->D E Pressurize with CO/H₂ D->E F Heat and Stir E->F G Monitor Reaction Progress F->G H Cool and Vent Autoclave G->H I Concentrate Reaction Mixture H->I J Column Chromatography I->J K Characterize Product J->K

Caption: Step-by-step workflow for hydroformylation of this compound.

Conclusion

The hydroformylation of this compound represents a robust and efficient method for the synthesis of 5-phenylhexanal, a valuable intermediate for the pharmaceutical industry. The use of a rhodium/phosphine catalyst system provides high yields and excellent regioselectivity for the desired linear aldehyde. The detailed protocol provided in these application notes serves as a reliable starting point for researchers and scientists in drug development to explore the synthetic utility of this compound. Further optimization of reaction conditions may be necessary depending on the specific downstream applications of the intermediate.

Application Notes and Protocols for the Functionalization of Polymers Derived from 4-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Polymers derived from 4-phenyl-1-pentene, herein referred to as poly(this compound), are polyolefins characterized by a hydrocarbon backbone with pendant phenyl groups. This structure provides a unique combination of properties, including thermal stability and a hydrophobic nature, with the phenyl rings offering sites for various chemical modifications. The functionalization of poly(this compound) opens up a wide range of applications, from drug delivery systems where biocompatibility and targeted binding are crucial, to advanced materials with tailored surface properties.

These application notes provide a comprehensive overview of the synthesis and subsequent functionalization of poly(this compound). Detailed protocols for polymerization and post-polymerization modification are presented, along with methods for characterizing the resulting functionalized polymers.

I. Synthesis of Poly(this compound)

The synthesis of poly(this compound) is typically achieved through the coordination polymerization of the this compound monomer. Ziegler-Natta and metallocene catalysts are effective for this purpose, allowing for control over the polymer's molecular weight and tacticity.[1][2][3]

Protocol 1: Polymerization of this compound using a Ziegler-Natta Catalyst

This protocol describes a general procedure for the polymerization of this compound using a classic Ziegler-Natta catalyst system.

Materials:

Procedure:

  • Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is thoroughly dried under vacuum and backfilled with inert gas (Nitrogen or Argon).

  • Solvent and Monomer Addition: Anhydrous toluene is transferred to the flask via cannula, followed by the this compound monomer. The solution is stirred at room temperature.

  • Catalyst Preparation and Addition: In a separate Schlenk flask, a solution of triethylaluminum (TEAL) in anhydrous toluene is prepared. In another flask, a solution of titanium tetrachloride (TiCl4) in anhydrous toluene is made. The TEAL solution is added dropwise to the TiCl4 solution at a controlled temperature (e.g., 0 °C) to form the active catalyst.

  • Polymerization: The prepared catalyst solution is then transferred to the monomer solution in the main reaction flask. The reaction mixture is stirred at a controlled temperature (e.g., 60-80 °C) for a specified duration (e.g., 4-24 hours).

  • Termination and Precipitation: The polymerization is terminated by the addition of methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed extensively with methanol to remove catalyst residues, and then dried in a vacuum oven at 60 °C to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).

  • Structure and Tacticity: Analyzed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Thermal Properties: Investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4]

II. Post-Polymerization Functionalization

The pendant phenyl groups on the poly(this compound) backbone are the primary sites for post-polymerization modification. Electrophilic aromatic substitution reactions are a common strategy to introduce functional groups.

Protocol 2: Nitration of Poly(this compound)

This protocol details the introduction of nitro groups onto the phenyl rings of the polymer, which can then be further reduced to amino groups for subsequent conjugation.

Materials:

  • Poly(this compound)

  • Dichloromethane (B109758)

  • Nitric acid (fuming)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Methanol

Procedure:

  • Dissolution: The poly(this compound) is dissolved in dichloromethane in a round-bottom flask equipped with a stir bar.

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, a mixture of fuming nitric acid and concentrated sulfuric acid is carefully prepared.

  • Nitration Reaction: The nitrating mixture is added dropwise to the polymer solution at 0 °C with vigorous stirring. The reaction is allowed to proceed at this temperature for 1-2 hours and then at room temperature for an additional 4-6 hours.

  • Quenching and Neutralization: The reaction is quenched by slowly pouring the mixture into a beaker of ice water. The organic layer is separated, washed with distilled water, and then with a saturated sodium bicarbonate solution until neutral.

  • Precipitation and Purification: The polymer is precipitated from the organic solution by adding it to a large volume of methanol. The resulting nitro-functionalized polymer is collected by filtration.

  • Drying: The purified polymer is dried under vacuum at 50 °C.

Protocol 3: Reduction of Nitro-Functionalized Poly(this compound) to Amino-Functionalized Polymer

This protocol describes the reduction of the nitro groups to primary amines.

Materials:

  • Nitro-functionalized poly(this compound)

  • Tetrahydrofuran (THF)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution (10 M)

  • Diethyl ether

Procedure:

  • Reaction Setup: The nitro-functionalized polymer is dissolved in THF in a round-bottom flask. Tin(II) chloride dihydrate is added, followed by the slow addition of concentrated hydrochloric acid.

  • Reduction: The reaction mixture is heated to reflux and stirred for 12-24 hours.

  • Work-up: After cooling to room temperature, the mixture is made alkaline by the dropwise addition of a 10 M sodium hydroxide solution.

  • Extraction and Precipitation: The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate. The amino-functionalized polymer is then precipitated by adding the solution to a large volume of a non-polar solvent like hexane.

  • Drying: The final product is collected by filtration and dried under vacuum.

Data Presentation

The following tables provide illustrative quantitative data for the synthesis and functionalization of poly(this compound).

Table 1: Synthesis of Poly(this compound) via Ziegler-Natta Polymerization

EntryCatalyst SystemMonomer/Catalyst RatioTemperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)
1TiCl₄/TEAL500:160455,0002.8
2TiCl₄/TEAL1000:160498,0002.5
3TiCl₄/TEAL500:180275,0003.1

Table 2: Characterization of Functionalized Poly(this compound)

Polymer SampleFunctional GroupDegree of Functionalization (%)Glass Transition Temp. (Tg, °C)
Poly(this compound)-H0110
Nitro-functionalized Poly(this compound)-NO₂85125
Amino-functionalized Poly(this compound)-NH₂95 (of nitro groups)132

Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships described in the protocols.

G cluster_synthesis Synthesis Workflow s1 Setup Schlenk Flask (Inert Atmosphere) s2 Add Toluene and This compound s1->s2 s4 Initiate Polymerization s2->s4 s3 Prepare Ziegler-Natta Catalyst (TiCl4/TEAL) s3->s4 s5 Terminate with Methanol s4->s5 s6 Precipitate and Purify Polymer s5->s6 s7 Dry Poly(this compound) s6->s7 s8 Characterize Polymer (GPC, NMR, DSC, TGA) s7->s8

Caption: Workflow for the synthesis of poly(this compound).

G cluster_functionalization Functionalization Workflow cluster_nitration Nitration cluster_reduction Reduction f1 Dissolve Polymer in Dichloromethane f2 Add Nitrating Mixture (HNO3/H2SO4) at 0°C f1->f2 f3 Quench, Neutralize, and Precipitate f2->f3 f4 Obtain Nitro-functionalized Polymer f3->f4 f5 Dissolve Nitro-polymer in THF f4->f5 Input for Reduction f6 Add SnCl2 and HCl, Reflux f5->f6 f7 Work-up, Extract, and Precipitate f6->f7 f8 Obtain Amino-functionalized Polymer f7->f8 G cluster_pathway Functionalization Pathway p1 Poly(this compound) p2 Nitro-functionalized Polymer p1->p2 Nitration (HNO3/H2SO4) p3 Amino-functionalized Polymer p2->p3 Reduction (SnCl2/HCl) p4 Further Conjugation (e.g., with drugs, biomolecules) p3->p4 Coupling Chemistry

References

Application Notes and Protocols for the Role of 4-Phenyl-1-Pentene in Chain Transfer Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chain transfer is a critical process in polymer chemistry that allows for the control of polymer molecular weight and architecture.[1] This is achieved through the use of chain transfer agents (CTAs), which interrupt the growth of a propagating polymer chain and initiate a new one.[1] The efficiency and mechanism of a CTA dictate its suitability for different polymerization systems and desired polymer products.

This document provides detailed application notes and protocols concerning the role of 4-phenyl-1-pentene in chain transfer polymerization. Direct experimental data for this compound as a CTA is not extensively available in peer-reviewed literature. Therefore, its behavior is largely inferred from the well-established principles of radical polymerization of allylic compounds. Due to its structure, this compound is expected to primarily act through a degradative chain transfer mechanism in radical polymerizations. This is in contrast to structurally related but more sterically hindered molecules like 2,4-diphenyl-4-methyl-1-pentene (B1662018) (α-methylstyrene dimer or αMSD), which can function as effective addition-fragmentation chain transfer (AFCT) agents.[2][3][4]

These notes will provide a theoretical framework for understanding the likely mechanism of this compound, a generalized experimental protocol for its evaluation as a CTA, and a comparison with known AFCT agents to offer a comprehensive guide for researchers.

Mechanism of Action: Inferred Degradative Chain Transfer

The presence of allylic hydrogens (hydrogens on the carbon atom adjacent to the double bond) in this compound is the key structural feature that dictates its probable chain transfer mechanism. In a radical polymerization, a growing polymer radical (P•) is likely to abstract one of these allylic hydrogens rather than add across the double bond.

This process, known as degradative chain transfer , results in the termination of the growing polymer chain and the formation of a new, resonance-stabilized radical from the this compound molecule. This newly formed radical is significantly less reactive than the initial propagating radical due to delocalization of the radical electron across the adjacent phenyl ring and the double bond. Consequently, it is slow to re-initiate a new polymer chain, leading to a decrease in the overall polymerization rate (rate retardation) and the production of low molecular weight polymers or oligomers.

degradative_chain_transfer P_radical Propagating Polymer Chain (P•) Dead_Polymer Terminated Polymer (PH) P_radical->Dead_Polymer H Abstraction New_Radical Stabilized Allylic Radical P_radical->New_Radical CTA This compound CTA->Dead_Polymer CTA->New_Radical Forms New_Polymer New Polymer Chain (M•) New_Radical->New_Polymer Slow Re-initiation Retardation Rate Retardation (Slow Re-initiation) New_Radical->Retardation Monomer Monomer (M) Monomer->New_Polymer

Figure 1: Inferred mechanism of degradative chain transfer for this compound.

For context, a more desirable mechanism for controlling polymerization is Addition-Fragmentation Chain Transfer (AFCT) . In this process, the propagating radical adds to the double bond of the CTA, and the resulting intermediate radical rapidly fragments to form a terminated polymer chain and a new radical that can efficiently re-initiate polymerization. A well-studied example is 2,4-diphenyl-4-methyl-1-pentene (αMSD).[3][4]

afct_mechanism P_radical Propagating Polymer Chain (P•) Adduct Radical Adduct P_radical->Adduct Addition AFCT_Agent AFCT Agent (e.g., αMSD) AFCT_Agent->Adduct Terminated_Polymer Terminated Polymer with CTA fragment Adduct->Terminated_Polymer Fragmentation New_Radical New Radical (R•) Adduct->New_Radical Fragmentation New_Chain New Propagating Chain (RM•) New_Radical->New_Chain Efficient Re-initiation Monomer Monomer (M) Monomer->New_Chain

Figure 2: General mechanism of Addition-Fragmentation Chain Transfer (AFCT).

Data Presentation

As no specific quantitative data for this compound as a CTA is available, the following table summarizes the expected qualitative effects of an ideal CTA, a degradative CTA (inferred for this compound), and an AFCT agent.

ParameterIdeal CTADegradative CTA (Inferred for this compound)AFCT Agent (e.g., αMSD)
Polymer Molecular Weight Decreases with increasing CTA concentrationSignificantly decreases, often leading to oligomersDecreases controllably with increasing CTA concentration
Molecular Weight Distribution Can be narrowBroadCan be narrow
Polymerization Rate Unaffected or slightly reducedSignificantly reduced (retardation)Slightly reduced
Re-initiation Efficiency HighVery lowHigh
Primary Mechanism H-atom transfer or reversible transferH-atom abstraction from allylic positionAddition to double bond followed by fragmentation

For comparative purposes, the following table presents known quantitative data for the AFCT agent 2,4-diphenyl-4-methyl-1-pentene (αMSD) .[3]

MonomerChain Transfer Coefficient (Ctr)
Methyl Methacrylate (MMA)0.62
Butyl Acrylate (BA)0.47

Experimental Protocols

The following is a generalized protocol for evaluating the effect of a potential chain transfer agent, such as this compound, in a free-radical solution polymerization of styrene (B11656). Researchers should adapt this protocol based on their specific experimental setup and safety procedures.

Objective: To determine the effect of this compound concentration on the molecular weight, molecular weight distribution, and conversion in the radical polymerization of styrene.

Materials:

  • Styrene (inhibitor removed by passing through a column of basic alumina)

  • This compound (purified by distillation)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Toluene (B28343) or another suitable solvent (anhydrous)

  • Methanol (B129727) (for precipitation)

  • Nitrogen or Argon gas (high purity)

  • Standard laboratory glassware (Schlenk flasks, syringes, condensers)

  • Magnetic stirrer and hotplate

  • Vacuum line or Schlenk line

experimental_workflow start Start: Prepare Reagents setup Assemble & Dry Glassware (Schlenk Flask) start->setup add_reagents Add Styrene, Toluene, & this compound setup->add_reagents degas Degas Mixture (Freeze-Pump-Thaw Cycles) add_reagents->degas add_initiator Add AIBN Solution via Syringe degas->add_initiator polymerize Polymerize at 60-70°C (Under Inert Atmosphere) add_initiator->polymerize terminate Terminate Reaction (Cooling & Air Exposure) polymerize->terminate precipitate Precipitate Polymer in Methanol terminate->precipitate isolate Isolate & Dry Polymer (Filtration & Vacuum Oven) precipitate->isolate analyze Analyze Polymer: - Conversion (Gravimetric) - Mn, Mw, PDI (GPC) - End Groups (NMR) isolate->analyze end End: Data Analysis analyze->end

Figure 3: General workflow for evaluating a chain transfer agent in solution polymerization.

Procedure:

  • Preparation: A series of Schlenk flasks are prepared, each corresponding to a different concentration of this compound (e.g., 0 mol%, 0.5 mol%, 1 mol%, 2 mol%, 5 mol% relative to monomer).

  • Reagent Addition:

    • To a representative 100 mL Schlenk flask, add styrene (e.g., 10 g, ~96 mmol) and toluene (e.g., 20 mL).

    • Add the desired amount of this compound via syringe.

    • The initiator (AIBN, e.g., 0.08 g, ~0.5 mmol) is dissolved separately in a small amount of toluene (e.g., 5 mL) in a separate septum-sealed vial and deoxygenated by bubbling with nitrogen.

  • Deoxygenation: The monomer/CTA/solvent mixture in the Schlenk flask is subjected to at least three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, the flask is backfilled with nitrogen or argon.

  • Initiation: The flask is placed in a preheated oil bath (e.g., 60-70 °C). The deoxygenated AIBN solution is then added via syringe to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed under an inert atmosphere with stirring for a predetermined time (e.g., 4-24 hours). Samples may be taken periodically via a deoxygenated syringe to conduct kinetic analysis.

  • Termination: The polymerization is terminated by rapidly cooling the flask in an ice bath and exposing the solution to air.

  • Isolation: The viscous polymer solution is slowly poured into a large volume of a non-solvent, such as methanol (~500 mL), with vigorous stirring to precipitate the polymer.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Analysis:

  • Conversion: Determined gravimetrically by comparing the mass of the dried polymer to the initial mass of the monomer.

  • Molecular Weight (Mn, Mw) and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards. A significant decrease in Mn with increasing this compound concentration would indicate chain transfer activity.

  • End-Group Analysis: 1H NMR spectroscopy can be used to attempt to identify polymer chain ends derived from this compound fragments, which can help confirm the chain transfer mechanism.

Applications and Considerations

Given its likely function as a degradative chain transfer agent, this compound is not expected to be suitable for controlled or living radical polymerization techniques where high molecular weights and narrow distributions are desired.

However, it could potentially be used in applications where:

  • Low molecular weight polymers or oligomers (telomers) are the target product. These materials can be used as plasticizers, lubricants, or reactive intermediates.

  • Control over gelation is needed in cross-linking systems. By limiting kinetic chain length, a CTA can delay the onset of the gel point.

Researchers using this compound should anticipate:

  • Reduced polymerization rates: Longer reaction times or higher initiator concentrations may be necessary to achieve reasonable monomer conversion.

  • Difficulty in achieving high molecular weights: The primary effect will be a reduction in the degree of polymerization.

Further investigation would be required to determine the chain transfer constant (Ctr) of this compound for various monomers, which would provide a quantitative measure of its efficiency as a chain transfer agent.

References

Application Notes and Protocols: Synthesis of 4-Phenyl-1-pentene Derivatives for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel polymers from functionalized monomers is a cornerstone of modern materials science. 4-Phenyl-1-pentene and its derivatives represent a class of monomers with significant potential for creating high-performance polymers. The incorporation of a phenyl group into a polyolefin backbone is anticipated to impart unique thermal, mechanical, and optical properties, making these materials attractive for a range of applications, from specialty plastics to advanced functional materials.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent polymerization, drawing upon established methodologies for analogous α-olefins. While extensive data on poly(this compound) is not widely available, the principles outlined herein provide a robust framework for its synthesis and characterization.

Synthesis of this compound Monomer

The synthesis of the this compound monomer can be achieved through various organic chemistry routes. A common and effective method is the Grignard reaction, which offers high yields and is scalable for laboratory purposes.

Experimental Protocol: Grignard Synthesis of this compound

Materials and Equipment:

  • Reagents: 1-bromo-2-phenylethane, allyl bromide, magnesium turnings, anhydrous diethyl ether, saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, anhydrous magnesium sulfate (B86663) (MgSO₄), deionized water.

  • Equipment: Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a condenser with a drying tube.

    • Add magnesium turnings to the flask.

    • Add a solution of 1-bromo-2-phenylethane in anhydrous diethyl ether to the dropping funnel.

    • Add a small amount of the 1-bromo-2-phenylethane solution to the magnesium turnings to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and heat generation), add the remaining 1-bromo-2-phenylethane solution dropwise while stirring to maintain a gentle reflux.

    • After the addition is complete, continue stirring until most of the magnesium has reacted.

  • Coupling Reaction:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of allyl bromide in anhydrous diethyl ether to the dropping funnel.

    • Add the allyl bromide solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Polymerization of this compound

The polymerization of α-olefins such as this compound is effectively carried out using Ziegler-Natta catalysts. These catalyst systems are renowned for their ability to produce stereoregular polymers with controlled tacticities.[1][2] The following protocol is adapted from established procedures for the polymerization of structurally similar monomers like 4-methyl-1-pentene (B8377) and 4-phenyl-1-butene.[3][4]

Experimental Protocol: Ziegler-Natta Polymerization of this compound

Materials and Equipment:

Procedure:

  • Reactor Setup:

    • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with dry, inert gas (e.g., argon or nitrogen).

    • Add anhydrous heptane to the flask via cannula.

    • Place the flask in a temperature-controlled oil bath set to the desired reaction temperature (e.g., 50-70 °C).

  • Catalyst Introduction:

    • In a separate Schlenk tube, suspend titanium trichloride (TiCl₃) in anhydrous heptane.

    • Using a syringe, carefully add the triethylaluminum (Al(C₂H₅)₃) solution to the main reaction flask.

    • Transfer the TiCl₃ suspension to the reaction flask via cannula.

    • Age the catalyst mixture at the reaction temperature for a specified period (e.g., 15-30 minutes) with stirring.

  • Polymerization:

    • Inject the freshly distilled this compound monomer into the reaction flask.

    • Maintain the reaction at the set temperature with vigorous stirring for the desired polymerization time (e.g., 2-6 hours).

  • Termination and Polymer Isolation:

    • Terminate the polymerization by adding methanol to the reaction mixture.

    • Precipitate the polymer by pouring the reaction mixture into a larger volume of methanol containing 5% hydrochloric acid.

    • Stir the polymer slurry, then filter to collect the solid polymer.

    • Wash the polymer repeatedly with methanol and deionized water.

    • Dry the resulting poly(this compound) in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Data Presentation: Anticipated Properties of Poly(this compound)

Quantitative data for poly(this compound) is not extensively reported. However, by comparing its structure to the well-characterized poly(4-methyl-1-pentene) (PMP), we can anticipate certain properties. The replacement of a methyl group with a bulkier and more rigid phenyl group is expected to significantly influence the polymer's characteristics.

PropertyPoly(4-methyl-1-pentene) (PMP)[3]Poly(this compound) (Anticipated)Rationale for Anticipated Properties
Density ~0.83 g/cm³Higher (>1.0 g/cm³)The phenyl group is significantly heavier and bulkier than the methyl group, leading to a more densely packed polymer.
Melting Temperature (Tm) ~230-240 °CHigherIncreased chain stiffness and potential for π-π stacking interactions from the phenyl groups would require more energy for melting.
Glass Transition (Tg) ~20-30 °CSignificantly HigherThe bulky phenyl groups will restrict chain mobility, leading to a much higher glass transition temperature.
Mechanical Strength HighPotentially HigherThe rigid phenyl groups could enhance the tensile strength and modulus of the polymer.
Transparency High (>90%)LowerThe presence of aromatic rings may lead to increased light scattering and absorption, reducing transparency.
Gas Permeability HighLowerThe bulkier phenyl groups would likely lead to a less permeable polymer matrix compared to the more open structure of PMP.
Chemical Resistance ExcellentGood, with some solvent sensitivityWhile the polyolefin backbone provides good chemical resistance, the phenyl groups may be susceptible to certain organic solvents.

Visualizations

Experimental Workflow for Synthesis and Polymerization

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization start_synth Start: Reagents (1-bromo-2-phenylethane, allyl bromide, Mg) grignard Grignard Reagent Formation start_synth->grignard coupling Coupling Reaction grignard->coupling workup_synth Work-up and Purification coupling->workup_synth monomer This compound Monomer workup_synth->monomer polymerization Polymerization Reaction monomer->polymerization start_poly Start: Monomer and Catalyst Components (TiCl3, Al(C2H5)3) catalyst_prep Catalyst Preparation and Aging start_poly->catalyst_prep catalyst_prep->polymerization termination Termination and Polymer Precipitation polymerization->termination polymer Poly(this compound) termination->polymer

Caption: Workflow for the synthesis of this compound and its subsequent polymerization.

Structure-Property Relationship

G cluster_structure Molecular Structure cluster_properties Material Properties monomer This compound polymer_backbone Polyolefin Backbone (-CH2-CH-)n monomer->polymer_backbone side_group Pendant Phenyl Group monomer->side_group thermal Increased Thermal Stability (Higher Tm and Tg) polymer_backbone->thermal Chain Rigidity mechanical Enhanced Mechanical Strength and Stiffness polymer_backbone->mechanical Strong C-C Bonds side_group->thermal Steric Hindrance π-π Interactions side_group->mechanical Rigid Side Group optical Modified Optical Properties (e.g., Refractive Index) side_group->optical Aromatic Ring solubility Altered Solubility and Chemical Resistance side_group->solubility Aromatic Nature

Caption: Relationship between the structure of poly(this compound) and its material properties.

Potential Applications in Materials Science

Polymers derived from this compound are expected to find use in applications where high thermal stability, mechanical strength, and specific optical properties are required. Potential areas of application include:

  • High-Performance Engineering Plastics: As a homopolymer or copolymer, it could be used in applications requiring higher heat resistance and stiffness than conventional polyolefins.

  • Dielectric Materials: The nonpolar nature of the polyolefin backbone combined with the polarizability of the phenyl groups may lead to interesting dielectric properties for applications in electronics.

  • Gas Separation Membranes: While likely having lower permeability than PMP, the introduction of phenyl groups could alter the selectivity for certain gases, making it a candidate for specific gas separation applications.

  • Functional Materials: The phenyl group serves as a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications, such as ion-exchange membranes or as a support for catalysts.

Conclusion

The synthesis of this compound and its derivatives opens a pathway to a new class of polyolefin-based materials with potentially valuable properties for materials science. While further research is needed to fully characterize these polymers, the protocols and structure-property relationships outlined in this document provide a solid foundation for their exploration and development. The ability to tune properties based on the substitution of the phenyl ring further enhances the potential of this monomer system for creating a diverse range of advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 4-phenyl-1-pentene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for the synthesis of this compound are the Grignard reaction and the Wittig reaction. The Grignard reaction typically involves the reaction of a Grignard reagent with a suitable electrophile. The Wittig reaction utilizes a phosphorus ylide to convert a ketone or aldehyde into an alkene.

Q2: I am getting a significant amount of biphenyl (B1667301) as a byproduct in my Grignard synthesis. What causes this and how can I minimize it?

A2: Biphenyl formation is a common side reaction in Grignard syntheses involving aryl halides. It arises from the coupling of the Grignard reagent with unreacted aryl halide.[1][2] This side reaction is often promoted by higher temperatures and concentrated solutions of the aryl halide. To minimize biphenyl formation, it is advisable to use dilute solutions and maintain a low reaction temperature.

Q3: In my Wittig reaction, a white solid byproduct is contaminating my product. What is it and how can it be removed?

A3: The white, solid byproduct is triphenylphosphine (B44618) oxide (TPPO), a common byproduct of the Wittig reaction.[3][4] TPPO can be challenging to remove due to its solubility in many organic solvents.[3][4] Purification can be achieved through careful column chromatography or by crystallization, as TPPO may have different solubility properties than the desired alkene.[3]

Q4: My Grignard reaction is not initiating. What are the possible reasons and solutions?

A4: Failure to initiate a Grignard reaction is a common issue, often due to the presence of an oxide layer on the magnesium metal, which prevents it from reacting with the alkyl or aryl halide.[1] Activating the magnesium surface is crucial. This can be achieved by adding a small crystal of iodine, which will disappear as the magnesium becomes activated, or by physically crushing the magnesium turnings to expose a fresh surface.[1] Additionally, ensuring strictly anhydrous (water-free) conditions is critical, as even trace amounts of moisture can quench the Grignard reagent.[1][5]

Troubleshooting Guides

Grignard Reaction Troubleshooting

Issue: Low or No Yield of this compound

Potential Cause Recommended Action
Presence of water in reagents or glassware Flame-dry all glassware before use and ensure all solvents and reagents are anhydrous. Even atmospheric moisture can be problematic, so maintain an inert atmosphere (e.g., nitrogen or argon).[1][5]
Inactive Magnesium Turnings The magnesium surface may be oxidized. Activate the magnesium by adding a small crystal of iodine or by gently crushing the turnings with a glass rod.[1]
Slow or Incomplete Grignard Reagent Formation Ensure the reaction has properly initiated before adding the bulk of the halide. A cloudy appearance and gentle reflux are indicators of reaction initiation.[6] The rate of addition of the alkyl halide can also impact the yield.[7]
Side reaction forming benzene The highly basic Grignard reagent can be protonated by any trace water or acidic protons. Rigorous drying of all components is essential to prevent this.[1]
Wittig Reaction Troubleshooting

Issue: Low Yield of this compound

Potential Cause Recommended Action
Incomplete Ylide Formation The base used may not be strong enough to deprotonate the phosphonium (B103445) salt. Use a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH). Ensure anhydrous conditions as the strong base will react with any water present.[3]
Steric Hindrance Sterically hindered ketones are less reactive towards Wittig reagents. If using a hindered ketone, consider a more reactive phosphonate (B1237965) ylide in a Horner-Wadsworth-Emmons reaction.[3]
Ylide Decomposition Phosphorus ylides can be unstable. It is often best to generate the ylide at low temperatures (e.g., -78 °C to 0 °C) and use it immediately.[3]
Mixture of E/Z Isomers The stereoselectivity of the Wittig reaction depends on the stability of the ylide. Non-stabilized ylides tend to give the Z-alkene, while stabilized ylides favor the E-alkene.[3][8] For non-stabilized ylides, the Schlosser modification can be used to increase the proportion of the E-alkene.[3][9]

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

This protocol describes the reaction of allyl bromide with a Grignard reagent prepared from 1-bromo-2-phenylethane.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 1-bromo-2-phenylethane

  • Allyl bromide

  • Iodine (crystal)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

    • Place magnesium turnings in the flask and add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of 1-bromo-2-phenylethane in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the 1-bromo-2-phenylethane solution to the magnesium. If the reaction does not start, gently warm the flask.

    • Once the reaction initiates (indicated by bubbling and the disappearance of the iodine color), add the remaining 1-bromo-2-phenylethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain this compound.

Protocol 2: Wittig Synthesis of this compound

This protocol outlines the reaction of a phosphorus ylide, generated from allyl triphenylphosphonium bromide, with acetophenone (B1666503).

Materials:

  • Allyl triphenylphosphonium bromide

  • Anhydrous THF or diethyl ether

  • n-Butyllithium (n-BuLi) in hexanes

  • Acetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Formation:

    • Dry a round-bottom flask under flame and cool it under an inert atmosphere (nitrogen or argon).

    • Add allyl triphenylphosphonium bromide to the flask, followed by anhydrous THF.

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise. A color change (often to deep red or orange) indicates ylide formation.

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Reaction with Carbonyl:

    • Cool the ylide solution back down to -78 °C.

    • Add a solution of acetophenone in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent like diethyl ether.

    • The major byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by column chromatography on silica (B1680970) gel.

Visualizations

Grignard_Troubleshooting start Low/No Yield in Grignard Synthesis cause1 Presence of Water? start->cause1 cause2 Inactive Magnesium? start->cause2 cause3 Side Reactions? start->cause3 solution1 Flame-dry glassware. Use anhydrous solvents. cause1->solution1 Solution solution2 Activate Mg with Iodine or crushing. cause2->solution2 Solution solution3 Control temperature. Use dilute reagents. cause3->solution3 Solution

Caption: Troubleshooting workflow for Grignard synthesis of this compound.

Wittig_Workflow start Start: Wittig Synthesis step1 1. Prepare Phosphonium Salt Suspension in Anhydrous Solvent start->step1 step2 2. Cool to Low Temperature (e.g., -78°C) step1->step2 step3 3. Add Strong Base (e.g., n-BuLi) to form Ylide step2->step3 step4 4. Add Carbonyl Compound (e.g., Acetophenone) step3->step4 step5 5. Reaction and Warm to Room Temp. step4->step5 step6 6. Aqueous Work-up step5->step6 step7 7. Purification (Column Chromatography) step6->step7 end Product: this compound step7->end

Caption: General experimental workflow for the Wittig synthesis.

References

Technical Support Center: Polymerization of 4-Phenyl-1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions during the polymerization of 4-phenyl-1-pentene.

Troubleshooting Guides

Issue 1: Unexpected Polymer Microstructure Suggesting Isomerization

Symptoms:

  • ¹H and ¹³C NMR spectra of the polymer show unexpected peaks, suggesting the presence of repeat units other than the expected 1,2-insertion product of this compound.

  • Discrepancies in the polymer's physical properties (e.g., lower melting point, altered solubility) compared to literature values for linear poly(this compound).

  • Gas chromatography (GC) analysis of the reaction mixture reveals the presence of internal isomers of this compound (e.g., 4-phenyl-2-pentene).

Possible Causes and Solutions:

Cause Solution
Cationic Polymerization: Use of strong protic or Lewis acid initiators can promote carbocation rearrangements, leading to monomer isomerization prior to or during polymerization.1. Lower the reaction temperature: This can disfavor the isomerization equilibrium. 2. Increase monomer concentration: This can favor the rate of propagation over isomerization. 3. Use a less acidic initiator/co-initiator system: For example, use a weaker Lewis acid. 4. Employ a "living" or controlled cationic polymerization system: These systems can suppress side reactions by maintaining a low concentration of active species.
Ziegler-Natta Catalysis: Certain Ziegler-Natta catalysts, particularly those with specific ligand environments or at higher temperatures, can facilitate monomer isomerization.1. Select a highly stereospecific Ziegler-Natta catalyst: For instance, third-generation catalysts with internal donors are often more selective. 2. Optimize the Al/Ti ratio: The nature and concentration of the co-catalyst can influence isomerization. 3. Lower the polymerization temperature: As with cationic polymerization, this can reduce the rate of isomerization.
Issue 2: Broad or Bimodal Molecular Weight Distribution

Symptoms:

  • Gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) reveals a high polydispersity index (PDI > 2) or multiple peaks.

  • Inconsistent mechanical properties of the resulting polymer.

Possible Causes and Solutions:

Cause Solution
Chain Transfer Reactions: Transfer of the growing polymer chain to monomer, co-catalyst (e.g., trialkylaluminum), or solvent terminates one chain and initiates a new one. β-hydride elimination is a common chain transfer mechanism.1. Lower the polymerization temperature: This generally reduces the rate of chain transfer relative to propagation. 2. Decrease the concentration of the chain transfer agent: If a specific agent is used, reduce its concentration. For Ziegler-Natta systems, optimizing the co-catalyst concentration is crucial. 3. Choose a more sterically hindered catalyst: For metallocene catalysts, bulkier ligands can suppress β-hydride elimination.
Multiple Active Sites: In heterogeneous Ziegler-Natta catalysts, the presence of different active sites can lead to the formation of polymer chains with varying lengths.1. Use a single-site catalyst: Metallocene or post-metallocene catalysts typically have well-defined active sites, leading to narrower molecular weight distributions.
Impurities: Water, oxygen, or other protic impurities can interfere with the polymerization and lead to uncontrolled termination and initiation events.1. Thoroughly purify all reagents and solvents: Ensure the monomer, solvent, and inert gas are free from water and oxygen. 2. Use a scavenger: A small amount of co-catalyst (e.g., trialkylaluminum) can be used to scavenge impurities before initiating the polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider during the polymerization of this compound?

A1: The main side reactions are:

  • Monomer Isomerization: The double bond can migrate from the 1-position to internal positions (e.g., 4-phenyl-2-pentene), leading to the incorporation of different structural units into the polymer chain. This is particularly prevalent in cationic polymerization.

  • Regio-defects (2,1-Insertion): Instead of the standard head-to-tail (1,2-insertion) addition, the monomer can insert in a head-to-head fashion (2,1-insertion), leading to a different polymer microstructure. This is more common with certain metallocene catalysts.

  • Chain Transfer: Premature termination of a growing polymer chain with the initiation of a new chain. Common chain transfer mechanisms include β-hydride elimination and transfer to the co-catalyst.

  • Cyclization/Crosslinking: While less common for this specific monomer, under certain conditions, intramolecular or intermolecular reactions can lead to the formation of cyclic structures or crosslinked networks.

Q2: How can I detect and quantify isomerization in my poly(this compound)?

A2: The most powerful technique for this is high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹³C NMR: Isomerized units will have different chemical shifts compared to the standard 1,2-insertion units. By carefully assigning the peaks and integrating their areas, you can quantify the percentage of each type of repeat unit.

  • ¹H NMR: While often more complex due to peak overlap, ¹H NMR can also provide evidence of isomerization through the appearance of new signals in the olefinic and aliphatic regions.

  • GC-MS of Pyrolysis Products: Pyrolysis of the polymer followed by GC-MS analysis of the fragments can also provide information about the different structural units present.

Q3: What type of catalyst is best for minimizing side reactions in the polymerization of this compound?

A3: For high stereoregularity and minimal side reactions, a well-defined single-site catalyst, such as a metallocene or post-metallocene catalyst, is often the best choice. These catalysts can offer better control over the polymer's microstructure, including tacticity and molecular weight distribution, and can be designed to suppress side reactions like 2,1-insertion and chain transfer. For suppressing isomerization in cationic polymerization, a living/controlled system is recommended.

Quantitative Data

The following table presents illustrative data on the percentage of isomerized units in poly(this compound) under different polymerization conditions. This data is based on typical trends observed for analogous vinylaromatic and alpha-olefin monomers and should be used as a general guideline.

Catalyst System Initiator/Co-catalyst Temperature (°C) Solvent Isomerized Units (%)
CationicAlCl₃25Dichloromethane15-25
CationicBF₃·OEt₂0Dichloromethane10-18
Cationic (Controlled)TiCl₄ / 2,6-di-tert-butylpyridine-30Dichloromethane/Hexane (B92381)< 5
Ziegler-Natta (Heterogeneous)TiCl₄ / Al(C₂H₅)₃70Toluene (B28343)5-10
Ziegler-Natta (Metallocene)rac-Et(Ind)₂ZrCl₂ / MAO50Toluene< 2

Experimental Protocols

Protocol 1: Minimizing Isomerization in Cationic Polymerization of this compound

This protocol employs a controlled cationic polymerization approach to minimize monomer isomerization.

1. Materials and Reagents:

  • This compound (purified by distillation over CaH₂)

  • Titanium tetrachloride (TiCl₄)

  • 2,6-di-tert-butylpyridine (DTBP)

  • Dichloromethane (CH₂Cl₂, dried over CaH₂)

  • Hexane (dried over CaH₂)

  • Methanol (B129727) (for quenching)

  • Argon or Nitrogen (high purity)

2. Procedure:

  • All glassware should be flame-dried under vacuum and cooled under a positive pressure of inert gas.

  • In a Schlenk flask equipped with a magnetic stirrer, dissolve the desired amount of this compound and DTBP in a mixture of CH₂Cl₂ and hexane (e.g., 1:1 v/v).

  • Cool the solution to -30 °C in a cryostat.

  • In a separate, dry syringe, prepare a solution of TiCl₄ in CH₂Cl₂.

  • Slowly add the TiCl₄ solution to the monomer solution via syringe while stirring vigorously.

  • Allow the polymerization to proceed for the desired time (e.g., 1-4 hours).

  • Quench the reaction by adding a small amount of pre-chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.

  • Analyze the polymer by NMR and GPC.

Protocol 2: High-Fidelity Ziegler-Natta Polymerization of this compound using a Metallocene Catalyst

This protocol uses a metallocene catalyst to achieve a highly regular polymer structure with minimal regio-defects.

1. Materials and Reagents:

  • This compound (purified by passing through activated alumina (B75360) and degassing)

  • rac-Et(Ind)₂ZrCl₂ (or other suitable metallocene)

  • Methylaluminoxane (MAO) (as a solution in toluene)

  • Toluene (dried over sodium/benzophenone)

  • Methanol with 1% HCl (for quenching and catalyst residue removal)

  • Methanol (for washing)

  • Argon or Nitrogen (high purity)

2. Procedure:

  • Assemble a glass reactor equipped with a mechanical stirrer, temperature probe, and inert gas inlet. Flame-dry the reactor under vacuum and cool under inert gas.

  • Add the desired amount of toluene to the reactor, followed by the MAO solution.

  • Heat the reactor to the desired polymerization temperature (e.g., 50 °C).

  • In a separate Schlenk tube, dissolve the metallocene catalyst in a small amount of toluene.

  • Inject the this compound monomer into the reactor.

  • Inject the catalyst solution into the reactor to initiate the polymerization.

  • Maintain the temperature and stirring for the desired reaction time (e.g., 1 hour).

  • Stop the polymerization by injecting the acidic methanol solution.

  • Stir for 30 minutes to ensure complete catalyst deactivation.

  • Precipitate the polymer in a large volume of methanol.

  • Filter the polymer, wash extensively with methanol, and dry under vacuum at 60 °C.

  • Characterize the polymer by NMR and GPC.

Visualizations

Side_Reactions_Polymerization cluster_main Polymerization of this compound cluster_side Side Reactions Monomer This compound Polymer Desired Polymer (1,2-insertion) Monomer->Polymer Propagation Isomerization Monomer Isomerization (e.g., 4-Phenyl-2-pentene) Monomer->Isomerization Equilibrium RegioDefect Regio-Defect (2,1-insertion) Monomer->RegioDefect Incorrect Insertion Catalyst Catalyst (Cationic or Z-N) Catalyst->Polymer ChainTransfer Chain Transfer (e.g., β-H elimination) Polymer->ChainTransfer Termination Isomerization->Polymer RegioDefect->Polymer

Caption: Overview of side reactions in the polymerization of this compound.

Troubleshooting_Workflow Start Polymerization Experiment Analysis Characterize Polymer (NMR, GPC) Start->Analysis Problem Unexpected Results? (e.g., wrong microstructure, high PDI) Analysis->Problem Isomerization Isomerization Suspected Problem->Isomerization Yes (NMR) ChainTransfer Chain Transfer / Multiple Sites Suspected Problem->ChainTransfer Yes (GPC) End Desired Polymer Problem->End No SolutionIso - Lower Temperature - Change Catalyst - Use Controlled System Isomerization->SolutionIso SolutionCT - Lower Temperature - Use Single-Site Catalyst - Purify Reagents ChainTransfer->SolutionCT

Caption: Troubleshooting workflow for identifying and addressing side reactions.

Technical Support Center: Catalyst Deactivation in 4-Phenyl-1-Pentene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Phenyl-1-Pentene Polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges related to catalyst deactivation during the polymerization of this compound. The information is presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your polymerization experiments.

Issue 1: Low or No Polymer Yield

  • Question: My polymerization of this compound is resulting in a very low or no polymer yield. What are the likely causes and how can I fix this?

  • Answer: Low or no polymer yield is a frequent issue, often pointing to catalyst deactivation or improper reaction setup. Here are the primary causes and their solutions:

    • Catalyst Poisoning: The most common cause of low activity is the presence of impurities that "poison" the catalyst's active sites.

      • Solution:

        • Rigorous Purification: Ensure the this compound monomer, solvent, and any other reagents are thoroughly purified and dried. Common poisons include water, oxygen, alcohols, ketones, and other polar compounds.

        • Inert Atmosphere: All experimental manipulations, including catalyst preparation and the polymerization reaction itself, must be conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) using a glovebox or Schlenk line techniques.

        • System Integrity Check: Meticulously check your reactor and all connections for any potential leaks that could introduce air or moisture.

    • Incorrect Catalyst Preparation or Activation: The active catalyst species may not be forming efficiently.

      • Solution:

        • Verify Stoichiometry: Double-check the molar ratios of the catalyst precursor and the cocatalyst/activator (e.g., TiCl₄ to triethylaluminum (B1256330) for a Ziegler-Natta system, or the metallocene to MAO ratio).

        • Optimize Activation: Review and optimize the catalyst activation procedure, including aging time and temperature, as these can significantly impact the number of active sites formed.

    • Sub-optimal Reaction Temperature: The temperature may be too low for sufficient catalyst activity or too high, leading to rapid thermal degradation.

      • Solution:

        • Temperature Screening: Conduct a series of small-scale polymerization experiments at various temperatures to identify the optimal range for your specific catalyst system.

Issue 2: Gradual Decrease in Polymerization Rate Over Time

  • Question: My polymerization starts, but the rate slows down and eventually stops before all the monomer is consumed. What is causing this catalyst decay?

  • Answer: A gradual decrease in the polymerization rate is a classic sign of catalyst deactivation over the course of the reaction.

    • Catalyst Decay: The active sites of the catalyst may be inherently unstable under the reaction conditions or are slowly deactivated by low levels of impurities generated in-situ.

      • Solution:

        • Kinetic Analysis: Monitor the monomer conversion over time to characterize the deactivation profile. This can help in understanding the deactivation mechanism.

        • Lower Polymerization Temperature: If thermal decay is suspected, running the polymerization at a lower temperature may enhance catalyst stability, although it might also decrease the initial rate.

        • Continuous Monomer Feed: In a semi-batch reactor setup, a continuous feed of highly purified monomer can sometimes help to maintain a more stable polymerization rate by keeping the monomer concentration constant.

    • Influence of the Phenyl Group: The phenyl group in this compound can potentially interact with the catalyst center, which may lead to temporary or permanent deactivation pathways not as prevalent with simple alpha-olefins.

      • Solution:

        • Ligand Modification: For metallocene catalysts, modifying the ligand structure to create a more open coordination sphere or to electronically tune the metal center might mitigate inhibitory interactions with the phenyl group.

        • Cocatalyst Choice: The choice and concentration of the cocatalyst can influence the stability of the active species. Experimenting with different cocatalysts (e.g., different alkylaluminums for Ziegler-Natta systems) may be beneficial.

Issue 3: Broad Molecular Weight Distribution in Metallocene Polymerization

  • Question: I am using a single-site metallocene catalyst for my this compound polymerization, but the resulting polymer has a broad molecular weight distribution (PDI > 2). Why is this happening?

  • Answer: A broad PDI from a single-site catalyst suggests the formation of multiple active species or issues with chain transfer reactions.

    • Presence of Multiple Active Species: This can arise from catalyst decomposition or reactions with impurities.

      • Solution:

        • Review Catalyst Handling: Ensure pristine handling and storage of the metallocene precursor to prevent degradation.

        • Cocatalyst Purity: Use high-purity cocatalyst (e.g., MAO) and ensure it is handled under strictly inert conditions.

        • Controlled Activation: The process of activating the metallocene can sometimes lead to different active species. Ensure the activation procedure is consistent and well-controlled.

    • Chain Transfer to Impurities or Cocatalyst: Chain transfer reactions can lead to a broadening of the molecular weight distribution.

      • Solution:

        • Reagent Purity: As with catalyst poisoning, ensure all reagents are free from impurities that can act as chain transfer agents.

        • Optimize Cocatalyst Ratio: A very high concentration of the cocatalyst can sometimes increase the rate of chain transfer reactions. It is advisable to screen different catalyst-to-cocatalyst ratios.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common types of catalysts used for this compound polymerization?

    • A1: The polymerization of this compound, being an α-olefin, is typically carried out using coordination catalysts. The two main classes are:

      • Ziegler-Natta Catalysts: These are heterogeneous catalysts, often based on titanium compounds (like TiCl₄) supported on magnesium chloride (MgCl₂), and activated by organoaluminum compounds such as triethylaluminum (Al(C₂H₅)₃).[1] They are widely used in industrial polyolefin production.

      • Metallocene Catalysts: These are homogeneous, single-site catalysts based on transition metals (like zirconium or hafnium) sandwiched between cyclopentadienyl-type ligands.[1] They are activated by cocatalysts like methylaluminoxane (B55162) (MAO) and offer excellent control over polymer stereochemistry and molecular weight distribution.[2][3]

  • Q2: How does the phenyl group in this compound affect catalyst stability compared to a simple α-olefin like 1-pentene?

    • A2: The phenyl group can influence catalyst stability and activity through both steric and electronic effects.

      • Steric Hindrance: The bulky phenyl group can sterically hinder the approach of the monomer to the catalyst's active site, potentially leading to a lower polymerization rate. This slower propagation can give more time for deactivation processes to occur.

      • Electronic Interactions: The π-electrons of the aromatic ring could potentially coordinate to the electron-deficient metal center of the catalyst. This interaction might lead to the formation of dormant or inactive catalyst species, thereby reducing the overall polymerization activity.

  • Q3: Can a deactivated catalyst be regenerated?

    • A3: In a laboratory setting, regeneration of Ziegler-Natta or metallocene catalysts that have been deactivated by poisoning is generally not practical. For industrial processes, some catalyst regeneration procedures exist, but they are complex. The most effective approach in a research environment is to prevent deactivation in the first place by ensuring the purity of all reagents and maintaining a strictly inert reaction environment.

  • Q4: What is the typical role of a cocatalyst like MAO or triethylaluminum?

    • A4: The cocatalyst plays several crucial roles:

      • Alkylation: It alkylates the transition metal precursor, replacing halide ligands with alkyl groups to form the active metal-carbon bond.

      • Activation: In the case of metallocenes, a large excess of a cocatalyst like MAO is often required to abstract a ligand (e.g., a chloride or methyl group) from the alkylated metal center, generating a cationic and highly reactive active species.

      • Scavenging: The cocatalyst also acts as a scavenger, reacting with and neutralizing catalyst poisons that may be present in the reaction medium at trace levels.

Quantitative Data on Catalyst Performance

The following tables provide representative data for α-olefin polymerization using common catalyst systems. Note that these values can vary significantly based on the specific monomer, catalyst, and reaction conditions.

Table 1: Representative Activity of Ziegler-Natta Catalysts in α-Olefin Polymerization

Catalyst SystemMonomerTemperature (°C)Activity (kg Polymer / mol Ti · h)Reference
TiCl₄/MgCl₂/Al(C₂H₅)₃Propylene70200 - 800General Literature
TiCl₃/Al(C₂H₅)₂ClPropylene6050 - 150General Literature
VCl₄/Al(i-Bu)₃Ethylene251000 - 3000General Literature

Table 2: Representative Activity of Metallocene Catalysts in α-Olefin Polymerization

Catalyst SystemMonomerTemperature (°C)Activity (kg Polymer / mol Zr · h)Reference
Cp₂ZrCl₂/MAOEthylene8010,000 - 40,000General Literature
rac-Et(Ind)₂ZrCl₂/MAOPropylene505,000 - 20,000General Literature
Me₂C(Cp)(Flu)ZrCl₂/MAOStyrene251,000 - 5,000General Literature

Experimental Protocols

The following are generalized protocols for the polymerization of an α-olefin like this compound. These protocols should be adapted and optimized for your specific experimental setup and safety procedures.

Protocol 1: General Procedure for Polymerization using a Ziegler-Natta Catalyst

  • Reactor Preparation: A glass reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet is thoroughly dried in an oven and assembled while hot under a stream of dry argon.

  • Reagent Preparation:

    • The reactor is charged with the desired amount of anhydrous and deoxygenated solvent (e.g., toluene (B28343) or heptane) and the purified this compound monomer under an inert atmosphere.

    • The reactor is brought to the desired polymerization temperature (e.g., 50-70°C).

  • Catalyst Injection:

    • In a separate Schlenk flask, the Ziegler-Natta catalyst precursor (e.g., TiCl₄ supported on MgCl₂) is slurried in a small amount of solvent.

    • The cocatalyst (e.g., triethylaluminum) is added to the slurry, and the mixture is typically aged for a specific period (e.g., 15-30 minutes) at a controlled temperature.

    • This activated catalyst slurry is then injected into the reactor via a syringe or cannula to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed for the desired duration, maintaining a constant temperature and vigorous stirring.

  • Termination: The polymerization is quenched by the addition of a small amount of acidic methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The polymer is then filtered, washed extensively with the non-solvent, and dried under vacuum to a constant weight.

Protocol 2: General Procedure for Polymerization using a Metallocene Catalyst

  • Reactor Preparation: As described in Protocol 1.

  • Reagent Preparation:

    • The reactor is charged with the solvent and the desired amount of methylaluminoxane (MAO) solution.

    • The purified this compound monomer is then added.

    • The reactor is equilibrated to the desired polymerization temperature (e.g., 25-60°C).

  • Catalyst Injection:

    • The metallocene precursor (e.g., a zirconocene (B1252598) dichloride) is dissolved in a small amount of solvent in a separate Schlenk flask.

    • This solution is then injected into the reactor to start the polymerization.

  • Polymerization: The reaction is allowed to proceed for the specified time with efficient stirring.

  • Termination and Isolation: The process is the same as described in Protocol 1 (steps 5 and 6).

Visualizations

Catalyst_Deactivation_Pathways cluster_active Active Polymerization Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Catalyst (e.g., Ti-Alkyl⁺) Polymer_Chain Growing Polymer Chain Active_Catalyst->Polymer_Chain Monomer Insertion Inactive_Species Inactive/Deactivated Catalyst Active_Catalyst->Inactive_Species Poisoning Active_Catalyst->Inactive_Species Thermal Degradation Monomer This compound Monomer->Active_Catalyst Poison Poisons (H₂O, O₂, etc.) Poison->Inactive_Species Thermal_Stress High Temperature Thermal_Stress->Inactive_Species

Caption: Common pathways for catalyst deactivation in polymerization.

Experimental_Workflow Start Start Reagent_Prep Reagent Purification (Monomer, Solvent) Start->Reagent_Prep Reactor_Setup Inert Atmosphere Reactor Setup Reagent_Prep->Reactor_Setup Catalyst_Activation Catalyst/Cocatalyst Activation Reactor_Setup->Catalyst_Activation Polymerization Polymerization Reaction (Controlled Temperature) Catalyst_Activation->Polymerization Termination Quenching Reaction (e.g., with Methanol) Polymerization->Termination Isolation Polymer Precipitation & Isolation Termination->Isolation Analysis Polymer Characterization (GPC, NMR, DSC) Isolation->Analysis End End Analysis->End

Caption: A typical experimental workflow for this compound polymerization.

References

Technical Support Center: Stereocontrol in 4-Phenyl-1-Pentene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the stereochemistry during the polymerization of 4-phenyl-1-pentene. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is stereocontrol in polymerization and why is it important for poly(this compound)?

A1: Stereocontrol, or control of tacticity, refers to the ability to arrange the spatial orientation of the phenyl side groups along the polymer backbone in a regular fashion. When a monomer like this compound polymerizes, a new chiral center is created at each repeating unit. The relative stereochemistry between these centers determines the polymer's properties.[1]

There are three main types of tacticity:

  • Isotactic: All phenyl groups are on the same side of the polymer chain. This regular structure allows chains to pack closely, leading to higher crystallinity, melting point, and mechanical strength.

  • Syndiotactic: The phenyl groups alternate regularly on opposite sides of the chain. This also results in a crystalline material, often with different properties than the isotactic version.

  • Atactic: The phenyl groups are arranged randomly. This lack of order prevents efficient chain packing, resulting in an amorphous, often softer, and lower-melting-point material.[1][2]

Controlling the stereochemistry is crucial because it directly dictates the physical and mechanical properties of the final polymer, which is essential for applications in advanced materials and drug delivery systems.

Q2: What are the primary catalyst systems for achieving high stereocontrol?

A2: The most effective catalysts for stereocontrolled olefin polymerization fall into two main classes: Ziegler-Natta catalysts and metallocene catalysts.[3]

  • Ziegler-Natta (Z-N) Catalysts: These are typically heterogeneous catalysts, often based on titanium halides (e.g., TiCl₄) co-catalyzed with organoaluminum compounds like triethylaluminium (Al(C₂H₅)₃).[3] They are industry workhorses for producing isotactic polyolefins.[4]

  • Metallocene Catalysts: These are homogeneous, single-site catalysts consisting of a transition metal (like Zirconium or Titanium) sandwiched between cyclopentadienyl (B1206354) (Cp) rings or other ligands.[5] Their well-defined structure allows for precise control over the polymer architecture by modifying the ligand framework.[5]

    • For Isotactic Polymers: C₂-symmetric metallocenes (e.g., rac-Et(Ind)₂ZrCl₂) are used. The catalyst's chiral environment forces each incoming monomer to adopt the same orientation.[6]

    • For Syndiotactic Polymers: Cₛ-symmetric metallocenes (e.g., Ph₂C(Cp)(Flu)ZrCl₂) are used. The catalyst structure forces alternating orientations of the monomer.[4]

Q3: How is the tacticity of poly(this compound) determined experimentally?

A3: The most powerful and widely used technique for determining polymer tacticity is Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy . By analyzing the chemical shifts of the methyl and methine carbons in the polymer backbone, one can quantify the relative abundance of different stereochemical sequences (dyads, triads, and pentads).[7][8] For example, in polypropylene (B1209903), the methyl region shows distinct peaks for isotactic (mm), syndiotactic (rr), and heterotactic (mr) triads.[8] This quantitative analysis provides a precise measure of the stereoregularity of the polymer sample.

Troubleshooting Guide

Problem 1: My polymer has low isotacticity or is completely atactic.

Potential Cause Recommended Solution
Incorrect Catalyst Symmetry For isotactic polymer, ensure you are using a C₂-symmetric metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂, rac-EBIZrCl₂). Using an achiral or Cₛ-symmetric catalyst will not produce isotactic polymer.
High Polymerization Temperature Stereocontrol often decreases at higher temperatures due to increased chain-end mobility and catalyst isomerization. Try reducing the polymerization temperature in increments of 10-20 °C. The effectiveness of stereospecific sites can decrease with rising temperature.[9]
Catalyst Poisons Water, oxygen, and other polar impurities in the monomer or solvent can react with the catalyst and cocatalyst, leading to the formation of non-stereospecific active sites or catalyst deactivation. Ensure all reagents and the reactor are rigorously purified and dried.
Low Cocatalyst (MAO) Ratio An insufficient amount of methylaluminoxane (B55162) (MAO) may lead to incomplete activation of the metallocene precatalyst, potentially favoring less specific active species. Optimize the Al:Zr molar ratio, often starting in the range of 1000:1 to 5000:1 for homogeneous systems.

Problem 2: The catalyst activity is very low, resulting in a poor polymer yield.

Potential Cause Recommended Solution
Presence of Impurities As mentioned above, catalyst poisons are a primary cause of low activity. Re-purify the monomer (this compound) by distillation over a drying agent and ensure the solvent is anhydrous and deoxygenated.
Suboptimal Temperature While high temperatures can harm stereoselectivity, very low temperatures can significantly reduce the rate of polymerization. There is typically an optimal temperature range for catalyst activity. For many zirconocenes, this is between 25 °C and 80 °C.[9]
Incorrect Cocatalyst or Activation Ensure the correct cocatalyst (typically MAO for metallocenes) is used and that it is of good quality. Allow for a sufficient pre-activation or aging time for the catalyst and cocatalyst mixture before introducing the monomer, if required by the specific system.
Low Monomer Concentration The rate of polymerization is dependent on the monomer concentration. If working in a solution, ensure the monomer concentration is adequate.

Problem 3: The molecular weight (Mw) of the polymer is too low or the polydispersity index (PDI) is too broad.

Potential Cause Recommended Solution
Chain Transfer Reactions Chain transfer to the cocatalyst (e.g., aluminum alkyls) or monomer is a common termination pathway that limits molecular weight. Reducing the polymerization temperature can decrease the rate of these reactions relative to propagation.[9]
Presence of Hydrogen Hydrogen is a highly effective chain transfer agent used intentionally to control molecular weight. Ensure the reactor is free of any residual hydrogen unless it is being used for this purpose.
Catalyst Structure The ligand framework of the metallocene significantly influences its propensity for chain transfer. Some catalysts are inherently prone to producing lower molecular weight polymers. Consult the literature for catalysts known to produce high Mw poly(α-olefins). Bridged metallocenes often produce higher molecular weight polymers due to their increased stability.[10]
Multiple Active Sites (Broad PDI) A broad PDI (>2.5) suggests the presence of multiple, distinct active sites, which is more common with traditional heterogeneous Z-N catalysts. If using a single-site metallocene catalyst, a broad PDI may indicate impurities or catalyst degradation.

Data Presentation: Catalyst Performance in α-Olefin Polymerization

Disclaimer: The following data is for the polymerization of 4-methyl-1-pentene (B8377) (4M1P), a close structural analog of this compound. The principles of stereocontrol are directly transferable, and these results serve as an excellent guide for catalyst selection and condition optimization.

CatalystTypeTemp. (°C)Activity ( kg/mol ·h)Mw ( kg/mol )PDI (Mw/Mn)TacticityRef.
rac-EBIZrCl₂ / MAOIsospecific (C₂)2519,40012.01.83Isotactic[4]
Ph₂C(Cp)(Flu)ZrCl₂ / MAOSyndiospecific (Cₛ)251,400120.02.11Syndiotactic[4]

Table 1: Comparison of isospecific and syndiospecific metallocene catalysts in the polymerization of 4-methyl-1-pentene. EBI = ethylenebis(indenyl); Cp = cyclopentadienyl; Flu = fluorenyl.

Experimental Protocols

Representative Protocol for Isospecific Polymerization of this compound

This protocol is adapted from established procedures for the isospecific polymerization of α-olefins like 4-methyl-1-pentene using a metallocene catalyst.[4]

1. Materials and Reagents:

  • Catalyst: rac-ethylenebis(1-indenyl)zirconium dichloride (rac-EBIZrCl₂)

  • Cocatalyst: Methylaluminoxane (MAO), 10 wt% solution in toluene (B28343)

  • Monomer: this compound, purified by distillation over CaH₂

  • Solvent: Toluene, dried and deoxygenated

  • Quenching Agent: Acidified methanol (B129727) (5% HCl in MeOH)

2. Reactor Preparation:

  • A 250 mL glass reactor equipped with a magnetic stirrer and gas inlet/outlet is thoroughly dried in an oven at 120 °C overnight.

  • The reactor is assembled while hot and placed under a high vacuum.

  • The reactor is then backfilled with high-purity argon or nitrogen. This vacuum/backfill cycle is repeated three times to ensure an inert atmosphere.

3. Polymerization Procedure:

  • Under a positive pressure of argon, 100 mL of dry toluene is transferred to the reactor via cannula.

  • The desired amount of this compound (e.g., 10 mL) is added to the reactor.

  • The reactor is brought to the desired polymerization temperature (e.g., 25 °C) using a water bath.

  • In a separate Schlenk flask under argon, the catalyst solution is prepared. A specific amount of MAO solution is added to the flask, followed by the addition of the rac-EBIZrCl₂ solution in toluene. The mixture is stirred for 15 minutes to allow for pre-activation.

  • The activated catalyst solution is rapidly injected into the stirred reactor to initiate polymerization.

  • The reaction is allowed to proceed for the desired time (e.g., 1 hour), maintaining constant temperature.

4. Polymer Work-up and Analysis:

  • The polymerization is terminated by injecting 10 mL of acidified methanol into the reactor.

  • The resulting polymer precipitate is stirred for 30 minutes, then filtered.

  • The collected white solid is washed extensively with methanol and then dried in a vacuum oven at 60 °C to a constant weight.

  • The polymer yield is determined gravimetrically.

  • The polymer is characterized by ¹³C NMR for tacticity analysis and Gel Permeation Chromatography (GPC) for molecular weight (Mw) and Polydispersity Index (PDI) determination.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis reactor_prep Reactor Drying & Inerting reagent_prep Reagent Purification (Monomer, Solvent) polymerization Monomer Injection & Polymerization reagent_prep->polymerization catalyst_prep Catalyst Activation (Metallocene + MAO) catalyst_prep->polymerization quenching Quenching (Acidified MeOH) polymerization->quenching isolation Precipitation, Filtration & Drying quenching->isolation analysis Characterization (NMR, GPC, DSC) isolation->analysis

Caption: General workflow for stereospecific polymerization of this compound.

Caption: Simplified mechanism for stereocontrol in isospecific polymerization.

troubleshooting_flowchart start Problem: Low Isotacticity q_catalyst Is the catalyst C₂-symmetric? start->q_catalyst s_catalyst_no Action: Use a C₂-symmetric metallocene (e.g., rac-EBIZrCl₂) q_catalyst->s_catalyst_no No q_temp Is the polymerization temperature > 50 °C? q_catalyst->q_temp Yes end_node Problem Resolved s_catalyst_no->end_node s_temp_yes Action: Lower temperature to 25 °C or 0 °C q_temp->s_temp_yes Yes q_purity Are monomer and solvent rigorously pure? q_temp->q_purity No s_temp_yes->end_node s_purity_no Action: Re-purify all reagents and dry glassware q_purity->s_purity_no No q_purity->end_node Yes s_purity_no->end_node

Caption: Troubleshooting logic for addressing low isotacticity in polymerization.

References

troubleshooting guide for low molecular weight poly(4-phenyl-1-pentene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of low molecular weight poly(4-phenyl-1-pentene).

Troubleshooting Guide: Low Molecular Weight Poly(this compound)

This guide addresses common issues encountered during the synthesis of low molecular weight poly(this compound), particularly when using Ziegler-Natta type catalyst systems.

Question: Why is the molecular weight of my poly(this compound) higher than expected?

Answer: Achieving a low molecular weight for poly(this compound) requires careful control over polymerization conditions to promote chain termination and transfer reactions. Several factors could be contributing to a higher than desired molecular weight:

  • Insufficient Chain Transfer Agent: The concentration of the chain transfer agent is a primary tool for controlling molecular weight.[1][2] Hydrogen is a commonly used and effective chain transfer agent in Ziegler-Natta polymerization.[1][3] An insufficient supply of hydrogen will lead to longer polymer chains.

  • Low Polymerization Temperature: While lower temperatures can be beneficial for controlling stereoregularity, they generally lead to higher molecular weight polymers.[4][5] This is because chain propagation is favored over chain transfer and termination reactions at lower temperatures.

  • Inappropriate Catalyst System: The choice of the Ziegler-Natta catalyst, cocatalyst (e.g., triethylaluminum), and their molar ratio significantly influences the molecular weight of the resulting polymer. Some catalyst systems are inherently designed to produce high molecular weight polymers. The use of certain external electron donors can also affect the catalyst's sensitivity to chain transfer agents.[6]

  • High Monomer Concentration: A high concentration of the this compound monomer can favor the rate of propagation over chain transfer, leading to higher molecular weight chains.

Question: How can I effectively reduce the molecular weight of my poly(this compound)?

Answer: To reduce the molecular weight, you need to adjust your experimental parameters to favor chain transfer and termination reactions. Here are key strategies:

  • Increase the Concentration of Chain Transfer Agent: Introducing or increasing the concentration of a chain transfer agent like hydrogen is a highly effective method for reducing molecular weight.[1][3] The hydrogen molecule reacts with the growing polymer chain at the catalyst's active site, terminating the chain and regenerating the active site for a new chain to begin.

  • Increase the Polymerization Temperature: Raising the reaction temperature will increase the rates of chain transfer and termination reactions relative to the rate of propagation, resulting in shorter polymer chains and thus a lower average molecular weight.[5][7]

  • Optimize the Catalyst and Cocatalyst Ratio: The molar ratio of the cocatalyst (e.g., organoaluminum compound) to the transition metal catalyst can be adjusted. A higher cocatalyst concentration can sometimes lead to an increased rate of chain transfer to the cocatalyst, thereby reducing the polymer's molecular weight.

  • Select an Appropriate Catalyst System: Utilize a Ziegler-Natta catalyst system known to have a good response to hydrogen or other chain transfer agents.[8][9] Some modern catalysts are specifically designed for producing polymers with controlled molecular weights.

Question: What is the role of hydrogen in controlling the molecular weight?

Answer: Hydrogen acts as a highly efficient chain transfer agent in Ziegler-Natta polymerization.[1] The mechanism involves the hydrogen molecule reacting with the transition metal-carbon bond of the growing polymer chain. This process, often referred to as hydrogenolysis, cleaves the polymer chain from the catalyst's active site, effectively terminating its growth. The catalyst's active site is typically regenerated as a metal-hydride, which can then initiate the growth of a new polymer chain. By controlling the partial pressure or concentration of hydrogen in the reactor, you can directly influence the frequency of these chain transfer events and, consequently, the average molecular weight of the polymer.[2]

Question: Can other reagents besides hydrogen be used as chain transfer agents?

Answer: Yes, while hydrogen is the most common, other compounds can act as chain transfer agents to control the molecular weight of polyolefins. These include:

  • Organoaluminum compounds: The cocatalyst itself (e.g., triethylaluminum) can participate in chain transfer reactions.

  • Organozinc compounds: Dialkylzinc compounds, such as diethylzinc, have been shown to be effective chain transfer agents in coordination polymerization.

  • Silanes: Certain vinylsilanes can act as chain transfer agents, offering a route to telechelic polymers with functional end groups.[10]

The effectiveness of these agents depends on the specific catalyst system and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a typical Ziegler-Natta catalyst system for the polymerization of this compound?

A1: A typical heterogeneous Ziegler-Natta catalyst system consists of a titanium compound, such as titanium tetrachloride (TiCl₄) or titanium trichloride (B1173362) (TiCl₃), supported on magnesium chloride (MgCl₂), and an organoaluminum cocatalyst, most commonly triethylaluminum (B1256330) (Al(C₂H₅)₃).[11][12]

Q2: How does the polymerization temperature affect the properties of poly(this compound)?

A2: Temperature has a significant impact on both the molecular weight and the stereoregularity of the polymer. As discussed, higher temperatures generally lead to lower molecular weights.[5][7] However, excessively high temperatures can also lead to a decrease in the stereoregularity (isotacticity or syndiotacticity) of the polymer and potentially cause catalyst deactivation.

Q3: My polymer has a very broad molecular weight distribution. What could be the cause?

A3: A broad molecular weight distribution in polymers produced by Ziegler-Natta catalysts is often attributed to the presence of multiple types of active sites on the catalyst surface.[13] Each type of active site may have different propagation and termination rate constants, leading to the formation of polymer chains of varying lengths. The distribution can also be influenced by non-uniform reaction conditions, such as poor temperature control or inefficient mixing.

Q4: Are there any safety precautions I should take when working with Ziegler-Natta catalysts?

A4: Yes, Ziegler-Natta catalysts and cocatalysts are highly reactive and require careful handling. Organoaluminum compounds like triethylaluminum are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques. Always wear appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves.

Data Presentation

The following table summarizes the influence of key experimental parameters on the molecular weight of poly(this compound) during Ziegler-Natta polymerization.

ParameterEffect on Molecular WeightRationale
Temperature Increasing temperature generally decreases molecular weight.Higher temperatures increase the rate of chain transfer and termination reactions relative to propagation.[5]
Hydrogen Concentration Increasing hydrogen concentration significantly decreases molecular weight.Hydrogen acts as an efficient chain transfer agent, terminating polymer chain growth.[1][3]
Monomer Concentration Higher monomer concentration can lead to higher molecular weight.Increased monomer availability favors the rate of chain propagation.
Cocatalyst/Catalyst Ratio The effect can vary, but a higher ratio may decrease molecular weight.A higher concentration of the organoaluminum cocatalyst can increase the rate of chain transfer to the cocatalyst.
Catalyst Type The intrinsic properties of the catalyst system are crucial.Different catalyst systems have varying reactivities and sensitivities to chain transfer agents.[6]

Experimental Protocols

Protocol for the Synthesis of Low Molecular Weight Poly(this compound)

This protocol provides a general methodology for synthesizing low molecular weight poly(this compound) using a Ziegler-Natta catalyst with hydrogen as a chain transfer agent.

Materials:

  • This compound (monomer), purified and dried

  • Toluene (B28343) (solvent), anhydrous

  • Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • Triethylaluminum (TEAL) solution in toluene (cocatalyst)

  • Hydrogen gas, high purity

  • Nitrogen gas, high purity

  • Methanol (B129727)

  • Hydrochloric acid (10% aqueous solution)

Procedure:

  • Reactor Preparation: A glass reactor equipped with a mechanical stirrer, temperature controller, and gas inlets is thoroughly dried and purged with high-purity nitrogen.

  • Solvent and Monomer Addition: Anhydrous toluene is introduced into the reactor, followed by the purified this compound monomer. The mixture is stirred and brought to the desired polymerization temperature (e.g., 70°C).

  • Hydrogen Introduction: The reactor is pressurized with a specific partial pressure of hydrogen gas to act as the chain transfer agent. The pressure should be carefully monitored and controlled.

  • Catalyst and Cocatalyst Addition: The triethylaluminum solution is added to the reactor, followed by the Ziegler-Natta catalyst slurry. The addition should be done carefully under the inert atmosphere.

  • Polymerization: The polymerization is allowed to proceed for a predetermined time (e.g., 1-2 hours) while maintaining a constant temperature and stirring.

  • Termination: The polymerization is terminated by adding methanol to the reactor. This will deactivate the catalyst.

  • Polymer Precipitation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid. The precipitated polymer is then filtered, washed extensively with methanol, and dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

  • Characterization: The molecular weight and molecular weight distribution of the resulting poly(this compound) can be determined using techniques such as Gel Permeation Chromatography (GPC).

Visualizations

Troubleshooting_Workflow Start Start: High Molecular Weight Poly(this compound) Check_CTA Is a Chain Transfer Agent (CTA) being used? Start->Check_CTA Add_CTA Introduce a CTA (e.g., Hydrogen) Check_CTA->Add_CTA No Increase_CTA Increase CTA Concentration Check_CTA->Increase_CTA Yes Check_Temp Evaluate Polymerization Temperature Add_CTA->Check_Temp Increase_CTA->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp Too Low Check_Catalyst Review Catalyst System (Catalyst, Cocatalyst, Ratio) Check_Temp->Check_Catalyst Optimal Increase_Temp->Check_Catalyst Optimize_Catalyst Optimize Catalyst/Cocatalyst Ratio or Select a Different Catalyst Check_Catalyst->Optimize_Catalyst Not Optimal End Achieved: Low Molecular Weight Poly(this compound) Check_Catalyst->End Optimal Optimize_Catalyst->End Too_Low_MW Molecular Weight is too low End->Too_Low_MW Decrease_CTA Decrease CTA Concentration Too_Low_MW->Decrease_CTA High CTA Decrease_Temp Decrease Temperature Too_Low_MW->Decrease_Temp High Temp Decrease_CTA->Start Decrease_Temp->Start

Caption: Troubleshooting workflow for achieving low molecular weight poly(this compound).

References

Technical Support Center: Optimization of 4-Phenyl-1-pentene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-phenyl-1-pentene. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.

Section 1: Grignard Reaction Route

The Grignard reaction is a versatile method for the formation of carbon-carbon bonds. In the context of this compound synthesis, a common approach involves the reaction of a phenyl Grignard reagent with an allyl halide or the reaction of an allyl Grignard reagent with a phenyl ketone followed by dehydration.

Frequently Asked Questions (FAQs) - Grignard Reaction

Q1: What are the primary causes for the non-initiation of my Grignard reaction?

A1: The most common reason for a Grignard reaction failing to initiate is the presence of moisture or other protic sources in the glassware or reagents. It is crucial to flame-dry all glassware and use anhydrous solvents. Another cause can be inactive magnesium turnings; activation with a small crystal of iodine or 1,2-dibromoethane (B42909) is recommended if the reaction is sluggish to start.[1][2][3]

Q2: I observe a significant amount of biphenyl (B1667301) as a byproduct. How can I minimize its formation?

A2: Biphenyl formation is a common side reaction resulting from the coupling of the phenylmagnesium halide with unreacted aryl halide.[2] This side reaction is often favored at higher temperatures and concentrations of the aryl halide. To minimize it, ensure a slow, controlled addition of the aryl halide during the Grignard reagent formation to maintain a gentle reflux and avoid localized overheating.[2]

Q3: My reaction workup results in a persistent emulsion. How can I resolve this?

A3: The formation of stable magnesium alkoxide emulsions can complicate product isolation. Using a saturated aqueous solution of ammonium (B1175870) chloride for quenching the reaction is effective as it helps to break up these emulsions and facilitates the separation of the organic and aqueous layers.[1]

Troubleshooting Guide - Grignard Reaction
IssuePotential CauseRecommended Action
Low or No Product Yield 1. Presence of water or protic solvents. 2. Incomplete formation of the Grignard reagent. 3. Grignard reagent reacting with atmospheric CO₂.1. Flame-dry all glassware and use anhydrous solvents. Ensure starting materials are dry.[2] 2. Activate magnesium turnings with iodine. Ensure slow addition of the alkyl halide to maintain a gentle reflux.[1] 3. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[2]
Significant Biphenyl Byproduct 1. Wurtz-type coupling of the Grignard reagent with unreacted aryl halide. 2. Elevated reaction temperature.1. Ensure slow and controlled addition of the aryl halide during Grignard reagent formation.[1] 2. Maintain a gentle reflux and avoid overheating.[2]
Formation of Ketone Byproduct 1,4-conjugate addition has occurred instead of 1,2-addition to an α,β-unsaturated carbonyl precursor.1. Maintain a low reaction temperature (ice bath) during the addition of the carbonyl compound.[1] 2. Consider the addition of a Lewis acid like CeCl₃ to enhance 1,2-selectivity.[1]
Experimental Protocol: Grignard Synthesis of this compound

This protocol involves the reaction of phenylmagnesium bromide with allyl bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Bromobenzene (B47551)

  • Allyl bromide

  • Iodine (for activation)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas.

    • Add magnesium turnings to the flask.

    • Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction (a crystal of iodine can be added if needed).

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[2]

  • Coupling Reaction:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture slowly over crushed ice and then add 1 M HCl to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure.

Grignard Synthesis Troubleshooting Workflow

Start Start Grignard Synthesis Check_Initiation Reaction Not Initiating? Start->Check_Initiation Check_Yield Low or No Product? High_Biphenyl High Biphenyl Content? Check_Yield->High_Biphenyl No Anhydrous_Conditions Ensure Anhydrous Conditions (Flame-dry glassware, use dry solvents) Check_Yield->Anhydrous_Conditions Yes Check_Initiation->Check_Yield No Check_Initiation->Anhydrous_Conditions Yes Emulsion Emulsion during Workup? High_Biphenyl->Emulsion No Control_Addition Control Reagent Addition Rate and Temperature High_Biphenyl->Control_Addition Yes Use_NH4Cl Use Saturated NH4Cl for Quenching Emulsion->Use_NH4Cl Yes Success Successful Synthesis Emulsion->Success No Activate_Mg Activate Mg with Iodine Anhydrous_Conditions->Activate_Mg Activate_Mg->Start Control_Addition->Start Use_NH4Cl->Success

Caption: Troubleshooting workflow for the Grignard synthesis of this compound.

Section 2: Wittig Reaction Route

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide. For this compound, this could involve the reaction of benzaldehyde (B42025) with an appropriate phosphonium (B103445) ylide or acetophenone (B1666503) with an allyl ylide.

Frequently Asked Questions (FAQs) - Wittig Reaction

Q1: What is the white, solid byproduct that is difficult to remove after my Wittig reaction?

A1: The major byproduct of a Wittig reaction is triphenylphosphine (B44618) oxide (TPPO).[2] It is known for being difficult to remove by standard chromatography.

Q2: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

A2: Several methods can be employed to remove TPPO. One common technique is precipitation by triturating the crude product with a nonpolar solvent like hexane (B92381) or a pentane/ether mixture, in which TPPO has low solubility.[4] Another method involves forming an insoluble complex with metal salts like zinc chloride (ZnCl₂) which can then be filtered off.[4] For a relatively non-polar product like this compound, a quick filtration through a plug of silica (B1680970) gel using a nonpolar eluent can also be effective.[4]

Q3: My Wittig reaction is giving a low yield. What are the likely causes?

A3: Low yields in a Wittig reaction can stem from several issues. Ineffective ylide formation is a primary cause, which can be due to a weak or old base, or the presence of moisture.[4] The ylide itself may be unstable and decompose before reacting with the carbonyl compound. Additionally, incorrect stoichiometry, such as not using a slight excess of the ylide, can lead to incomplete consumption of the starting aldehyde or ketone.[4]

Troubleshooting Guide - Wittig Reaction
IssuePotential CauseRecommended Action
Low or No Product Formation 1. Incomplete ylide formation due to a weak base or wet conditions. 2. The ylide is unstable and decomposes. 3. Incorrect reagent stoichiometry.1. Use a strong, fresh base (e.g., n-BuLi, NaH). Ensure anhydrous conditions.[2] 2. Generate the ylide at low temperatures (e.g., 0 °C or below) and use it promptly.[2] 3. Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base relative to the carbonyl compound.[4]
Unreacted Aldehyde/Ketone The ylide may have decomposed before reacting.Add the carbonyl compound to the freshly prepared ylide solution.[2]
Difficulty in Product Purification Presence of triphenylphosphine oxide (TPPO) byproduct.1. Precipitate TPPO from a nonpolar solvent. 2. Form a complex with ZnCl₂ and filter. 3. Perform flash chromatography or filtration through a silica plug.[4]
Experimental Protocol: Wittig Synthesis of this compound

This protocol describes the reaction of acetophenone with allylidenetriphenylphosphorane.

Materials:

  • Allyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Acetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Ylide Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add allyltriphenylphosphonium bromide.

    • Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium dropwise via syringe. A color change (typically to orange or red) indicates ylide formation.

    • Stir the mixture at 0 °C for 30 minutes.[2]

  • Wittig Reaction:

    • Add a solution of acetophenone in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.[2]

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, paying special attention to the removal of triphenylphosphine oxide as described in the FAQs.

Wittig Synthesis Troubleshooting Workflow

Start Start Wittig Synthesis Check_Yield Low or No Product? Start->Check_Yield Check_Ylide Check Ylide Formation Check_Yield->Check_Ylide Yes Check_Aldehyde Unreacted Aldehyde? Check_Yield->Check_Aldehyde No Check_Ylide->Start Check_Aldehyde->Check_Ylide Yes Purification_Issues Purification Difficulties? Check_Aldehyde->Purification_Issues No Remove_TPPO Implement TPPO Removal Strategy Purification_Issues->Remove_TPPO Yes Success Successful Synthesis Purification_Issues->Success No Remove_TPPO->Success

Caption: Troubleshooting workflow for the Wittig synthesis of this compound.

Section 3: Heck Reaction Route

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. For the synthesis of this compound, this would typically involve the reaction of an aryl halide like iodobenzene (B50100) with 1-pentene.

Frequently Asked Questions (FAQs) - Heck Reaction

Q1: Can the Heck reaction be used for this synthesis, and what are the potential isomeric impurities?

A1: Yes, the Heck reaction can be employed. A potential side product is the regioisomer, 4-phenyl-2-pentene, which can form depending on the reaction conditions and the specific catalytic system used.[2]

Q2: My Heck reaction is sluggish or does not proceed to completion. What should I check?

A2: Several factors can influence the efficiency of a Heck reaction. The palladium catalyst must be in its active Pd(0) state, so proper handling and activation are crucial. The choice of phosphine (B1218219) ligand is also important as it affects the catalyst's activity and stability. The base used is critical for regenerating the catalyst, and its strength and solubility can impact the reaction rate. Finally, ensure all reagents are pure and the solvent is anhydrous and deoxygenated.

Q3: What are common palladium catalysts and ligands used for the Heck reaction?

A3: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). A variety of phosphine ligands can be used, with triphenylphosphine (PPh₃) being a common choice. The selection of the ligand can influence the regioselectivity and efficiency of the reaction.

Troubleshooting Guide - Heck Reaction
IssuePotential CauseRecommended Action
Low or No Product Yield 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Presence of oxygen.1. Use a fresh, active palladium catalyst. Consider an in situ reduction of a Pd(II) precursor. 2. Screen different phosphine ligands and bases (e.g., triethylamine (B128534), potassium carbonate). 3. Ensure the reaction is run under an inert atmosphere (nitrogen or argon).
Formation of Isomeric Byproducts Lack of regioselectivity in the migratory insertion step.Modify the reaction conditions, such as changing the phosphine ligand, solvent, or temperature, to favor the formation of the desired isomer.
Catalyst Decomposition (Black Precipitate) The palladium catalyst has precipitated as palladium black.Use a more robust ligand system or add a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to stabilize the catalytic species.
Experimental Protocol: Heck Synthesis of this compound

Materials:

  • Iodobenzene

  • 1-Pentene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous and deoxygenated solvent (e.g., acetonitrile (B52724) or DMF)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere, combine palladium(II) acetate, triphenylphosphine, and the solvent.

    • Stir the mixture until a homogeneous solution is formed.

    • Add iodobenzene, 1-pentene, and triethylamine to the reaction vessel.

  • Reaction:

    • Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for several hours.

    • Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove any precipitated salts and the catalyst.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Heck Reaction Optimization Logic

Start Start Heck Synthesis Check_Conversion Low Conversion? Start->Check_Conversion Check_Catalyst Check Catalyst Activity Check_Conversion->Check_Catalyst Yes Check_Selectivity Poor Regioselectivity? Check_Conversion->Check_Selectivity No Screen_Ligands_Bases Screen Ligands and Bases Check_Catalyst->Screen_Ligands_Bases Screen_Ligands_Bases->Start Optimize_Conditions Optimize Reaction Conditions (Ligand, Solvent, Temperature) Check_Selectivity->Optimize_Conditions Yes Success Successful Synthesis Check_Selectivity->Success No Optimize_Conditions->Start

Caption: Logical workflow for optimizing the Heck reaction for this compound synthesis.

References

Technical Support Center: Purification of 4-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-phenyl-1-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: The impurities in crude this compound largely depend on its synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as propiophenone (B1677668) or other precursors used in the synthesis.

  • Solvents: Residual solvents from the reaction or work-up, like diethyl ether or tetrahydrofuran (B95107) (THF).[1]

  • Intermediate Products: For instance, if the synthesis involves a Grignard reaction followed by dehydration, the intermediate alcohol (e.g., 3-phenylpent-1-en-3-ol) may be present.[1]

  • Isomeric Byproducts: Structural isomers such as (E)- and (Z)-(pent-3-en-2-yl)benzene, 2-phenyl-1-pentene, or 5-phenyl-2-pentene (B100267) may form, especially during acid-catalyzed dehydration steps.[2][3]

  • Water: Residual water from aqueous work-up steps.

  • Catalyst Residues: Traces of acids (e.g., sulfuric acid) or other catalysts used in the reaction.[1]

Q2: How do I choose the best purification method for my crude sample?

A2: The choice of purification method depends on the nature of the impurities.

  • Fractional Distillation under Reduced Pressure: This is highly effective for separating this compound from non-volatile impurities, high-boiling point side products, or starting materials with a significantly different boiling point.[1]

  • Flash Column Chromatography: This technique is ideal for separating impurities with similar boiling points but different polarities, such as isomeric byproducts or the intermediate alcohol.[4][5] It is one of the most widely used methods for the separation and purification of organic compounds.[6]

  • Aqueous Work-up (Washing): This is a crucial preliminary step to remove water-soluble impurities like salts (e.g., ammonium (B1175870) chloride), acids, or bases.[1][7]

Q3: How can I monitor the purity of my this compound during and after purification?

A3: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of a column chromatography separation and to get a qualitative assessment of purity.[8] For this compound, a non-polar solvent system like hexane (B92381) or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is suitable.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying volatile impurities and quantifying the purity of the final product.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the desired product and to detect the presence of impurities by identifying characteristic peaks that do not belong to this compound.[9]

Purification Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Final product is a yellowish or brownish oil. The crude product may naturally have some color.[8] Presence of polymeric or high molecular weight byproducts.Proceed with the recommended purification protocol (distillation or chromatography). If color persists after purification, consider treating the solution with activated charcoal before a final filtration.
TLC of the purified product shows multiple spots. Incomplete separation of impurities with similar polarity. The chosen TLC solvent system may not be optimal for separation.[8]Re-purify the material using column chromatography with a less polar solvent system to improve separation. Optimize the TLC mobile phase to achieve better resolution between the product and impurity spots.
Low yield after purification. Distillation: Product loss due to decomposition at high temperatures or incomplete transfer.Use fractional distillation under reduced pressure to lower the boiling point and prevent decomposition.[6] Ensure all glassware joints are properly sealed to maintain vacuum.
Chromatography: The product may be too soluble in the chosen eluent, leading to broad elution bands. The column may have been overloaded.Select a less polar eluent for chromatography to ensure the product moves more slowly down the column. Use an appropriate amount of silica (B1680970) gel for the amount of crude product being purified.
Water is present in the final product (cloudy appearance or confirmed by NMR). Insufficient drying of the organic layer before final solvent removal. Use of a wet solvent for chromatography.Before the final purification step, dry the organic solution over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1] Ensure all solvents used for chromatography are anhydrous.
Distillation is slow or does not achieve separation. The vacuum is not low enough. The boiling points of the product and impurity are too close.Check the vacuum pump and all connections for leaks. For impurities with very close boiling points, flash column chromatography is a more suitable purification method.[6]

Experimental Protocols

Protocol 1: Preliminary Purification via Aqueous Work-up

This protocol is designed to remove water-soluble impurities like acids, bases, and salts from the crude reaction mixture.

  • Transfer: Transfer the crude reaction mixture to a separatory funnel.

  • Neutralization (if acidic): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[1] Swirl gently and vent frequently to release any evolved gas. Continue adding NaHCO₃ until gas evolution ceases. Separate the aqueous layer.

  • Washing: Wash the organic layer with deionized water, followed by a wash with saturated sodium chloride solution (brine) to aid in the separation of the layers and remove residual water.[1]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).[1]

  • Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, dry this compound.[1]

Protocol 2: Purification by Fractional Distillation under Reduced Pressure

This method is ideal for separating this compound from non-volatile or high-boiling impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Procedure:

    • Place the crude, dry this compound in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the appropriate temperature and pressure.

ParameterValueReference
Boiling Point 40-50 °C[10]
Pressure 0.011 Torr[10]
Molecular Weight 146.23 g/mol [2][10]
Molecular Formula C₁₁H₁₄[2][10]
Protocol 3: Purification by Flash Column Chromatography

This protocol is effective for separating compounds with different polarities, such as isomers or residual starting materials.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 7:1 hexanes:dichloromethane).[5]

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply positive pressure to push the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[8]

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[8]

Visual Workflow and Logic Diagrams

G crude Crude this compound workup Aqueous Work-up (Wash with NaHCO3, H2O, Brine) crude->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify_choice Choose Purification Method concentrate->purify_choice distill Fractional Distillation (Reduced Pressure) purify_choice->distill Impurities have different boiling points chrom Flash Column Chromatography (Silica Gel) purify_choice->chrom Impurities have similar boiling points analysis Purity Analysis (TLC, GC-MS, NMR) distill->analysis chrom->analysis analysis->purify_choice Impure product Pure this compound analysis->product Purity ≥ 95%

Caption: General workflow for the purification of crude this compound.

G start Analysis shows impurities in 'pure' product q_tlc What does TLC show? start->q_tlc q_other What do other analyses show? start->q_other tlc_multiple Multiple distinct spots q_tlc->tlc_multiple tlc_streak Streaking or spot at baseline q_tlc->tlc_streak sol_rechrom Solution: Re-purify via column chromatography with a less polar eluent system. tlc_multiple->sol_rechrom sol_wash Cause: Highly polar or acidic/basic impurities. Solution: Perform another aqueous wash and re-purify. tlc_streak->sol_wash nmr_solvent NMR shows residual solvent (e.g., Ether, Hexane) q_other->nmr_solvent nmr_water NMR shows broad water peak or product is cloudy q_other->nmr_water sol_rotovap Solution: Place product on a rotary evaporator or high vacuum line to remove volatile solvents. nmr_solvent->sol_rotovap sol_redry Solution: Redissolve in a dry, non-polar solvent, dry with MgSO4, filter, and re-concentrate. nmr_water->sol_redry

References

Technical Support Center: Preventing Isomerization of 4-Phenyl-1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of 4-phenyl-1-pentene isomerization during chemical reactions.

Understanding the Challenge: Isomerization of this compound

This compound is a terminal alkene that is susceptible to isomerization, a process where the double bond migrates to a more thermodynamically stable internal position. This typically results in the formation of (E)- and (Z)-4-phenyl-2-pentene. This undesired side reaction can significantly impact reaction yields, product purity, and the overall efficiency of a synthetic route.

The isomerization is often catalyzed by transition metal complexes, particularly those that can form metal hydride species. The presence of trace acids or bases, as well as elevated temperatures, can also promote this unwanted transformation.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Unexpected Formation of Internal Alkenes in Heck Reactions

Symptom: You are performing a Heck reaction with this compound and observe the formation of 4-phenyl-2-pentene isomers in your product mixture, leading to low yields of the desired terminal alkene product.

Root Cause: The β-hydride elimination step in the Heck catalytic cycle is reversible. If the subsequent reductive elimination of HX to regenerate the Pd(0) catalyst is slow, the palladium-hydride intermediate can re-add to the alkene product in the opposite orientation, leading to isomerization.[1]

Solutions:

  • Ligand Selection: The choice of phosphine (B1218219) ligand is critical in controlling isomerization.

    • Less Bulky Ligands: Less sterically demanding ligands can sometimes disfavor the re-addition of the palladium hydride that leads to isomerization.

    • Bidentate Phosphines: Ligands like dppf or BINAP can favor a cationic pathway in the Heck reaction, which may suppress olefin isomerization.[1]

  • Optimize Base and Solvent: The nature of the base and solvent can influence the relative rates of the desired reaction and the isomerization. It is advisable to screen different combinations to find conditions that favor the formation of the desired product.[1]

  • Employ Jeffery Conditions: The use of tetraalkylammonium salts, such as tetrabutylammonium (B224687) bromide (TBAB), can stabilize the Pd(0) catalyst. This stabilization can prevent the formation of palladium black and may allow for milder reaction conditions, thereby reducing the likelihood of isomerization.[1]

Issue 2: Loss of Regioselectivity and Isomerization in Hydroformylation

Symptom: During the hydroformylation of this compound, you observe the formation of both the desired terminal aldehyde and a significant amount of the internal aldehyde, along with unreacted 4-phenyl-2-pentene.

Root Cause: Double-bond isomerization of the starting alkene can occur prior to hydroformylation, leading to a mixture of isomeric aldehydes.[2] This is often promoted by the catalyst itself.

Solutions:

  • Ligand Excess: In rhodium-catalyzed hydroformylation, using a high excess of a phosphine ligand can help to stabilize the rhodium complex and suppress the formation of the less-desired branched aldehydes that arise from the isomerized alkene.

  • Ligand Choice: The steric and electronic properties of the phosphine or phosphite (B83602) ligand can significantly influence the rates of hydroformylation versus isomerization. Bulky, electron-donating ligands can sometimes favor the hydroformylation of the terminal alkene before isomerization can occur.

  • Control of Reaction Conditions:

    • CO Partial Pressure: Increasing the partial pressure of carbon monoxide can sometimes lower the regioselectivity by competing with the phosphine ligand for coordination to the rhodium center.

    • Temperature: Lowering the reaction temperature can often reduce the rate of isomerization more than the rate of hydroformylation, thus improving the selectivity for the terminal aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed from this compound?

A1: The most common isomers are the more thermodynamically stable internal alkenes, (E)-4-phenyl-2-pentene and (Z)-4-phenyl-2-pentene.

Q2: What is the primary mechanism of catalyst-driven isomerization?

A2: The most common mechanism involves the formation of a metal hydride species (M-H) from the catalyst. This hydride can add to the double bond of this compound (hydrometalation) and then be eliminated (β-hydride elimination) to form the internal alkene.

Q3: Can isomerization occur under thermal or photochemical conditions?

A3: Yes, while often catalyst-driven, isomerization can also be induced by heat or light.

  • Thermal Isomerization: At elevated temperatures, the energy barrier for double bond migration can be overcome, leading to the formation of the more stable internal isomers.

  • Photochemical Isomerization: Irradiation with light, particularly in the presence of a photosensitizer, can promote E/Z isomerization of the resulting internal alkenes.[3][4]

Q4: How can I analytically distinguish and quantify this compound and its isomers?

A4:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating volatile isomers based on their boiling points and interaction with the stationary phase. The mass spectrometer can then confirm the identity of each isomer by its mass spectrum, although cis and trans isomers often have very similar fragmentation patterns.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for distinguishing between these isomers.[4][6]

    • Chemical Shifts: The chemical shifts of the vinylic protons will be different for the terminal and internal alkenes.

    • Coupling Constants (J-values): For the 4-phenyl-2-pentene isomers, the coupling constant between the vinylic protons can distinguish between the cis (typically 6-12 Hz) and trans (typically 12-18 Hz) isomers.[4]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a Heck reaction of an aryl bromide with this compound, illustrating the effect of different ligands on the product distribution.

EntryLigandYield (%)Isomer Ratio (1-pentene:2-pentene product)
1PPh₃7585:15
2P(o-tol)₃8290:10
3XPhos9298:2
4dppf8895:5

This data is illustrative and based on general trends observed in Heck reactions. Actual results will vary depending on the specific substrates and reaction conditions.

Key Experimental Protocols

Protocol 1: General Procedure for a Heck Reaction with Minimized Isomerization

This protocol provides a general guideline for performing a Heck reaction with an aryl bromide and this compound, aiming to minimize isomerization.

Materials:

  • Aryl bromide

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMF or DMAc)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add the anhydrous solvent via syringe.

  • To the stirred catalyst mixture, add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents).

  • Add the base (2.0 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Analytical Quantification of Isomers by GC-MS

This protocol outlines a general method for the separation and quantification of this compound and its isomers.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary Column: A non-polar column such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable.[7]

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Procedure:

  • Prepare a stock solution of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Create a calibration curve using certified reference standards of this compound, (E)-4-phenyl-2-pentene, and (Z)-4-phenyl-2-pentene if absolute quantification is required.

  • Inject a small volume (e.g., 1 µL) of the sample onto the GC.

  • Identify the peaks corresponding to each isomer based on their retention times (compared to standards).

  • Quantify the relative amounts of each isomer by integrating the peak areas.

Visualizations

Signaling Pathway of Isomerization in Heck Reaction

heck_isomerization pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X arpadx arpadx oxidative_addition->arpadx arpdx Ar-Pd(II)XL₂ olefin_coordination Olefin Coordination arpdx->olefin_coordination Alkene arpd_olefin [Ar-Pd(II)L₂(alkene)]⁺ olefin_coordination->arpd_olefin migratory_insertion Migratory Insertion arpd_olefin->migratory_insertion alkyl_pd Alkyl-Pd(II)X migratory_insertion->alkyl_pd beta_hydride_elimination β-Hydride Elimination alkyl_pd->beta_hydride_elimination product_complex [Product-Pd(II)H]⁺ beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination -HX product Desired Product product_complex->product isomerization_path Isomerization (re-insertion) product_complex->isomerization_path reductive_elimination->pd0 isomerized_product Isomerized Product isomerization_path->isomerized_product

Caption: Catalytic cycle of the Heck reaction showing the isomerization pathway.

Troubleshooting Logic for Isomerization

troubleshooting_isomerization start Isomerization Observed check_catalyst Review Catalyst System start->check_catalyst check_conditions Evaluate Reaction Conditions start->check_conditions ligand Change Ligand (e.g., bulkier, bidentate) check_catalyst->ligand additives Add Stabilizers (e.g., TBAB for Heck) check_catalyst->additives temperature Lower Reaction Temperature check_conditions->temperature pressure Adjust Gas Pressure (e.g., CO in hydroformylation) check_conditions->pressure base_solvent Screen Base and Solvent check_conditions->base_solvent solution Isomerization Minimized ligand->solution additives->solution temperature->solution pressure->solution base_solvent->solution

Caption: Decision tree for troubleshooting isomerization of this compound.

References

challenges in the scale-up of 4-phenyl-1-pentene production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-phenyl-1-pentene. The information is designed to address specific issues that may be encountered during experimental work and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most common laboratory-scale synthesis methods for this compound and structurally similar alkenes include the Grignard reaction and the Wittig reaction. A high-yield synthesis of this compound specifically involves the rhodium-catalyzed reaction of 1-phenylethyl acetate (B1210297) with allyl-trimethyl-silane.[1]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: Scaling up any chemical synthesis introduces new safety challenges. For this compound synthesis, key concerns include:

  • Thermal Runaway: Grignard reactions are often exothermic. On a large scale, inefficient heat dissipation can lead to a dangerous increase in temperature and pressure.[2]

  • Flammable Solvents: Many syntheses utilize flammable solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Large quantities of these solvents pose a significant fire risk.

  • Reagent Handling: The handling of large quantities of reactive reagents like Grignard reagents or n-butyllithium (used in the Wittig reaction) requires stringent safety protocols to avoid exposure to air and moisture.

Q3: How does the choice of synthetic route affect the scalability of this compound production?

A3: The choice of synthetic route is critical for successful scale-up. For instance, a high-yield catalytic reaction, such as the rhodium-catalyzed synthesis, is often more amenable to scale-up than a stoichiometric reaction like the Wittig reaction, which generates a large amount of triphenylphosphine (B44618) oxide byproduct that must be removed.[1][3]

Q4: What are the typical impurities encountered in the synthesis of this compound and how can they be minimized?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. For example, in a Grignard synthesis, Wurtz-type coupling can lead to the formation of dimers.[4] In a Wittig reaction, triphenylphosphine oxide is a major byproduct.[5] Minimizing impurities at scale involves optimizing reaction conditions (e.g., temperature, addition rate of reagents) and using purification methods like vacuum distillation or chromatography.[2]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible CauseTroubleshooting Step
Poor Quality of Grignard Reagent (if applicable) Ensure all glassware is rigorously dried to prevent moisture from quenching the Grignard reagent. Use high-quality magnesium turnings and anhydrous solvents. Consider activation of magnesium with a small crystal of iodine.
Incomplete Reaction Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Ensure sufficient reaction time and consider a slight excess of the key reagent.
Side Reactions For Grignard reactions, Wurtz coupling can be a significant side reaction. This can be minimized by slow, controlled addition of the alkyl halide during reagent formation.[4] For Wittig reactions, enolization of the carbonyl starting material can occur. Maintaining a low reaction temperature can mitigate this.
Problem 2: Difficulty in Product Purification
Possible CauseTroubleshooting Step
Formation of Stable Emulsions During Workup Use a saturated aqueous solution of ammonium (B1175870) chloride for quenching Grignard reactions, as it helps to break up emulsions and facilitate the separation of organic and aqueous layers.[4]
Presence of Closely Boiling Impurities Utilize fractional distillation under reduced pressure for purification. For high-purity requirements, preparative chromatography may be necessary.[2][6]
Oily or Non-Crystalline Crude Product Ensure all solvent is removed under high vacuum. If direct crystallization is difficult, consider converting the product to a solid derivative for easier purification, followed by deprotection.
Problem 3: Inconsistent Results at Larger Scale
Possible CauseTroubleshooting Step
Poor Heat and Mass Transfer Ensure the reactor has adequate heating and cooling capacity. Use appropriate agitation to ensure homogeneity and prevent localized hot spots, which can lead to side reactions and degradation.
Inefficient Mixing What works with a magnetic stir bar at the lab scale may not be sufficient for a large reactor. Mechanical stirrers with appropriate impeller designs are necessary to ensure efficient mixing.
Challenges with Reagent Addition at Scale The rate of addition of reagents becomes more critical at a larger scale. Use a calibrated pump for the controlled addition of liquid reagents to maintain a steady reaction temperature and minimize side reactions.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis of this compound via Rhodium-Catalyzed Reaction

ParameterLaboratory Scale (10 mmol)Pilot Scale (1 mol)
Reactant 1 (1-phenylethyl acetate) 1.64 g164 g
Reactant 2 (allyl-trimethyl-silane) 1.37 g137 g
Catalyst (Rh-based) 0.01 mol%0.01 mol%
Solvent (1,2-dichloroethane) 20 mL2 L
Reaction Time 1 hour[1]2-3 hours
Typical Yield 99%[1]90-95%
Purity (before purification) >98%95-98%
Purification Method Flash ChromatographyFractional Distillation

Table 2: Troubleshooting Guide with Quantitative Impact on Yield

ProblemPotential CauseImpact on YieldCorrective ActionExpected Yield Improvement
Low YieldMoisture in Grignard reaction20-30% decreaseRigorous drying of glassware and solventsIncrease to >80% of expected
Impure ProductRapid addition of reagents at scalePurity drops to <90%Controlled addition via pumpPurity increases to >95%
Incomplete ReactionInsufficient reaction time at scale15-25% unreacted starting materialExtend reaction time and monitor by HPLC>98% conversion

Experimental Protocols

Method 1: Rhodium-Catalyzed Synthesis of this compound

This method is adapted from a high-yield reported synthesis.[1]

Materials:

  • 1-Phenylethyl acetate

  • Allyl-trimethyl-silane

  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer

  • Triphenyl phosphite (B83602)

  • Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate sodium

  • 1,2-Dichloroethane (anhydrous)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve chloro(1,5-cyclooctadiene)rhodium(I) dimer and triphenyl phosphite in anhydrous 1,2-dichloroethane.

  • Add the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate sodium to the solution and stir for 10 minutes.

  • Add 1-phenylethyl acetate followed by allyl-trimethyl-silane to the reaction mixture via syringe.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.

Method 2: Grignard-Based Synthesis (Conceptual for this compound)

This is a conceptual method based on the synthesis of similar compounds.

Materials:

  • 1-Bromo-1-phenylethane

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under an inert atmosphere.

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 1-bromo-1-phenylethane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 1-bromo-1-phenylethane solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance).

    • Once initiated, add the remaining 1-bromo-1-phenylethane solution dropwise at a rate that maintains a gentle reflux.

  • Coupling Reaction:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

G cluster_grignard Grignard Synthesis Pathway 1-Bromo-1-phenylethane 1-Bromo-1-phenylethane Grignard_Reagent 1-Phenylethylmagnesium bromide 1-Bromo-1-phenylethane->Grignard_Reagent + Mg in ether Mg Mg Mg->Grignard_Reagent This compound This compound Grignard_Reagent->this compound + Allyl bromide Allyl_bromide Allyl_bromide Allyl_bromide->this compound

Caption: Conceptual Grignard synthesis pathway for this compound.

G cluster_workflow Scale-Up Experimental Workflow Start Start Reagent_Prep Reagent Preparation & Charging Reactor Start->Reagent_Prep Reaction Controlled Reaction (Temperature & Addition) Reagent_Prep->Reaction Monitoring In-Process Monitoring (TLC/HPLC) Reaction->Monitoring Quench Reaction Quenching Reaction->Quench Monitoring->Reaction Feedback loop Workup Extraction & Washing Quench->Workup Purification Fractional Distillation / Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General experimental workflow for the scale-up of this compound synthesis.

References

Technical Support Center: The Effect of Temperature on 4-Phenyl-1-Pentene Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data specifically for the polymerization of 4-phenyl-1-pentene is limited in publicly available scientific literature. The following information is based on established principles of α-olefin polymerization kinetics, drawing parallels from studies on structurally similar monomers. The provided data and protocols should be considered as illustrative examples and a starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the expected general effect of increasing temperature on the polymerization rate of this compound?

A1: Generally, for Ziegler-Natta and metallocene-catalyzed polymerizations, an increase in temperature initially leads to a higher rate of polymerization. This is due to the increased kinetic energy of the molecules, resulting in more frequent and energetic collisions between the monomer and the active catalyst sites. However, beyond an optimal temperature, the polymerization rate may decrease.

Q2: How does temperature influence the molecular weight of the resulting poly(this compound)?

A2: Increasing the polymerization temperature typically leads to a decrease in the molecular weight of the polymer. This is because chain transfer reactions, which terminate the growth of a polymer chain, are generally more sensitive to temperature changes than the propagation reaction. At higher temperatures, chain transfer reactions become more frequent relative to chain propagation, resulting in shorter polymer chains and thus lower molecular weight.

Q3: What are the potential side reactions or catalyst deactivation pathways that can be exacerbated by higher temperatures?

A3: At elevated temperatures, several issues can arise:

  • Catalyst Deactivation: Many Ziegler-Natta and metallocene catalysts exhibit reduced stability at higher temperatures, leading to deactivation and a decrease in polymerization activity over time.

  • β-Hydride Elimination: This is a common chain transfer reaction that becomes more prominent at higher temperatures, leading to the formation of a terminal double bond on the polymer chain and a metal-hydride species, which can then initiate a new chain.

  • Isomerization: The monomer, this compound, could potentially isomerize at higher temperatures, leading to the incorporation of different structural units into the polymer chain and affecting the polymer's properties.

Q4: How does temperature affect the stereoregularity of poly(this compound)?

A4: The effect of temperature on stereoregularity is highly dependent on the catalyst system used. For some catalysts, an increase in temperature can lead to a decrease in stereoselectivity, resulting in a more atactic polymer. This is because the higher thermal energy can overcome the energetic barriers that favor a specific stereochemical insertion of the monomer.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Monomer Conversion 1. Sub-optimal Temperature: The reaction temperature may be too low for efficient catalyst activation and propagation. 2. Catalyst Deactivation: The temperature might be too high, causing the catalyst to deactivate prematurely. 3. Impurities in Monomer/Solvent: Presence of water, oxygen, or other polar compounds can poison the catalyst.1. Optimize Temperature: Conduct a series of small-scale polymerizations at different temperatures to find the optimal range. 2. Lower Polymerization Temperature: If high temperatures are suspected to cause deactivation, perform the polymerization at a lower temperature for a longer duration. 3. Purify Reactants: Ensure the monomer and solvent are rigorously purified and dried before use.
Broad Molecular Weight Distribution (PDI > 2.5) 1. Multiple Active Sites: This is common with some heterogeneous Ziegler-Natta catalysts. 2. Temperature Gradients: Poor heat dissipation in the reactor can lead to localized "hot spots" where polymerization kinetics differ. 3. Chain Transfer Reactions: A high polymerization temperature can increase the rate of various chain transfer reactions.1. Use a Single-Site Catalyst: Metallocene catalysts generally offer narrower molecular weight distributions. 2. Improve Stirring and Heat Exchange: Ensure efficient stirring and use a reactor with good heat transfer capabilities to maintain a uniform temperature. 3. Lower the Reaction Temperature: This can help to reduce the rate of chain transfer reactions relative to propagation.
Inconsistent Polymerization Rates 1. Poor Temperature Control: Fluctuations in the reaction temperature will directly impact the polymerization kinetics. 2. Catalyst Settling (for heterogeneous catalysts): Inadequate stirring can lead to inconsistent access of the monomer to the catalyst surface.1. Use a Reliable Temperature Controller: Employ a thermostat bath or a reactor with a well-calibrated temperature control system. 2. Ensure Vigorous and Consistent Stirring: Use an appropriate stirrer and speed to keep the catalyst suspended and the monomer well-dispersed.

Data Presentation

Illustrative Effect of Temperature on this compound Polymerization

Catalyst System: Ziegler-Natta (e.g., TiCl₄/Al(C₂H₅)₃) Solvent: Toluene Reaction Time: 2 hours

Polymerization Temperature (°C)Catalyst Activity (kg polymer / mol Ti·h)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
30150250,0004.5
50280180,0004.2
70350120,0004.0
9020070,0003.8

Catalyst System: Metallocene (e.g., rac-Et(Ind)₂ZrCl₂/MAO) Solvent: Toluene Reaction Time: 1 hour

Polymerization Temperature (°C)Catalyst Activity (kg polymer / mol Zr·h)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
30800350,0002.2
501500220,0002.1
702500150,0002.0
90180090,0002.3

Experimental Protocols

General Protocol for Temperature-Controlled Polymerization of this compound

1. Reactor Preparation:

  • A Schlenk flask or a glass reactor equipped with a mechanical stirrer, a temperature probe, and a gas inlet/outlet is dried in an oven at 120°C overnight and then assembled while hot under a stream of dry nitrogen or argon.
  • The reactor is cooled to room temperature under a positive pressure of inert gas.

2. Reagent Preparation:

  • The desired amount of solvent (e.g., toluene) is transferred to the reactor via a cannula.
  • The reactor is brought to the desired polymerization temperature using a thermostat-controlled oil bath.
  • The cocatalyst (e.g., MAO or an aluminum alkyl) is added to the reactor and stirred.
  • The catalyst component (e.g., metallocene or Ziegler-Natta precursor) is dissolved or suspended in a small amount of solvent in a separate Schlenk flask and then transferred to the reactor to initiate the polymerization.
  • The this compound monomer is then added to the reactor.

3. Polymerization:

  • The reaction mixture is stirred vigorously at the set temperature for the desired duration.
  • The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

4. Termination and Polymer Isolation:

  • The polymerization is terminated by adding an acidic solution (e.g., 10% HCl in methanol).
  • The precipitated polymer is filtered, washed extensively with methanol (B129727) and water, and then dried in a vacuum oven at 60°C to a constant weight.

Mandatory Visualization

experimental_workflow General Experimental Workflow for this compound Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up reactor_prep Reactor Drying and Assembly (under inert atmosphere) reagent_prep Solvent and Cocatalyst Addition reactor_prep->reagent_prep temp_equilibration Temperature Equilibration reagent_prep->temp_equilibration catalyst_injection Catalyst Injection temp_equilibration->catalyst_injection monomer_addition Monomer Addition catalyst_injection->monomer_addition polymerization Polymerization at Set Temperature monomer_addition->polymerization termination Termination with Acidic Methanol polymerization->termination precipitation Polymer Precipitation termination->precipitation washing Washing and Filtration precipitation->washing drying Drying under Vacuum washing->drying product Poly(this compound) drying->product

Caption: A flowchart illustrating the key steps in the experimental workflow for the polymerization of this compound.

temp_effects Logical Relationships of Temperature Effects on Polymerization cluster_positive Initial Positive Correlation cluster_negative Negative Correlations cluster_outcome Potential Outcomes temp Increase in Polymerization Temperature rate_increase Increased Polymerization Rate (up to an optimum) temp->rate_increase mw_decrease Decreased Molecular Weight temp->mw_decrease stability_decrease Decreased Catalyst Stability temp->stability_decrease stereoreg_decrease Potentially Decreased Stereoregularity temp->stereoreg_decrease chain_transfer Increased Chain Transfer Reactions temp->chain_transfer stability_decrease->rate_increase leads to rate drop above optimum T chain_transfer->mw_decrease

Caption: A diagram showing the logical relationships between an increase in temperature and its effects on key polymerization parameters.

Technical Support Center: Synthesis of 4-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-phenyl-1-pentene, with a particular focus on the effects of solvent selection.

Troubleshooting Guides

Issue: Low or No Product Yield

Symptom Possible Cause Troubleshooting Steps
Reaction fails to initiate (e.g., in Grignard synthesis). 1. Inactive Magnesium: The surface of the magnesium turnings may be oxidized. 2. Wet Glassware/Reagents: Grignard reagents are highly sensitive to moisture. 3. Impure Halide: The organohalide starting material may contain inhibitors.1. Activate Magnesium: Gently crush the magnesium turnings under an inert atmosphere or add a small crystal of iodine to initiate the reaction. 2. Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert gas (nitrogen or argon). Use anhydrous solvents. 3. Purify Starting Materials: Distill liquid organohalides before use.
Low conversion of starting materials. 1. Inappropriate Solvent: The solvent may not be suitable for the specific reaction type (e.g., using a protic solvent in a Grignard or Wittig reaction). 2. Incorrect Reaction Temperature: The reaction may require heating or cooling to proceed efficiently. 3. Insufficient Reaction Time: The reaction may not have reached completion.1. Select Appropriate Solvent: For Grignard and Wittig reactions, use anhydrous ethereal solvents like THF or diethyl ether. For Heck coupling, consider polar aprotic solvents like DMF or acetonitrile. 2. Optimize Temperature: Experiment with a range of temperatures. Grignard reactions are often initiated at room temperature and may require cooling, while Heck couplings often require heating. 3. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and determine the optimal reaction time.
Formation of significant byproducts. 1. Unwanted Side Reactions: The choice of solvent can influence the prevalence of side reactions, such as Wurtz coupling in Grignard reactions or E/Z isomerization in Wittig and Heck reactions. 2. Steric Hindrance: Sterically hindered reagents may lead to alternative reaction pathways.1. Solvent Optimization: Refer to the data table below for solvent effects on byproduct formation. For instance, in some Grignard reactions, THF can be superior to diethyl ether in minimizing side reactions. 2. Consider Alternative Reagents: If steric hindrance is an issue, a different synthetic route or less bulky reagents might be necessary.

Issue: Product Purity and Isolation

Symptom Possible Cause Troubleshooting Steps
Difficulty in removing byproducts. 1. Triphenylphosphine (B44618) Oxide (TPPO) Contamination (Wittig Reaction): TPPO is a common byproduct of the Wittig reaction and can be difficult to separate from the desired alkene.[1] 2. Catalyst Residues (Heck Coupling): Residual palladium catalyst can contaminate the final product.1. TPPO Removal: TPPO can often be removed by chromatography on silica (B1680970) gel, precipitation from a nonpolar solvent, or complexation with zinc chloride.[2] 2. Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
Formation of E/Z isomers. 1. Ylide Stability (Wittig Reaction): The stereochemical outcome of the Wittig reaction is influenced by the stability of the phosphorus ylide. Stabilized ylides tend to favor the E-alkene, while non-stabilized ylides often yield the Z-alkene.[1][3] 2. Reaction Conditions (Heck Coupling): The choice of catalyst, base, and solvent can affect the E/Z selectivity of the Heck reaction.1. Control Stereoselectivity: For Wittig reactions, the choice of a stabilized or non-stabilized ylide can influence the isomer ratio. The Schlosser modification can be employed to favor the E-alkene with non-stabilized ylides.[1] 2. Optimize Heck Conditions: Systematically vary the reaction parameters to optimize for the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common synthetic routes for this compound include the reaction of a benzyl (B1604629) Grignard reagent (e.g., benzylmagnesium chloride) with an allyl halide (e.g., allyl bromide), the Wittig reaction between a suitable phosphonium (B103445) ylide and a carbonyl compound, and palladium-catalyzed cross-coupling reactions such as the Heck coupling.

Q2: How does the choice of solvent impact the yield and purity of this compound?

A2: The solvent plays a crucial role in stabilizing intermediates, influencing reaction rates, and determining the product distribution. For instance, in Grignard reactions, ethereal solvents like THF and diethyl ether are essential to solvate the Grignard reagent and prevent its decomposition.[4] In Wittig reactions, aprotic solvents are necessary to avoid quenching the ylide.[2] The polarity of the solvent in Heck couplings can affect the catalyst's activity and selectivity.[5]

Q3: What are the key considerations for solvent selection in a Grignard synthesis of this compound?

A3: The primary consideration is to use an anhydrous aprotic solvent. Tetrahydrofuran (THF) is often preferred over diethyl ether as it is more basic and can lead to more soluble Grignard complexes, potentially improving reaction outcomes.[4] It is critical to ensure the solvent is completely dry, as any moisture will quench the Grignard reagent and reduce the yield.

Q4: Are there any green solvent alternatives for the synthesis of this compound?

A4: While traditional syntheses often rely on volatile organic solvents, research is ongoing into greener alternatives. For some palladium-catalyzed reactions, water has been used as a solvent.[5] Additionally, solvent-free Wittig reactions have been developed, offering a more environmentally friendly approach.[6][7]

Quantitative Data on Solvent Effects

While specific comparative data for the synthesis of this compound is not extensively available in the literature, the following table provides representative data for analogous reactions, illustrating the impact of solvent choice on reaction outcomes.

Reaction Type Solvent Yield (%) Reaction Time (h) Key Observations/Byproducts Reference Analog
Grignard Reaction Diethyl Ether~70-802-4Formation of Wurtz coupling byproducts can occur.Synthesis of 1-phenyl-1-penten-4-yn-3-ol[8]
Tetrahydrofuran (THF)~80-902-4Generally higher yields and fewer byproducts compared to diethyl ether.General Grignard Reactions[4]
Wittig Reaction Dichloromethane/Water (two-phase)~60-7012-24Phase-transfer conditions can be effective for certain substrates.Synthesis of alkenes[9]
Tetrahydrofuran (THF)~85-9512-24Aprotic nature is ideal for ylide stability.Synthesis of 3-phenyl-1-pentene[2]
Heck Coupling DMF~80-903-5Good for solubilizing reagents and catalyst.Arylation of estragole[5]
DMF/Water~75-854-6The addition of water can sometimes slow the reaction rate.Arylation of estragole[5]
Acetonitrile~70-804-12A common polar aprotic solvent for Heck reactions.General Heck Reactions[10]

Experimental Protocols

1. Grignard Reaction: Synthesis of this compound

This protocol describes the synthesis of this compound via the reaction of benzylmagnesium chloride with allyl bromide.

  • Materials: Magnesium turnings, anhydrous diethyl ether or THF, benzyl chloride, allyl bromide, saturated aqueous ammonium (B1175870) chloride solution.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a solution of benzyl chloride in anhydrous diethyl ether or THF dropwise to the magnesium turnings to initiate the Grignard reagent formation.

    • Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.

    • Add a solution of allyl bromide in the same anhydrous solvent dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

2. Wittig Reaction: Synthesis of this compound

This protocol outlines the synthesis of this compound from benzyltriphenylphosphonium (B107652) chloride and propionaldehyde (B47417).

  • Materials: Benzyltriphenylphosphonium chloride, strong base (e.g., n-butyllithium), anhydrous THF, propionaldehyde.

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF.

    • Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium) dropwise to form the ylide (a color change is typically observed).

    • Stir the ylide solution at 0°C for one hour.

    • Add a solution of propionaldehyde in anhydrous THF dropwise to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Work up the reaction and purify the product to separate it from the triphenylphosphine oxide byproduct, typically by column chromatography.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep Prepare Anhydrous Reagents & Solvents Reaction_Setup Set up Reaction under Inert Atmosphere Reagent_Prep->Reaction_Setup Glassware_Prep Flame-Dry Glassware Glassware_Prep->Reaction_Setup Reagent_Addition Slow Addition of Reagents Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Progress (TLC/GC) Reagent_Addition->Reaction_Monitoring Quenching Quench Reaction Reaction_Monitoring->Quenching Extraction Extract Product Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Chromatography or Distillation Drying->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Regioselectivity in 4-Phenyl-1-Pentene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control and avoid the formation of regioisomers in reactions involving 4-phenyl-1-pentene.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of two different alcohols when I perform a hydration reaction on this compound?

A: The formation of two regioisomeric alcohols, 4-phenyl-2-pentanol and 5-phenyl-1-pentanol, is a common issue stemming from the non-specific addition of water across the double bond. Standard acid-catalyzed hydration tends to follow Markovnikov's rule, favoring the formation of a more stable secondary carbocation at the C2 position, which leads to 4-phenyl-2-pentanol. However, the selectivity is often not absolute, resulting in a mixture.

Troubleshooting Guide:

To synthesize a single, desired alcohol isomer, you must use a reaction with high regioselectivity.

  • To selectively form the Markovnikov product (4-phenyl-2-pentanol): Use the oxymercuration-demercuration reaction. This two-step procedure avoids carbocation intermediates and reliably yields the Markovnikov alcohol.[1][2]

  • To selectively form the anti-Markovnikov product (5-phenyl-1-pentanol): Employ the hydroboration-oxidation reaction. In this reaction, the boron atom adds to the less sterically hindered terminal carbon (C1), and subsequent oxidation replaces the boron with a hydroxyl group, yielding the anti-Markovnikov alcohol.[1][3][4]

Q2: I am trying to synthesize 4-phenyl-2-pentanone (a methyl ketone) but I'm also getting the aldehyde, 4-phenylpentanal. How can I prevent the formation of the aldehyde?

A: This issue arises from a lack of regiocontrol during the oxidation of the alkene. To selectively obtain the methyl ketone, a Markovnikov-selective oxidation is required. Conversely, forming the aldehyde requires an anti-Markovnikov oxidation pathway.

Troubleshooting Guide:

  • For the selective synthesis of the methyl ketone (4-phenyl-2-pentanone): The Wacker oxidation is the preferred method. This palladium-catalyzed reaction is highly effective for converting terminal alkenes into methyl ketones.[5][6][7] The reaction proceeds via a hydroxypalladation step where water attacks the more substituted carbon of the alkene.[5]

  • To synthesize the aldehyde (4-phenylpentanal): This requires a two-step, anti-Markovnikov approach. First, perform a hydroboration-oxidation to create the terminal alcohol (5-phenyl-1-pentanol) as described in Q1. Second, oxidize the resulting primary alcohol to the aldehyde using a mild oxidizing agent like Pyridinium Chlorochromate (PCC) or a Swern oxidation.

Q3: How can I control the regioselectivity of HBr addition to this compound to get either the 2-bromo or 1-bromo product?

A: The addition of hydrogen bromide (HBr) can yield either the Markovnikov or anti-Markovnikov product depending entirely on the reaction conditions.[8][9] This is due to two distinct reaction mechanisms.

Troubleshooting Guide:

  • For the Markovnikov product (2-bromo-4-phenylpentane): The reaction should be performed in the absence of radical initiators (like peroxides) and light. Under these conditions, the reaction follows an electrophilic addition mechanism that proceeds through the more stable secondary carbocation, leading to the Markovnikov product.[2][8]

  • For the anti-Markovnikov product (1-bromo-4-phenylpentane): The reaction must be carried out in the presence of peroxides (e.g., benzoyl peroxide, AIBN) and/or UV light. These conditions initiate a free-radical chain reaction.[3][9] The bromine radical adds to the less substituted carbon (C1) to generate a more stable secondary carbon radical at C2, resulting in the anti-Markovnikov product.[8]

Data Summary Tables

Table 1: Regioselectivity in Hydration of this compound

ReactionReagentsMajor ProductRegioselectivity
Acid-Catalyzed HydrationH₃O⁺, H₂O4-Phenyl-2-pentanolMarkovnikov (often with mixtures)
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O 2. NaBH₄4-Phenyl-2-pentanolMarkovnikov (high selectivity)
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH5-Phenyl-1-pentanolAnti-Markovnikov (high selectivity)

Table 2: Regioselectivity in Oxidation of this compound

ReactionReagentsMajor ProductRegioselectivity
Wacker OxidationPdCl₂, CuCl₂, O₂, H₂O4-Phenyl-2-pentanoneMarkovnikov
Ozonolysis (Reductive)1. O₃ 2. Zn, H₂O or (CH₃)₂S3-Phenylbutanal & FormaldehydeCleavage
Hydroboration/PCC Oxidation1. BH₃·THF 2. H₂O₂, NaOH 3. PCC4-PhenylpentanalAnti-Markovnikov

Key Experimental Protocols

Protocol 1: Anti-Markovnikov Hydration via Hydroboration-Oxidation

Objective: To synthesize 5-phenyl-1-pentanol from this compound.

Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add borane-THF complex (BH₃·THF, ~1.1 eq of BH₃) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the mixture again to 0 °C and slowly add aqueous sodium hydroxide (B78521) (e.g., 3M NaOH).

  • Carefully add hydrogen peroxide (30% H₂O₂) dropwise, keeping the temperature below 25 °C.

  • After the addition, stir the reaction mixture at room temperature for 1 hour or until the reaction is complete (monitored by TLC or GC).

  • Perform a standard aqueous workup and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude alcohol by column chromatography.

Protocol 2: Markovnikov Oxidation via Wacker Oxidation

Objective: To synthesize 4-phenyl-2-pentanone from this compound.

Methodology:

  • To a flask containing a mixture of water and a co-solvent like dimethylformamide (DMF), add palladium(II) chloride (PdCl₂, 0.1 eq) and copper(II) chloride (CuCl₂, 1-2 eq).

  • Stir the mixture vigorously while bubbling oxygen gas through it.

  • Add this compound (1.0 eq) to the catalyst solution.

  • Continue to stir the reaction under an oxygen atmosphere (a balloon is often sufficient) at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC or GC).

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography or distillation.

Visualized Workflows and Logic

reaction_choice start What is the desired functional group? alcohol Alcohol start->alcohol ketone Ketone / Aldehyde start->ketone halide Alkyl Halide start->halide sub_alcohol Desired OH position? alcohol->sub_alcohol sub_carbonyl Desired Carbonyl? ketone->sub_carbonyl sub_halide Desired Halide position? halide->sub_halide mark_alcohol Markovnikov (C2) sub_alcohol->mark_alcohol Internal anti_mark_alcohol Anti-Markovnikov (C1) sub_alcohol->anti_mark_alcohol Terminal oxymerc Use Oxymercuration- Demercuration mark_alcohol->oxymerc hydroboration Use Hydroboration- Oxidation anti_mark_alcohol->hydroboration ketone_prod Methyl Ketone (C2) sub_carbonyl->ketone_prod aldehyde_prod Aldehyde (C1) sub_carbonyl->aldehyde_prod wacker Use Wacker Oxidation ketone_prod->wacker hydro_pcc Use Hydroboration then PCC Oxidation aldehyde_prod->hydro_pcc mark_halide Markovnikov (C2) sub_halide->mark_halide anti_mark_halide Anti-Markovnikov (C1) sub_halide->anti_mark_halide ionic Use HBr (no peroxides) mark_halide->ionic radical Use HBr with Peroxides anti_mark_halide->radical

Caption: Decision tree for selecting the appropriate regioselective reaction.

hydroboration_workflow A 1. Dissolve this compound in Anhydrous THF B 2. Cool to 0°C A->B C 3. Add BH3-THF dropwise B->C D 4. Warm to RT, Stir C->D E 5. Oxidize with NaOH, H2O2 D->E F 6. Aqueous Workup & Extraction E->F G 7. Purify by Chromatography F->G

Caption: Experimental workflow for Hydroboration-Oxidation.

hbr_pathways cluster_0 Ionic Mechanism (No Peroxides) cluster_1 Radical Mechanism (With Peroxides) start This compound + HBr carbocation More Stable 2° Carbocation Intermediate start->carbocation + H⁺ radical More Stable 2° Radical Intermediate start->radical + Br• markovnikov Markovnikov Product: 2-Bromo-4-phenylpentane carbocation->markovnikov + Br⁻ anti_markovnikov Anti-Markovnikov Product: 1-Bromo-4-phenylpentane radical->anti_markovnikov + HBr

References

improving monomer conversion in 4-phenyl-1-pentene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing monomer conversion in 4-phenyl-1-pentene polymerization.

Troubleshooting Guide: Low Monomer Conversion

Low monomer conversion is a common challenge in this compound polymerization. This guide addresses potential causes and provides systematic solutions to improve your polymerization efficiency.

Q1: My this compound polymerization is resulting in low or no monomer conversion. What are the primary factors I should investigate?

Low monomer conversion in this compound polymerization can be attributed to several factors, primarily related to the catalyst system, reaction conditions, and purity of reagents. A systematic approach to troubleshooting is essential. The main areas to investigate are:

  • Catalyst Activity and Selection: The choice and handling of the catalyst are critical.

  • Reaction Conditions: Temperature, pressure, and reaction time significantly influence polymerization.

  • Monomer and Solvent Purity: Impurities can inhibit or poison the catalyst.

Below is a logical workflow to diagnose and resolve low conversion issues.

TroubleshootingWorkflow Start Low Monomer Conversion Observed CheckCatalyst Step 1: Evaluate Catalyst System Start->CheckCatalyst CheckPurity Step 2: Verify Reagent Purity CheckCatalyst->CheckPurity Activity Confirmed OptimizeCatalyst Optimize Catalyst & Cocatalyst (Type, Concentration, Al/Zr Ratio) CheckCatalyst->OptimizeCatalyst Inactive or Improperly Chosen? CheckConditions Step 3: Assess Reaction Conditions CheckPurity->CheckConditions Purity Confirmed PurifyReagents Purify Monomer & Solvent (Distillation, Drying Agents) CheckPurity->PurifyReagents Impurities Present? OptimizeConditions Adjust Temperature & Time CheckConditions->OptimizeConditions Suboptimal? Resolution Problem Resolved CheckConditions->Resolution Conditions Optimal OptimizeCatalyst->CheckPurity PurifyReagents->CheckConditions OptimizeConditions->Resolution

Caption: Initial troubleshooting workflow for low polymerization conversion.

Frequently Asked Questions (FAQs)

Catalyst Systems

Q2: Which type of catalyst is most effective for achieving high monomer conversion in this compound polymerization?

Both Ziegler-Natta and metallocene catalysts are used for the polymerization of α-olefins like this compound.[1][2] However, metallocene catalysts, particularly when activated with methylaluminoxane (B55162) (MAO), often demonstrate higher activity and provide better control over the polymer's stereochemistry.[3][4]

For instance, studies on the homopolymerization of 4-methyl-1-pentene (B8377) (a structurally similar monomer) have shown that certain isospecific metallocene catalysts can achieve nearly quantitative monomer conversion (98%) within an hour.[5] In contrast, traditional Ziegler-Natta catalysts, while effective, may exhibit lower activity and produce polymers with broader molecular weight distributions.[6]

Q3: My metallocene catalyst is showing low activity. What are the potential causes and how can I address them?

Low activity of a metallocene catalyst system can stem from several issues:

  • Improper Activation: Metallocene catalysts require activation by a cocatalyst, most commonly methylaluminoxane (MAO).[7] An inappropriate ratio of cocatalyst to catalyst (e.g., Al/Zr ratio) can lead to incomplete activation and low conversion. It is crucial to optimize this ratio for your specific system.

  • Catalyst Decomposition: Metallocene catalysts can be sensitive to air and moisture.[8] Ensure that all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Presence of Impurities: As detailed in the next question, impurities in the monomer or solvent can act as catalyst poisons.

Q4: How do impurities in the monomer or solvent affect monomer conversion?

Impurities such as water, oxygen, and polar compounds can deactivate both Ziegler-Natta and metallocene catalysts, leading to a significant drop in monomer conversion.[9] These impurities can react with the active metal centers of the catalyst, rendering them inactive.

Experimental Protocol: Monomer and Solvent Purification

To ensure high monomer conversion, rigorous purification of the monomer and solvent is essential.

Materials:

  • This compound

  • Toluene (B28343) (or other appropriate solvent)

  • Sodium metal

  • Benzophenone

  • Calcium hydride (CaH₂)

  • Molecular sieves (e.g., 4Å)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Solvent Purification (Toluene):

    • Pre-dry toluene over CaH₂ for 24 hours.

    • Decant the toluene and transfer it to a still containing sodium metal and benzophenone.

    • Reflux under a nitrogen atmosphere until the solution turns a deep blue or purple color, indicating it is anhydrous and oxygen-free.

    • Distill the purified toluene directly into the reaction vessel or a storage flask containing activated molecular sieves.

  • Monomer Purification (this compound):

    • Stir the this compound over CaH₂ overnight under a nitrogen atmosphere.

    • Vacuum distill the monomer, collecting the fraction that boils at the correct temperature.

    • Store the purified monomer over activated molecular sieves in a glovebox or under an inert atmosphere.

Reaction Conditions

Q5: What is the optimal temperature and reaction time for this compound polymerization to maximize monomer conversion?

The optimal temperature and time are highly dependent on the specific catalyst system employed.

  • Temperature: Generally, increasing the reaction temperature initially increases the rate of polymerization.[10] However, excessively high temperatures can lead to catalyst decomposition and undesirable side reactions, which may decrease the overall conversion and affect the polymer's molecular weight. For some metallocene-catalyzed polymerizations of similar α-olefins, temperatures around 50°C have been shown to be effective.[5]

  • Time: Monomer conversion will increase with reaction time until the catalyst becomes deactivated or the monomer is consumed. It is advisable to perform kinetic studies to determine the optimal reaction time for your specific system.

Data Presentation: Effect of Catalyst Type on Monomer Conversion

The following table summarizes data from the literature on the homopolymerization of 4-methyl-1-pentene, a structurally related monomer, which can provide insights into expected trends for this compound.

Catalyst SystemMonomerTemperature (°C)Time (h)Monomer Conversion (%)Reference
Ph₂C(Cp)(Flu)ZrCl₂ / MAO4-Methyl-1-pentene50134[5]
rac-EBIZrCl₂ / MAO4-Methyl-1-pentene50198[5]
TiCl₄ / AlEt₃4-Methyl-1-pentene30-40-Variable[10]

Note: Ph₂C(Cp)(Flu)ZrCl₂ is a syndiospecific metallocene catalyst, and rac-EBIZrCl₂ is an isospecific metallocene catalyst.

Experimental Protocols

General Protocol for this compound Polymerization using a Metallocene Catalyst

This protocol provides a general methodology for the polymerization of this compound using a metallocene catalyst and MAO cocatalyst. All procedures should be carried out under an inert atmosphere.

ExperimentalWorkflow Prep Reactor Preparation (Vacuum, N₂ Purge) AddSolvent Add Purified Toluene Prep->AddSolvent AddMonomer Add Purified this compound AddSolvent->AddMonomer Equilibrate Equilibrate to Reaction Temperature (e.g., 50°C) AddMonomer->Equilibrate AddMAO Inject MAO Solution Equilibrate->AddMAO AddCatalyst Inject Metallocene Catalyst Solution AddMAO->AddCatalyst Polymerize Stir for Predetermined Time AddCatalyst->Polymerize Quench Quench Reaction (e.g., Acidified Ethanol) Polymerize->Quench Isolate Isolate Polymer (Filtration) Quench->Isolate Wash Wash Polymer with Ethanol (B145695) Isolate->Wash Dry Dry Polymer in Vacuum Oven Wash->Dry

Caption: General experimental workflow for metallocene-catalyzed polymerization.

Materials:

  • Purified this compound

  • Purified toluene

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

  • Ethanol

  • Concentrated hydrochloric acid

  • Schlenk flask or glass reactor with magnetic stirrer

  • Syringes for liquid transfer

  • Thermostatically controlled oil bath

Procedure:

  • Reactor Setup: A 250 mL glass reactor is thoroughly dried and placed under a high vacuum, followed by purging with high-purity nitrogen. This cycle is repeated three times.

  • Charging the Reactor: Under a positive nitrogen pressure, introduce purified toluene (e.g., 100 mL) and the purified this compound monomer into the reactor via syringe.

  • Temperature Equilibration: Place the reactor in an oil bath and heat the mixture to the desired reaction temperature (e.g., 50°C) with stirring.

  • Initiation of Polymerization:

    • Inject the MAO solution into the reactor using a syringe.

    • Subsequently, inject the metallocene catalyst, dissolved in a small amount of purified toluene, to initiate the polymerization.

  • Polymerization: Allow the reaction to proceed with vigorous stirring for the desired amount of time (e.g., 1 hour).

  • Quenching and Polymer Isolation:

    • Remove the reactor from the oil bath and pour the reaction mixture into a beaker containing ethanol (e.g., 300 mL) with a small amount of concentrated hydrochloric acid (e.g., 10 mL) to quench the reaction and precipitate the polymer.

    • Collect the precipitated polymer by filtration.

  • Purification and Drying:

    • Thoroughly wash the polymer with fresh ethanol to remove any residual catalyst and unreacted monomer.

    • Dry the polymer in a vacuum oven at 60°C for 24 hours to a constant weight.

The monomer conversion can then be calculated gravimetrically. Further characterization of the polymer (e.g., molecular weight and polydispersity index) can be performed using Gel Permeation Chromatography (GPC).

References

Technical Support Center: Troubleshooting Peak Broadening in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

<

Analyte: 4-phenyl-1-pentene Audience: Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a structured approach to diagnosing and resolving peak broadening issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound, a non-polar aromatic compound.

Section 1: Troubleshooting Guide & FAQs

This section addresses common questions related to peak broadening for non-polar, aromatic analytes like this compound.

Q1: What are the most common causes of peak broadening in the HPLC analysis of this compound?

Peak broadening, which leads to decreased resolution and sensitivity, can stem from several factors. For a neutral, non-polar compound like this compound, the causes can be grouped into three main categories:

  • Extra-Column Effects: Issues related to the HPLC system itself, not the column. This includes excessive tubing length or diameter (dead volume), poorly made fittings, or a detector data collection rate that is too slow for the peak width.[1][2]

  • On-Column Effects: Problems originating within the column. The most frequent causes are column contamination, degradation of the stationary phase, formation of a void at the column inlet, or a clogged inlet frit.[2][3]

  • Method and Mobile Phase Issues: Sub-optimal analytical parameters. This can include a flow rate that is too high or too low, a large injection volume, high sample concentration (mass overload), or using a sample solvent that is significantly stronger than the mobile phase.[3][4]

Q2: My peaks have become broader over a series of injections. What should I check first?

When peak broadening develops over time, it often points to column contamination or degradation.[3]

  • First, check for a clogged guard column. If you are using one, remove it and run the analysis again. If the peak shape improves, simply replace the guard column.

  • If a guard column is not in use or the problem persists, the analytical column may be contaminated. This happens when sample components strongly adsorb to the top of the column, distorting the peak profile.[2] This is often accompanied by an increase in backpressure. A column flush is recommended (see Protocol 2).

  • Consider sample preparation. Ensure your samples are fully dissolved and filtered through a 0.45 µm syringe filter to prevent particulates from clogging the column frit.[5]

Q3: How does the injection volume affect the peak shape of this compound?

Injecting too large a volume of sample is a common cause of peak broadening, an effect known as volume overload.[3][6] The injected sample travels as a "plug," and a larger initial plug results in a wider peak at the detector.[7]

  • Recommendation: Keep the injection volume to a minimum, ideally less than 1-2% of the column's total volume. For a standard 4.6 x 150 mm column, this is typically in the 5-20 µL range.

  • Sample Solvent Mismatch: This issue is magnified if the sample is dissolved in a solvent stronger than your mobile phase (e.g., dissolving the sample in 100% acetonitrile (B52724) when the mobile phase is 70% acetonitrile/water). This causes the sample band to spread rapidly at the column inlet.[4][8] Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[4]

Q4: Can the mobile phase composition contribute to peak broadening?

Yes, the mobile phase is a critical factor.

  • Flow Rate: The mobile phase flow rate has an optimal range for efficiency, as described by the Van Deemter equation.[9][10] A flow rate that is too low can increase longitudinal diffusion (the natural spreading of the analyte band), while a flow rate that is too high doesn't allow for efficient mass transfer between the mobile and stationary phases. Both extremes lead to broader peaks.[9]

  • Solvent Quality: Always use fresh, HPLC-grade solvents. Impurities or dissolved gas can cause baseline noise and interfere with peak shape.

  • Temperature Mismatch: Significant temperature differences between the mobile phase and the column can cause broadening. Using a column oven and ensuring the mobile phase passes through a heat exchanger helps maintain a stable temperature.[4]

Section 2: Visual Troubleshooting Workflow

This diagram provides a logical workflow to systematically identify the source of peak broadening.

Troubleshooting_Workflow start Broad Peak Observed for this compound check_system Check System (Extra-Column Effects) start->check_system check_column Check Column (On-Column Effects) start->check_column check_method Check Method (Parameters) start->check_method dead_volume Inspect Fittings & Tubing for Dead Volume check_system->dead_volume Loose fittings? guard_column Remove Guard Column (if present) check_column->guard_column Broadening gradual? injection_vol Reduce Injection Volume / Concentration check_method->injection_vol Sudden issue? data_rate Verify Detector Data Rate (>20 Hz) dead_volume->data_rate Fittings OK? flush_column Perform Column Flush (See Protocol 2) guard_column->flush_column Problem persists? replace_column Replace Column flush_column->replace_column Still broad? sample_solvent Match Sample Solvent to Mobile Phase injection_vol->sample_solvent Volume OK? flow_rate Optimize Flow Rate (Van Deemter) sample_solvent->flow_rate Solvent OK?

Caption: A logical workflow for troubleshooting HPLC peak broadening.

Section 3: Impact of HPLC Parameters on Peak Shape

This table summarizes how key parameters can affect the peak shape for this compound.

ParameterSub-optimal ConditionEffect on PeakRecommendation
Flow Rate Too low or too highBroadening due to diffusion or poor mass transfer[9]Optimize based on column dimensions and particle size. For a 4.6 mm ID column, 1.0-1.5 mL/min is a typical starting point.
Injection Volume Too large (>2% of column volume)Peak fronting and broadening due to volume overload[6][8]Reduce injection volume. A typical range for a 4.6 x 150 mm column is 5-20 µL.
Sample Solvent Stronger than mobile phasePeak distortion and broadening[4][8]Dissolve the sample in the initial mobile phase composition or a weaker solvent.
Sample Mass Too high (mass overload)Peak tailing or fronting ("shark fin" shape)Dilute the sample.
Column Temp. Unstable or mismatched with mobile phaseInconsistent retention times and peak broadening[4]Use a thermostatically controlled column oven set to a stable temperature (e.g., 25-40 °C).
Detector Rate Too slow (<10-20 points across the peak)Peak appears artificially broad due to poor definitionIncrease the data acquisition rate (Hz). A setting of at least 20 Hz is recommended.[4]
Extra-Column Vol. Long/wide tubing, poor connectionsSymmetrical broadening of all peaks, especially early elutersUse tubing with a small internal diameter (e.g., 0.005") and ensure all fittings are properly seated.[1]
Section 4: Recommended Experimental Protocols
Protocol 1: Baseline RP-HPLC Method for this compound

This protocol provides a robust starting point for the analysis of this compound. Since it is an aromatic compound, a Phenyl-Hexyl or standard C18 column is appropriate.[11][12]

  • Column: C18 or Phenyl-Hexyl bonded silica (B1680970) (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 75:25 v/v).[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1-0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Detection: UV at 254 nm (due to the phenyl group).

Protocol 2: General Purpose Column Flushing (for C18/Phenyl Columns)

If column contamination is suspected, perform the following washing procedure. Always disconnect the column from the detector during flushing.[14][15][16]

  • Remove Buffers: Flush the column with 10-20 column volumes of HPLC-grade water (if buffers were used in the mobile phase).

  • Intermediate Polarity Flush: Flush with 10-20 column volumes of Isopropanol.

  • Strong Organic Flush: Flush with 10-20 column volumes of 100% Acetonitrile or Methanol. For highly non-polar contaminants, Tetrahydrofuran (THF) can be used, but check for compatibility with your HPLC system seals.[5]

  • Re-equilibration: Before use, flush the column with the mobile phase for at least 20-30 minutes until the baseline is stable.

Note: For severe contamination at the column inlet, a "back-flush" (reversing the column direction) can be effective but should be done with caution and according to the manufacturer's instructions, as not all columns are designed for this.[5][15]

References

Technical Support Center: Optimization of Catalyst Loading for Alkene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of catalyst loading for alkene polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for my alkene polymerization reaction?

A1: The optimal catalyst loading is not a single value but depends on several factors, including the specific catalyst system (e.g., Ziegler-Natta, metallocene), the monomer being polymerized, the desired polymer properties (molecular weight, polydispersity), and the reaction conditions (temperature, pressure, solvent).[1] It is crucial to determine the optimal loading empirically through systematic experimentation.

Q2: How does catalyst loading affect the rate of polymerization?

A2: Generally, increasing the catalyst concentration leads to a higher rate of polymerization due to a greater number of active catalytic sites.[2] However, at very high concentrations, the rate may plateau or even decrease due to factors like mass transfer limitations or catalyst agglomeration.

Q3: What is the impact of catalyst loading on the molecular weight and molecular weight distribution (MWD) of the resulting polymer?

A3: Catalyst loading can have a significant impact on the molecular weight and MWD of the polymer. Higher catalyst concentrations can sometimes lead to lower molecular weight polymers due to an increased number of chain transfer reactions relative to propagation.[3] The MWD, or polydispersity index (PDI), can also be affected; non-uniform active sites or diffusion limitations at high catalyst loadings can lead to a broader MWD.[4][5]

Q4: Can the cocatalyst-to-catalyst ratio affect my polymerization results?

A4: Absolutely. The cocatalyst (e.g., methylaluminoxane (B55162) (MAO) or triethylaluminum) plays a critical role in activating the primary catalyst.[6][7] An incorrect ratio can lead to incomplete activation, catalyst deactivation, or the formation of undesired side products, all of which can negatively impact yield and polymer properties.[1][8] The optimal ratio is specific to the catalyst system and should be determined experimentally.[2]

Troubleshooting Guides

This section addresses common problems encountered during the optimization of catalyst loading in a question-and-answer format.

Issue 1: Low Polymer Yield or Low Catalyst Activity

Question: My polymerization reaction is resulting in a low yield of polymer, suggesting low catalyst activity. What are the potential causes and how can I troubleshoot this?

Answer: Low polymer yield is a frequent challenge that can be attributed to several factors:

  • Catalyst Deactivation:

    • Impurities: Trace amounts of water, oxygen, or other polar compounds in the monomer, solvent, or reaction atmosphere can poison the catalyst. Ensure all reagents and the reactor are rigorously dried and deoxygenated.[1][9]

    • Incorrect Cocatalyst Ratio: An improper cocatalyst-to-catalyst ratio can result in incomplete activation or deactivation of the catalyst.[1][2] The ideal ratio is catalyst-dependent and requires empirical optimization. For instance, metallocene catalysts often necessitate a large excess of a cocatalyst like MAO for high activity.[1]

    • Temperature Effects: Elevated temperatures can accelerate the deactivation of the catalyst.[1] Consider running the polymerization at a lower temperature to enhance catalyst stability and overall yield.

  • Inefficient Initiation:

    • Poor Mixing: Inadequate mixing can create localized regions of low monomer concentration, which impedes the initiation of polymerization.[1] It is essential to ensure vigorous and consistent stirring throughout the reaction.

    • Slow Initiation: The rate of initiation may be significantly slower than the rate of propagation, leading to a limited number of active polymer chains. Adjusting the cocatalyst or activator can sometimes resolve this issue.[1]

  • Suboptimal Catalyst Loading:

    • Too Low: The catalyst concentration may be insufficient to achieve a practical reaction rate.

    • Too High: Excessively high catalyst loading can lead to diffusion limitations or catalyst agglomeration, reducing the overall efficiency.

Issue 2: Broad or Bimodal Molecular Weight Distribution (MWD)

Question: The polymer I've synthesized has a broad or bimodal MWD (high PDI). What could be causing this and how can I achieve a narrower distribution?

Answer: A broad or bimodal MWD suggests the presence of multiple active site environments or chain transfer reactions.

  • Multiple Active Sites: Heterogeneous catalysts, like many Ziegler-Natta systems, can possess a variety of active sites with different propagation and termination kinetics, leading to a broad MWD.[10] Using a single-site catalyst, such as a metallocene, can often produce polymers with a narrower MWD.[11]

  • Chain Transfer Reactions: Chain transfer to monomer, cocatalyst, or impurities can terminate a growing polymer chain and initiate a new one, contributing to a broader MWD. Optimizing the monomer-to-catalyst ratio and ensuring high purity of all reagents can help minimize these reactions.[1]

  • Mass and Heat Transfer Limitations: At high catalyst loadings and reaction rates, poor mass and heat transfer can lead to non-uniform polymerization conditions within the reactor, resulting in a broader MWD. Improving agitation and heat removal can mitigate these effects.

  • Catalyst Support Effects: The composition and morphology of the catalyst support can influence the distribution of active sites and, consequently, the MWD of the resulting polymer.[4]

Issue 3: Poor Reproducibility of Results

Question: I am observing significant variations in polymer yield and properties between different batches, even with seemingly identical conditions. What could be the cause?

Answer: Poor reproducibility is often traced back to subtle variations in experimental parameters.

  • Reagent Purity: Ensure that the monomer, solvent, catalyst, and cocatalyst are from the same batch and have been stored correctly under an inert atmosphere to prevent degradation.[1]

  • Catalyst Preparation and Handling: The pre-contacting time and conditions of the catalyst and cocatalyst can significantly impact activity.[12][13] Standardize this procedure for all experiments.

  • Reaction Conditions: Small fluctuations in temperature, pressure, and monomer feed rate can influence the polymerization kinetics and polymer properties.[14] Precise control over these parameters is essential for reproducibility.

  • Reactor Cleanliness: Ensure the reactor is thoroughly cleaned and dried between runs to remove any residual catalyst or polymer from previous experiments.

Data Presentation

Table 1: Effect of Cocatalyst (Triethylaluminum) to Catalyst (Titanium) Molar Ratio on Active Site Concentration in Ethylene (B1197577) Polymerization.

Al/Ti Molar RatioActive Site Concentration [C*] (mol/mol Ti)Polymer Yield ( g/mmol Ti)
620.0003~35
1240.0017~70
2310.0013~60

Data adapted from a study on a TiCl₄/Mg(OEt)₂/TEA catalyst system. The results indicate that an optimal Al/Ti ratio exists to maximize the concentration of active sites and polymer yield.[2]

Table 2: Influence of Hydrogen Pressure on Molecular Weight (Mw) and Polydispersity (Mw/Mn) of Polyethylene.

ExperimentHydrogen Pressure (bar)Mw ( kg/mol )Mw/Mn
1035010.0
211508.5
321007.2
43836.4

Data illustrates that increasing hydrogen pressure, a common chain transfer agent, effectively reduces the molecular weight and narrows the molecular weight distribution of the polyethylene.[3]

Experimental Protocols

Protocol: Optimization of Catalyst Loading for Slurry-Phase Ethylene Polymerization

This protocol provides a general framework for optimizing catalyst loading. Specific parameters should be adjusted based on the catalyst system and research goals.

  • Reactor Preparation:

    • Thoroughly clean and dry a suitable polymerization reactor.

    • Assemble the reactor and purge with an inert gas (e.g., argon or nitrogen) for at least one hour to remove air and moisture.

  • Reagent Preparation:

    • Purify the solvent (e.g., hexane) by passing it through a column of activated alumina (B75360) and deoxygenate by sparging with inert gas.

    • Purify the ethylene monomer by passing it through appropriate purification columns to remove moisture and oxygen.

    • Prepare stock solutions of the catalyst and cocatalyst in the purified solvent under an inert atmosphere.

  • Polymerization:

    • Charge the reactor with the desired amount of solvent and allow it to reach the target polymerization temperature.

    • Introduce ethylene to the reactor to achieve the desired pressure.

    • In a separate, inert atmosphere glovebox or Schlenk line, pre-contact the catalyst and cocatalyst stock solutions for a specific, consistent duration.

    • Inject the catalyst/cocatalyst mixture into the reactor to initiate polymerization.

    • Maintain a constant temperature and ethylene pressure throughout the experiment.

    • Monitor the reaction progress by measuring ethylene uptake over time.

  • Termination and Polymer Isolation:

    • After the desired reaction time, terminate the polymerization by injecting a quenching agent (e.g., acidified methanol).

    • Vent the excess ethylene.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of the quenching agent.

    • Filter the polymer, wash it with fresh quenching agent and then with a suitable solvent (e.g., methanol) to remove any catalyst residues.

    • Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Analysis:

    • Determine the polymer yield gravimetrically.

    • Characterize the polymer's molecular weight (Mn, Mw) and polydispersity index (PDI or Mw/Mn) using Gel Permeation Chromatography (GPC).[15][16][17]

  • Optimization:

    • Repeat the experiment with varying catalyst loadings while keeping all other parameters constant to determine the effect on yield, molecular weight, and PDI.

    • Further optimization can be performed by varying the cocatalyst/catalyst ratio, temperature, and pressure.[18]

Visualizations

Catalyst_Activation_Deactivation Fig. 1: Ziegler-Natta Catalyst Activation and Deactivation Pathways Precatalyst Pre-catalyst (e.g., TiCl₄) Active_Site Active Catalytic Site [Ti-C]⁺ Precatalyst->Active_Site Activation Cocatalyst Cocatalyst (e.g., AlEt₃) Cocatalyst->Active_Site Polymer_Chain Growing Polymer Chain Active_Site->Polymer_Chain Propagation Deactivated_Catalyst Deactivated Catalyst (e.g., Reduced Ti species) Active_Site->Deactivated_Catalyst Deactivation Monomer Alkene Monomer Monomer->Active_Site Coordination & Insertion Polymer_Chain->Polymer_Chain Chain Growth Impurities Impurities (H₂O, O₂) Impurities->Active_Site Poisoning Experimental_Workflow Fig. 2: Experimental Workflow for Catalyst Loading Optimization Start Start: Define Polymer Property Targets Reactor_Prep Reactor Preparation (Clean, Dry, Purge) Start->Reactor_Prep Reagent_Prep Reagent Preparation (Purify, Deoxygenate) Reactor_Prep->Reagent_Prep Set_Conditions Set Reaction Conditions (Temp, Pressure) Reagent_Prep->Set_Conditions Run_Experiment Perform Polymerization with Catalyst Loading 'X' Set_Conditions->Run_Experiment Analysis Polymer Analysis (Yield, Mw, PDI) Run_Experiment->Analysis Decision Results Meet Targets? Analysis->Decision Vary_Loading Vary Catalyst Loading Decision->Vary_Loading No End End: Optimal Loading Identified Decision->End Yes Vary_Loading->Run_Experiment

References

Validation & Comparative

Predicted ¹H and ¹³C NMR Spectral Analysis of 4-Phenyl-1-pentene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the predicted proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-phenyl-1-pentene. The assignments are supported by established chemical shift values for analogous molecular environments. A standard experimental protocol for acquiring high-resolution NMR spectra is also detailed for reference.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The predicted coupling constants (J) are given in Hertz (Hz).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven unique proton environments in the molecule.

Protons (Label)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-a1.25DoubletJa,d = 7.03H
H-b2.45Triplet of doubletsJb,c ≈ 7.0, Jb,d ≈ 7.02H
H-c5.70-5.85Multiplet (ddt)Jc,e(trans) ≈ 17.0, Jc,e(cis) ≈ 10.0, Jc,b ≈ 7.01H
H-d2.75-2.90Multiplet (sextet)-1H
H-e (cis)4.95-5.05Doublet of tripletsJe(cis),c ≈ 10.0, Je(cis),e(trans) ≈ 1.5, Je(cis),b ≈ 1.51H
H-e (trans)5.05-5.15Doublet of tripletsJe(trans),c ≈ 17.0, Je(trans),e(cis) ≈ 1.5, Je(trans),b ≈ 1.51H
H-f, g, h7.15-7.35Multiplet-5H
Predicted ¹³C NMR Spectral Data

The broadband proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit nine distinct signals, corresponding to the nine unique carbon environments.

Carbon (Label)Predicted Chemical Shift (δ, ppm)Carbon Type
C-122.0CH₃
C-240.0CH
C-345.0CH₂
C-4138.0CH
C-5115.0CH₂
C-6146.0C (quaternary)
C-7, 11127.0CH
C-8, 10128.5CH
C-9126.0CH

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for non-polar compounds like this compound. The residual solvent peak (CHCl₃ at 7.26 ppm for ¹H; CDCl₃ at 77.16 ppm for ¹³C) can be used as an internal reference.

  • Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C).

  • Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters
  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Angle: 30-45°.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H frequency).

    • Technique: Proton-decoupled broadband acquisition.

    • Pulse Angle: 30°.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.

Visualization

The following diagrams illustrate the molecular structure with atom labeling for NMR assignment and a typical workflow for NMR spectral analysis.

G cluster_workflow NMR Spectral Analysis Workflow A Sample Preparation (Dissolution, Filtration) B Data Acquisition (¹H and ¹³C NMR) A->B Load Sample C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C Raw FID Data D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D Processed Spectrum E Structure Elucidation & Assignment D->E Interpreted Data

Unraveling the Fragmentation Fingerprints: A Comparative Guide to the Mass Spectra of 4-Phenyl-1-pentene and 5-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle distinctions in the mass spectral fragmentation of isomeric compounds is crucial for confident structural elucidation. This guide provides a detailed comparison of the electron ionization (EI) mass spectra of 4-phenyl-1-pentene and its structural isomer, 5-phenyl-1-pentene (B85501). By examining their fragmentation patterns, we highlight the key differences that enable their differentiation, supported by quantitative data and a standardized experimental protocol.

The structural similarity of this compound and 5-phenyl-1-pentene presents a classic analytical challenge. Both are alkenes containing a phenyl group, but the position of the double bond relative to the phenyl substituent significantly influences their fragmentation behavior upon electron ionization. These differences, though subtle, provide a robust basis for their unambiguous identification.

Comparative Analysis of Fragmentation Patterns

The key to distinguishing between this compound and 5-phenyl-1-pentene lies in the relative abundances of characteristic fragment ions. The mass spectrum of this compound is dominated by a fragment resulting from benzylic cleavage, a highly favored fragmentation pathway due to the formation of a stable benzylic carbocation. In contrast, 5-phenyl-1-pentene lacks the structural motif for direct benzylic cleavage and instead exhibits a prominent fragment arising from allylic cleavage.

Below is a summary of the most abundant fragment ions for each compound, derived from the National Institute of Standards and Technology (NIST) mass spectrometry database.

m/z Relative Intensity (%) - this compound Relative Intensity (%) - 5-Phenyl-1-pentene Plausible Fragment Ion Fragmentation Type
1461520[C₁₁H₁₄]⁺•Molecular Ion
10510015[C₈H₉]⁺Benzylic Cleavage (Tropylium ion)
9145100[C₇H₇]⁺Rearrangement/Benzylic Cleavage
771012[C₆H₅]⁺Phenyl Cation
411285[C₃H₅]⁺Allyl Cation

Data sourced from the NIST Mass Spectrometry Data Center.

As the data clearly indicates, the base peak for this compound is at m/z 105, corresponding to the stable tropylium (B1234903) ion formed via benzylic cleavage and rearrangement. Conversely, the base peak for 5-phenyl-1-pentene is at m/z 91, also a tropylium ion, but the significant presence of a fragment at m/z 41 (the allyl cation) is a key diagnostic feature for this isomer.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard method for the analysis of volatile compounds like phenylpentenes using GC-MS.[1][2]

1. Sample Preparation:

  • Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile solvent such as dichloromethane (B109758) or hexane.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode at 250°C for 1 minute.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 35 to 350.

  • Data Acquisition: Full scan mode.

Fragmentation Pathways

The distinct fragmentation patterns of this compound and 5-phenyl-1-pentene can be visualized through the following diagrams.

4_Phenyl_1_pentene_Fragmentation mol This compound [M]⁺• m/z 146 frag1 [C₈H₉]⁺ m/z 105 (Base Peak) mol->frag1 Benzylic Cleavage frag2 [C₇H₇]⁺ m/z 91 mol->frag2 Rearrangement radical1 •C₃H₅ radical2 •C₄H₇

Fragmentation of this compound.

5_Phenyl_1_pentene_Fragmentation mol 5-Phenyl-1-pentene [M]⁺• m/z 146 frag1 [C₇H₇]⁺ m/z 91 (Base Peak) mol->frag1 McLafferty Rearrangement frag2 [C₃H₅]⁺ m/z 41 mol->frag2 Allylic Cleavage radical1 •C₄H₇ radical2 •C₈H₉

Fragmentation of 5-phenyl-1-pentene.

References

A Comparative Guide to Purity Assessment of 4-Phenyl-1-Pentene: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of 4-phenyl-1-pentene. This document outlines detailed experimental protocols, presents comparative performance data, and includes visualizations to aid in method selection for quality control and process monitoring in research and drug development.

Introduction

This compound is a volatile organic compound whose purity is critical for its application in organic synthesis and as a potential building block in pharmaceutical manufacturing. Accurate and reliable purity determination is essential to ensure the quality, safety, and efficacy of downstream products. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification.[1] However, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) present orthogonal approaches to purity assessment, each with distinct advantages and limitations.[2][3] This guide provides an objective comparison to assist researchers in selecting the most suitable analytical strategy for their specific needs.

Comparison of Analytical Techniques

The selection of an analytical method for purity assessment depends on several factors, including the nature of the analyte, the expected impurities, and the required level of sensitivity and accuracy.[2] The following tables summarize the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of small organic molecules like this compound.

Table 1: Performance Characteristics of Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on boiling point and polarity, with mass-based detection and quantification.[1]Separation based on polarity and interaction with a stationary phase, followed by UV or other detection methods.[2]Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.[2]
Linearity (R²) Typically ≥ 0.999[2]Typically ≥ 0.999[2]Excellent, as signal response is inherently linear with concentration.[2]
Limit of Detection (LOD) pg/mL to ng/mL range[2]ng/mL to low µg/mL range[2]µg/mL to mg/mL range[2]
Accuracy (% Recovery) 95 - 105%98 - 102%99 - 101%
Precision (% RSD) < 5%< 2%< 1%

Table 2: Suitability for this compound Analysis

FeatureGC-MSHPLCqNMR
Volatility Requirement High (Ideal for this compound)[4]Not required[4]Not required
Identification Capability Excellent (Mass spectral library matching)[1]Good (Retention time matching)Excellent (Structural elucidation)
Quantification of Unknown Impurities Semi-quantitative without standardsDifficult without standardsPossible with internal standard
Sample Throughput HighHighModerate
Cost & Complexity Moderate to HighModerateHigh

Experimental Protocols

GC-MS Method for Purity Assessment of this compound

This protocol is designed for the separation and quantification of this compound and its potential volatile impurities.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Final hold at 280 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration of the sample.

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in a high-purity volatile solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 1 mg/mL.

  • For quantitative analysis, prepare a series of calibration standards of this compound in the same solvent.

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties and a different retention time) should be added to both the sample and standard solutions for improved accuracy.

Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum of this compound shows a characteristic top peak at m/z 105.[5]

  • Identify any impurity peaks and tentatively identify them by comparing their mass spectra to a reference library (e.g., NIST).

  • Construct a calibration curve by plotting the peak area ratio of the this compound to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculate the purity of the sample by expressing the concentration of this compound as a percentage of the total concentration of all detected components.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Vial GC Vial Sample->Vial Solvent Solvent (e.g., Hexane) Solvent->Vial InternalStd Internal Standard InternalStd->Vial Injector Injector Vial->Injector Injection GC_Column GC Column (Separation) Injector->GC_Column MS_Detector MS Detector (Ionization & Detection) GC_Column->MS_Detector Elution Chromatogram Chromatogram MS_Detector->Chromatogram MassSpectra Mass Spectra MS_Detector->MassSpectra Quantification Quantification & Purity Report Chromatogram->Quantification MassSpectra->Quantification

Caption: Experimental workflow for GC-MS purity analysis of this compound.

Purity_Analysis_Methods cluster_methods Analytical Techniques Purity Purity Assessment of This compound GCMS GC-MS Purity->GCMS Primary Method for Volatiles HPLC HPLC Purity->HPLC Alternative for Non-Volatiles qNMR qNMR Purity->qNMR Orthogonal Method for Absolute Quantification GCMS_Adv High Sensitivity Excellent Identification GCMS->GCMS_Adv Advantages GCMS_Dis Requires Volatility Thermal Degradation Risk GCMS->GCMS_Dis Limitations HPLC_Adv Wide Applicability High Precision HPLC->HPLC_Adv Advantages HPLC_Dis Lower Identification Power Solvent Consumption HPLC->HPLC_Dis Limitations qNMR_Adv Absolute Quantification No Reference Standard Needed for Impurities qNMR->qNMR_Adv Advantages qNMR_Dis Lower Sensitivity Complex Spectra for Mixtures qNMR->qNMR_Dis Limitations

Caption: Logical relationship of analytical methods for purity assessment.

Conclusion

For the purity assessment of the volatile and non-polar compound this compound, GC-MS stands out as the most direct and highly suitable technique.[4] Its high sensitivity, coupled with the definitive identification capabilities of mass spectrometry, allows for the reliable detection and quantification of the main component and any volatile impurities. HPLC serves as a valuable orthogonal technique, particularly for the detection of any non-volatile or thermally labile impurities that would not be amenable to GC analysis.[3] qNMR offers a powerful, non-destructive method for absolute quantification without the need for specific impurity reference standards, making it an excellent choice for primary purity assessment and for validating the results obtained from chromatographic techniques.[6] The choice of method will ultimately depend on the specific requirements of the analysis, including the expected impurity profile, the desired level of accuracy, and the available instrumentation. For comprehensive and robust purity determination, a combination of these orthogonal techniques is often the most effective approach.

References

A Comparative Guide to Ziegler-Natta and Metallocene Catalysts in Phenylalkene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the synthesis of stereoregular polymers from phenylalkenes, such as styrene (B11656), is of paramount importance, as the polymer's properties are intrinsically linked to its microstructure. The choice of catalyst is a critical determinant of the final polymer's characteristics. This guide provides an in-depth comparison of two major classes of catalysts employed for this purpose: the traditional Ziegler-Natta (Z-N) catalysts and the more modern metallocene catalysts. This analysis is supported by experimental data and detailed protocols to aid researchers in catalyst selection and experimental design.

Fundamental Differences in Catalyst Architecture

Ziegler-Natta Catalysts: These are typically heterogeneous catalysts, first discovered in the 1950s by Karl Ziegler and Giulio Natta.[1][2] They are formed from a combination of a transition metal halide from groups IV to VIII (e.g., titanium tetrachloride, TiCl₄) and an organometallic compound from groups I to III, which acts as a co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃).[1][3][4] A key characteristic of Z-N catalysts is the presence of multiple, distinct active sites on the catalyst surface, which leads to the production of polymers with a broad molecular weight distribution.

Metallocene Catalysts: In contrast, metallocene catalysts are a class of single-site, homogeneous catalysts.[5][6] Their structure consists of a transition metal atom (commonly from Group IV, such as titanium, zirconium, or hafnium) "sandwiched" between one or two cyclopentadienyl (B1206354) (Cp) or related ring ligands.[6][7] This well-defined, single-site nature allows for precise control over the polymerization process, resulting in polymers with a narrow molecular weight distribution and uniform comonomer incorporation.[5][6][8] Activation of these catalysts typically requires a co-catalyst, with methylaluminoxane (B55162) (MAO) being a prominent example.[7]

Mechanism of Polymerization

The polymerization of phenylalkenes by both catalyst types generally follows a coordination-insertion mechanism. However, the nature of the active site and the resulting stereocontrol differ significantly.

Ziegler-Natta Catalysis (Cossee-Arlman Mechanism): The widely accepted Cossee-Arlman mechanism proposes that the phenylalkene monomer coordinates to a vacant orbital on the transition metal center of the active site. This is followed by the insertion of the monomer's double bond into the existing metal-carbon bond of the growing polymer chain. The stereochemistry of the incoming monomer is dictated by the steric environment of the active site on the heterogeneous catalyst surface.

Ziegler_Natta_Mechanism catalyst Active Site (e.g., Ti-Alkyl) pi_complex π-Complex Formation catalyst->pi_complex + Monomer monomer Phenylalkene Monomer insertion Monomer Insertion pi_complex->insertion Coordination propagated Propagated Chain (Ti-Polymer) insertion->propagated Chain Growth propagated->pi_complex + Monomer (Cycle Repeats)

Caption: Ziegler-Natta polymerization via the Cossee-Arlman mechanism.

Metallocene Catalysis: Metallocene pre-catalysts are activated by a co-catalyst like MAO, which alkylates the metallocene and abstracts a ligand to form a cationic, coordinatively unsaturated active species.[9] The phenylalkene monomer then coordinates to this single, well-defined active site and inserts into the metal-alkyl bond. The stereochemical outcome (isotactic vs. syndiotactic) is precisely controlled by the geometry and symmetry of the ligands on the metallocene framework.[6]

Metallocene_Mechanism precatalyst Metallocene Precatalyst (e.g., Cp₂ZrCl₂) activation Activation precatalyst->activation cocatalyst Co-catalyst (e.g., MAO) cocatalyst->activation active_site Cationic Active Site [Cp₂Zr-R]⁺ activation->active_site insertion Coordination & Insertion active_site->insertion + Monomer monomer Phenylalkene Monomer polymer Growing Polymer Chain insertion->polymer polymer->insertion Cycle Repeats

Caption: Activation and propagation steps in metallocene-catalyzed polymerization.

Performance Comparison: Experimental Data

The choice between Ziegler-Natta and metallocene catalysts often depends on the desired polymer properties. Metallocenes generally offer higher activity and superior control over the polymer's microstructure.

Table 1: Comparison of Ziegler-Natta and Metallocene Catalysts for Styrene Polymerization

Catalyst SystemCo-catalystTemp. (°C)Activity (kg Pol / mol Cat·h)TacticityMₙ ( g/mol )PDI (Mₙ/Mₙ)
Ziegler-Natta
TiCl₄ / MgCl₂Al(i-Bu)₃708.5Isotactic210,0004.5
VCl₄Al(i-Bu)₃4012.0Atactic/Isotactic150,000>5.0
VOCl₂·2THFAl(n-Bu)₃405.2[10]---
Metallocene
Cp*Ti(O-PhF₂)₃MAO/TIBA8015,600[11]Syndiotactic (>99%)457,0001.98[11]
Et(Ind)₂ZrCl₂MAO502,100Isotactic350,0002.1
Cp₂ZrCl₂MAO60950Atactic120,0002.2

Note: Data is compiled from representative literature and may vary based on specific reaction conditions. Cp = Pentamethylcyclopentadienyl, TIBA = Triisobutylaluminum, Et(Ind)₂ = Ethylenebis(indenyl).*

From the data, it is evident that metallocene catalysts, particularly half-titanocene systems, can achieve significantly higher activities for syndiospecific styrene polymerization compared to traditional Z-N systems.[11] Furthermore, metallocenes produce polymers with a polydispersity index (PDI) close to 2.0, which is characteristic of single-site catalysts, whereas Z-N catalysts yield much broader distributions (PDI > 4.0).[5]

Experimental Protocols

A. General Protocol for Ziegler-Natta Polymerization of Styrene

  • Reactor Preparation: A glass reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to eliminate oxygen and moisture.

  • Solvent and Monomer Preparation: Toluene (B28343) (solvent) and styrene (monomer) are purified by distillation over a drying agent (e.g., CaH₂) and de-aerated. Phenylacetylene impurities in the styrene monomer may need to be removed via mild hydrogenation to prevent catalyst poisoning and improve efficiency.[12]

  • Catalyst Slurry Preparation: In a separate Schlenk flask under an inert atmosphere, a slurry of the solid catalyst component (e.g., TiCl₄ on a MgCl₂ support) is prepared in purified toluene.

  • Polymerization: The reactor is charged with toluene, the co-catalyst solution (e.g., Al(i-Bu)₃ in toluene), and finally the styrene monomer. The mixture is brought to the desired reaction temperature (e.g., 40-70°C).

  • Initiation: The catalyst slurry is injected into the reactor to initiate polymerization. The reaction is allowed to proceed for a predetermined time with constant stirring.

  • Termination: The reaction is quenched by adding acidified methanol (B129727).

  • Polymer Isolation: The precipitated polymer is filtered, washed extensively with methanol to remove catalyst residues, and dried in a vacuum oven at 60°C to a constant weight.

B. General Protocol for Metallocene-Catalyzed Polymerization of Styrene

  • Reactor Setup: A glass reactor equipped with a magnetic stirrer is baked and purged with a high-purity inert gas.

  • Reagent Charging: The reactor is charged with the desired amount of purified styrene monomer and solvent (if not a bulk polymerization).[11] The reactor is then heated to the target temperature.

  • Catalyst Activation: In an inert atmosphere glovebox or via Schlenk line techniques, a solution of the metallocene pre-catalyst (e.g., a half-titanocene complex) in toluene is prepared.[11] The co-catalyst solution (e.g., MAO and/or TIBA) is added to the reactor, followed by the metallocene solution to initiate the polymerization.[11][13]

  • Polymerization: The reaction mixture is stirred vigorously for the specified duration.

  • Termination and Isolation: The polymerization is terminated by the addition of methanol. The resulting polymer is collected, washed with acidified ethanol, and dried under vacuum at 60°C.[11]

  • Characterization: The polymer's tacticity is determined by ¹³C NMR spectroscopy, while molecular weight and PDI are measured using Gel Permeation Chromatography (GPC). Thermal properties like melting point (Tₘ) are analyzed by Differential Scanning Calorimetry (DSC).[11][13]

Logical Workflow for Catalyst Selection

The decision to use a Ziegler-Natta or a metallocene catalyst is driven by the specific requirements of the final application. The following diagram illustrates a logical workflow for this selection process.

Catalyst_Selection_Workflow start_node Define Desired Polymer Properties decision_tacticity High Stereoregularity (Isotactic or Syndiotactic)? start_node->decision_tacticity decision_pdi Narrow MWD (PDI ≈ 2.0)? decision_tacticity->decision_pdi Yes atactic_node Consider Atactic Polymer (General Purpose Polystyrene) decision_tacticity->atactic_node No decision_cost Cost-Effectiveness for Bulk Production? decision_pdi->decision_cost No metallocene_node Select Metallocene Catalyst (e.g., Bridged Zirconocene for Isotactic, Half-Titanocene for Syndiotactic) decision_pdi->metallocene_node Yes decision_cost->metallocene_node No (Performance is key) zn_node Select Ziegler-Natta Catalyst (e.g., TiCl₄/MgCl₂/AlR₃) decision_cost->zn_node Yes

Caption: Decision workflow for catalyst selection in phenylalkene polymerization.

Conclusion

Both Ziegler-Natta and metallocene catalysts are highly effective for the polymerization of phenylalkenes, but they offer distinct advantages and disadvantages.

  • Ziegler-Natta catalysts are robust, cost-effective, and well-established for the large-scale industrial production of polymers like isotactic polypropylene.[8] However, their multi-site nature results in less control over polymer microstructure, leading to broad molecular weight distributions.

  • Metallocene catalysts represent a more advanced technology, offering unparalleled precision in tailoring polymer architecture.[8] As single-site catalysts, they produce polymers with narrow molecular weight distributions, uniform comonomer incorporation, and highly controlled stereochemistry (e.g., syndiotactic polystyrene).[5][6][14] This precision makes them ideal for producing high-performance materials with specific properties, though they can be more expensive.

For researchers and drug development professionals requiring polymers with precisely defined characteristics—such as specific tacticity, narrow molecular weight distribution, and high purity—metallocene catalysts are the superior choice. Conversely, for applications where cost is a primary driver and a broader range of polymer chains is acceptable, Ziegler-Natta catalysts remain a viable and economical option.

References

comparative study of the reactivity of 4-phenyl-1-pentene and styrene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Reactivity Analysis: 4-Phenyl-1-pentene vs. Styrene

This guide provides a detailed comparative study on the chemical reactivity of this compound and styrene. The primary structural difference between these two compounds—the conjugated versus isolated nature of the double bond—governs their behavior in various chemical transformations. Styrene features a vinyl group directly attached to a benzene (B151609) ring, creating a conjugated π-system. In contrast, this compound has an isolated terminal double bond, separated from the phenyl group by two methylene (B1212753) units. This guide explores the implications of this structural variance on their reactivity in key alkene reactions, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Structural and Electronic Properties

The reactivity of an alkene is fundamentally linked to the electron density of its double bond and the stability of intermediates formed during a reaction.

  • Styrene: The vinyl group is in conjugation with the aromatic ring. This conjugation allows for the delocalization of π-electrons across the entire system, which significantly stabilizes carbocation or radical intermediates formed at the benzylic position during reactions.[1]

  • This compound: The double bond is isolated and not in conjugation with the phenyl ring. The phenyl group can exert a minor inductive effect, but it does not participate in resonance stabilization of intermediates formed at the double bond.[1]

G cluster_styrene Styrene cluster_4p1p This compound Styrene C₆H₅-CH=CH₂ Styrene_Intermediate Benzylic Carbocation (Resonance Stabilized) Styrene->Styrene_Intermediate Electrophilic Attack FP1P_Intermediate Secondary Carbocation (No Resonance) FP1P C₆H₅-CH(CH₃)-CH₂-CH=CH₂ FP1P->FP1P_Intermediate Electrophilic Attack Title Intermediate Stability Comparison G start Dissolve Alkene in CH₂Cl₂ add_mcpba Add mCPBA solution dropwise at 0 °C start->add_mcpba stir Stir at room temperature (Monitor by TLC) add_mcpba->stir quench Quench with Na₂S₂O₃ solution stir->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Purify by chromatography dry->purify

References

Validating the Synthesis of 4-Phenyl-1-pentene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target compound is a cornerstone of chemical research and drug development. Post-synthesis, rigorous validation is paramount to confirm the identity and purity of the product. This guide provides a comprehensive comparison of 4-phenyl-1-pentene with potential isomeric and process-related impurities using key spectroscopic methods: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and comparative data are presented to aid in the unambiguous validation of this compound.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound and common impurities that may arise during its synthesis, such as through isomerization or as byproducts from common synthetic routes like the Wittig reaction.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical, CDCl₃, δ in ppm)

CompoundAromatic Protons (m, 5H)Vinylic Protons (m)Benzylic/Allylic Protons (m)Other Protons
This compound 7.15-7.355.65-5.85 (1H, -CH=), 4.95-5.10 (2H, =CH₂)2.70-2.85 (1H, Ph-CH-)2.30-2.45 (2H, -CH₂-), 1.25-1.35 (3H, d, -CH₃)
4-Phenyl-2-pentene7.10-7.305.40-5.60 (2H)3.30-3.50 (1H, Ph-CH-)1.65-1.75 (3H, d), 1.30-1.40 (3H, d)
1-Phenyl-1-pentene7.10-7.406.30-6.45 (1H, Ph-CH=), 5.55-5.70 (1H, =CH-Et)-2.10-2.25 (2H, q), 0.90-1.05 (3H, t)
Triphenylphosphine Oxide7.40-7.80---

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical, CDCl₃, δ in ppm)

CompoundAromatic CarbonsVinylic CarbonsAliphatic Carbons
This compound 146.5 (ipso), 128.5 (ortho), 126.9 (meta), 126.0 (para)138.5 (-CH=), 115.0 (=CH₂)44.0 (Ph-CH-), 40.0 (-CH₂-), 22.0 (-CH₃)
4-Phenyl-2-pentene145.0 (ipso), 128.4 (ortho), 127.5 (meta), 126.2 (para)132.0, 128.042.0 (Ph-CH-), 21.0 (-CH₃), 18.0 (-CH₃)
1-Phenyl-1-pentene137.5 (ipso), 129.0, 128.2, 126.8131.0, 125.535.0, 13.8
Triphenylphosphine Oxide132.5 (ipso, d, J=103 Hz), 132.0 (para), 131.8 (ortho, d, J=10 Hz), 128.6 (meta, d, J=12 Hz)--

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC-H (Aromatic)C-H (Vinylic, =C-H)C=C (Alkene)C=C (Aromatic)Other Key Bands
This compound ~3080, 3060, 3030~3075~1640~1600, 1495, 1450995, 910 (out-of-plane bending for -CH=CH₂)
4-Phenyl-2-pentene~3080, 3060, 3030~3020~1650 (weak)~1600, 1495, 1450~965 (out-of-plane bending for trans C-H)
1-Phenyl-1-pentene~3080, 3060, 3030~3020~1655 (weak)~1600, 1495, 1450~965 (out-of-plane bending for trans C-H)
Triphenylphosphine Oxide~3060--~1590, 1485, 1440~1120 (strong, P=O stretch)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Base PeakKey Fragment Ions
This compound 14610591 (tropylium ion), 77 (phenyl), 41 (allyl)
4-Phenyl-2-pentene14610591, 77
1-Phenyl-1-pentene14611791, 77
Triphenylphosphine Oxide278277183, 152, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the synthesized product and identify any impurities.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the synthesized product.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean KBr/NaCl plates.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the synthesized product.

Methodology:

  • Sample Introduction: Introduce a small, diluted sample of the product into the mass spectrometer, typically via a Gas Chromatography (GC) interface (GC-MS) for separation of any impurities prior to mass analysis.

  • Ionization: Utilize Electron Impact (EI) ionization at a standard energy of 70 eV.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern with known databases or predict fragmentation pathways to confirm the structure.

Visualization of Validation Workflow

The following diagrams illustrate the logical workflow for validating the synthesis of this compound.

cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Comparison start Synthesized Product (Crude this compound) purification Purification (e.g., Column Chromatography) start->purification nmr NMR (1H, 13C) purification->nmr ir IR purification->ir ms MS purification->ms comparison Compare with Reference Data & Potential Impurities nmr->comparison ir->comparison ms->comparison conclusion Validated this compound comparison->conclusion Data Match failed Synthesis Failed or Impure Product comparison->failed Mismatch

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Product This compound Isomer1 4-Phenyl-2-pentene Isomer2 1-Phenyl-1-pentene Byproduct Triphenylphosphine Oxide (from Wittig Synthesis)

Caption: Relationship between the target product and potential impurities.

A Comparative Analysis of Poly(4-phenyl-1-pentene) and Polystyrene: A Structural Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the physicochemical and mechanical properties of poly(4-phenyl-1-pentene) and polystyrene is currently hampered by a notable lack of publicly available experimental data for poly(this compound). Despite extensive searches of scientific literature and chemical databases, specific quantitative data on the thermal, mechanical, and other key properties of this polymer remain elusive.

This guide, therefore, provides a detailed theoretical comparison based on the structural differences between the two polymers, supplemented with extensive experimental data for polystyrene to serve as a benchmark. The information presented is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the potential characteristics of poly(this compound).

Structural Comparison of Monomers

The fundamental difference between poly(this compound) and polystyrene lies in the structure of their respective monomers: this compound and styrene (B11656).

G cluster_0 Styrene cluster_1 This compound Styrene Styrene (C8H8) Styrene_structure P4P1P_monomer This compound (C11H14) P4P1P_monomer->Styrene Structural Comparison P4P1P_monomer_structure

Caption: Chemical structures of styrene and this compound monomers.

As depicted, the key structural distinction is the presence of a propylene (B89431) group (-CH2-CH(CH3)-) separating the phenyl ring from the polymerizable double bond in this compound. In contrast, the phenyl ring in styrene is directly attached to the vinyl group. This seemingly minor difference is expected to have a significant impact on the resulting polymer's properties.

Theoretical Comparison of Polymer Properties

Based on fundamental principles of polymer science and by drawing analogies with structurally similar polymers, we can predict the following differences:

  • Flexibility and Glass Transition Temperature (Tg): The additional propylene group in the side chain of poly(this compound) is expected to increase the flexibility of the polymer backbone. This increased rotational freedom would likely result in a lower glass transition temperature (Tg) compared to polystyrene. Polystyrene, with its rigid phenyl group directly attached to the backbone, is a relatively brittle polymer at room temperature with a Tg of approximately 100°C.

  • Crystallinity: The bulky and irregularly spaced phenyl-containing side chains in poly(this compound) would likely hinder the regular packing of polymer chains, leading to a predominantly amorphous or semi-crystalline structure with low crystallinity . Polystyrene is also largely amorphous.

  • Density: The longer aliphatic side chain in poly(this compound) would likely result in a lower density compared to polystyrene.

  • Solubility: The presence of the more nonpolar propylene spacer might slightly alter the solubility profile. However, both polymers are expected to be soluble in similar aromatic and chlorinated hydrocarbon solvents.

  • Mechanical Properties: The increased flexibility in poly(this compound) might lead to a lower tensile strength and modulus but potentially higher impact strength compared to general-purpose polystyrene, which is known for its rigidity and brittleness.

It is crucial to emphasize that these are theoretical predictions. Experimental validation is necessary to confirm these hypotheses.

Properties of Polystyrene (Reference Data)

The following table summarizes the well-established properties of general-purpose polystyrene.

PropertyValue
Thermal Properties
Glass Transition Temp (Tg)~100 °C
Melting Point (Tm)Not applicable (amorphous)
Heat Deflection Temp92 °C
Mechanical Properties
Tensile Strength28 MPa
Elongation at Break55%
Flexural Modulus1930 MPa
Impact Strength (Notched)107 J/m
Physical Properties
Density1.04 - 1.09 g/cm³
Chemical Resistance
Acids (dilute)Resistant
Alkalis (dilute)Resistant
AlcoholsResistant
Organic SolventsPoor resistance (dissolves in many)

Experimental Protocols for Polymer Characterization

Should poly(this compound) be synthesized, the following standard experimental protocols would be employed to determine its properties.

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) and melting point (Tm), if any.

  • Methodology: A small sample (typically 5-10 mg) of the polymer is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A second heating scan is often performed after a controlled cooling step to erase the thermal history of the sample. The heat flow to the sample is measured relative to an empty reference pan. The Tg is observed as a step change in the heat capacity, and the Tm is observed as an endothermic peak.

Mechanical Testing: Tensile and Flexural Tests
  • Objective: To determine the tensile strength, elongation at break, and flexural modulus.

  • Methodology:

    • Tensile Test (ASTM D638): A dog-bone shaped specimen is clamped into a universal testing machine and pulled apart at a constant rate of extension until it fractures. The stress and strain are recorded throughout the test.

    • Flexural Test (ASTM D790): A rectangular bar of the polymer is placed on two supports and a load is applied to the center at a specified rate. The stress and strain are calculated from the load-deflection curve.

Density Measurement: Archimedes' Principle
  • Objective: To determine the density of the polymer.

  • Methodology (ASTM D792): The sample is first weighed in air and then weighed when submerged in a liquid of known density (e.g., water or ethanol). The density is calculated from the difference in these weights.

The following diagram outlines a general workflow for the characterization of a novel polymer like poly(this compound).

G cluster_workflow Polymer Characterization Workflow Synthesis Polymer Synthesis (e.g., of Poly(this compound)) Purification Purification and Drying Synthesis->Purification Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Mechanical Mechanical Testing (Tensile, Flexural, Impact) Purification->Mechanical Spectroscopic Spectroscopic Analysis (NMR, FTIR) Purification->Spectroscopic Structural Structural Analysis (XRD) Purification->Structural Properties Property Determination (Tg, Tm, Strength, etc.) Thermal->Properties Mechanical->Properties Spectroscopic->Properties Structural->Properties

Caption: A general workflow for the synthesis and characterization of a polymer.

A Comparative Guide to the Determination of Optical Purity in Chiral 4-Phenyl-1-Pentene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of optical purity is a critical step in the development and quality control of chiral molecules such as 4-phenyl-1-pentene derivatives, which are valuable building blocks in asymmetric synthesis and pharmaceutical research. The spatial arrangement of substituents around the chiral center can lead to significantly different pharmacological and toxicological profiles for each enantiomer. Therefore, accurate and reliable methods for quantifying the enantiomeric excess (e.e.) are paramount.

This guide provides a comparative overview of the most common analytical techniques for determining the optical purity of chiral this compound derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Optical Rotation. While specific experimental data for this compound derivatives is limited in publicly available literature, this guide leverages data from closely related structural analogs to provide robust starting points for method development.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of chiral this compound derivatives.

MethodPrincipleSample ThroughputResolutionQuantitative AccuracyPrimary Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Medium to HighExcellentHighRoutine e.e. determination, preparative separation.
Chiral GC Differential interaction of volatile enantiomers with a chiral stationary phase.HighExcellentHighAnalysis of volatile and thermally stable derivatives.
NMR Spectroscopy Diastereomeric interaction with a chiral solvating or derivatizing agent, leading to distinct signals for each enantiomer.Low to MediumGood to ExcellentGoodStructural confirmation and in-situ e.e. determination.
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral sample.HighLowLow to MediumRapid screening, confirmation of enantiomeric excess.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are intended as starting points and may require optimization for specific this compound derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs are often the first choice for aromatic compounds like this compound derivatives.[1]

Recommended Starting Conditions:

  • Columns:

    • Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® IA)

    • Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IB)

  • Mobile Phase (Normal Phase): A mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). A typical starting gradient is 99:1 (v/v) n-hexane:isopropanol, which can be adjusted to optimize resolution.[2]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 254 nm (due to the phenyl group)

  • Temperature: 25 °C

Protocol:

  • Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 5-10 µL of the sample onto the column and run the analysis under the specified conditions.

  • Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % e.e. integrate->calculate

General workflow for chiral HPLC analysis.
Chiral Gas Chromatography (GC)

Chiral GC is well-suited for the analysis of volatile and thermally stable compounds. For this compound derivatives, which are relatively volatile, this method can offer high resolution and sensitivity. Derivatized cyclodextrins are commonly used as chiral stationary phases for the separation of such compounds.[3]

Recommended Starting Conditions:

  • Column: A capillary column coated with a derivatized β-cyclodextrin (e.g., Rt-βDEXsm) is a good starting point for resolving enantiomers of phenyl-substituted alkenes.[3]

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 250 °C

  • Detector: Flame Ionization Detector (FID) at 270 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 150 °C at a rate of 2 °C/min.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 µg/mL.

  • Analysis: Inject 1 µL of the sample into the GC.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine the enantiomeric excess by employing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). These agents interact with the enantiomers to form diastereomeric complexes, which exhibit distinct signals in the NMR spectrum.[4][5]

Method using a Chiral Solvating Agent (CSA):

  • Chiral Solvating Agent: A common choice for aromatic compounds is (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL).

  • Solvent: A non-coordinating deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or benzene-d₆.

Protocol:

  • Sample Preparation: In an NMR tube, dissolve a known amount of the this compound derivative.

  • Acquire Initial Spectrum: Record the ¹H NMR spectrum of the sample alone.

  • Add CSA: Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Acquire Final Spectrum: Record the ¹H NMR spectrum of the mixture. The signals corresponding to the protons near the chiral center of the this compound derivative should split into two sets, representing the two diastereomeric complexes.

  • Data Analysis: The ratio of the integrals of the separated signals directly corresponds to the ratio of the enantiomers, from which the enantiomeric excess can be calculated.

NMR_Logic enantiomers Enantiomers (Identical NMR Spectra) diastereomeric_complexes Diastereomeric Complexes (Different NMR Spectra) enantiomers->diastereomeric_complexes + CSA csa Chiral Solvating Agent (CSA) csa->diastereomeric_complexes nmr_analysis NMR Analysis diastereomeric_complexes->nmr_analysis Distinct Signals ee_determination e.e. Determination nmr_analysis->ee_determination Signal Integration

Logical relationship in NMR-based e.e. determination.
Optical Rotation

Optical rotation is a classical method for assessing the optical purity of a chiral compound. It measures the angle to which a plane of polarized light is rotated when passed through a solution of the sample. The magnitude of the rotation is proportional to the concentration of the chiral substance and the path length of the light.

Protocol:

  • Sample Preparation: Prepare a solution of the this compound derivative of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., chloroform or ethanol).

  • Measurement: Measure the observed rotation (α_obs) using a polarimeter with a cell of a known path length (l, in dm).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α_obs / (c * l)

  • Determination of Optical Purity: The optical purity is determined by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer ([α]_max), if known: Optical Purity (%) = ([α]_sample / [α]_max) * 100

It is important to note that the specific rotation for the enantiomers of this compound derivatives is not widely reported in the literature. Therefore, this method is most useful for confirming the presence of an enantiomeric excess rather than for its precise quantification without a pure standard.

References

comparative analysis of different synthetic routes to 4-phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of four distinct synthetic routes to 4-phenyl-1-pentene, a valuable terminal alkene in organic synthesis. The routes discussed include a modern rhodium-catalyzed allylation, a classic Grignard coupling, a Wittig olefination, and a Heck coupling reaction. Each method is evaluated based on reaction yield, conditions, and starting material accessibility, with detailed experimental protocols provided for the most viable routes.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound.

ParameterRoute 1: Rhodium-Catalyzed AllylationRoute 2: Grignard ReactionRoute 3: Wittig ReactionRoute 4: Heck Reaction
Starting Materials 1-Phenylethyl acetate (B1210297), Allyl-trimethyl-silane2-Phenylpropyl bromide, Allyl bromide, Mg3-Phenylbutanal, Methyltriphenyl-phosphonium bromideIodobenzene (B50100), 1-Pentene (B89616)
Overall Yield ~99%[1]Estimated 60-70%Estimated 70-80%Low to moderate (regioselectivity issues)
Reaction Time 1 hour[1]~4-6 hours~12-24 hours4-12 hours
Key Reagents Rhodium(I) catalyst, Triphenyl phosphite (B83602)Magnesium, Dry Ether/THFStrong base (e.g., n-BuLi)Palladium catalyst, Base
Scalability Potentially scalableReadily scalableScalableScalable, but product separation is challenging
Substrate Scope Specific to allylation of benzylic estersBroad scope for Grignard reagents and electrophilesBroad scope for aldehydes/ketones and ylidesBroad scope for aryl halides and alkenes

Visualizing the Synthetic Strategies

The logical flow of the synthetic routes can be visualized in the following diagram.

Synthetic Routes to this compound cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Product 1-Phenylethyl acetate 1-Phenylethyl acetate Rh-Catalyzed Allylation Rh-Catalyzed Allylation 1-Phenylethyl acetate->Rh-Catalyzed Allylation Allyl-trimethyl-silane Allyl-trimethyl-silane Allyl-trimethyl-silane->Rh-Catalyzed Allylation 2-Phenylpropyl bromide 2-Phenylpropyl bromide Grignard Reaction Grignard Reaction 2-Phenylpropyl bromide->Grignard Reaction Allyl bromide Allyl bromide Allyl bromide->Grignard Reaction 3-Phenylbutanal 3-Phenylbutanal Wittig Reaction Wittig Reaction 3-Phenylbutanal->Wittig Reaction Methyltriphenylphosphonium (B96628) bromide Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide->Wittig Reaction Iodobenzene Iodobenzene Heck Reaction Heck Reaction Iodobenzene->Heck Reaction 1-Pentene 1-Pentene 1-Pentene->Heck Reaction This compound This compound Rh-Catalyzed Allylation->this compound Grignard Reaction->this compound Wittig Reaction->this compound Heck Reaction->this compound

Caption: Overview of synthetic pathways to this compound.

Route 1: Rhodium-Catalyzed Allylation

This modern approach offers a highly efficient and regioselective synthesis of this compound. The reaction proceeds via a rhodium-catalyzed allylation of a benzylic acetate with allyl-trimethyl-silane.

Workflow Diagram:

start Mix 1-phenylethyl acetate, allyl-trimethyl-silane, Rh catalyst, and phosphite ligand in dichloroethane reflux Reflux the mixture for 1 hour start->reflux workup Aqueous workup and extraction reflux->workup purify Purification by column chromatography workup->purify product This compound (99% yield) purify->product

Caption: Workflow for the Rhodium-Catalyzed Allylation.

Experimental Protocol

Materials:

  • 1-Phenylethyl acetate

  • Allyl-trimethyl-silane

  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂)

  • Triphenyl phosphite (P(OPh)₃)

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄)

  • 1,2-Dichloroethane (anhydrous)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve chloro(1,5-cyclooctadiene)rhodium(I) dimer (1 mol%), triphenyl phosphite (4 mol%), and sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (2 mol%) in anhydrous 1,2-dichloroethane.

  • To this catalyst solution, add 1-phenylethyl acetate (1.0 equiv) and allyl-trimethyl-silane (1.5 equiv).

  • Heat the reaction mixture to reflux and stir for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (hexane/ethyl acetate gradient) to afford this compound.[1]

Route 2: Grignard Reaction

This classical method involves the formation of a Grignard reagent from 2-phenylpropyl bromide, followed by its reaction with allyl bromide. This route is robust and generally provides good yields, though it requires strict anhydrous conditions.

Workflow Diagram:

start Prepare 2-phenylpropylmagnesium bromide from 2-phenylpropyl bromide and Mg in dry ether react React Grignard reagent with allyl bromide at 0°C to room temperature start->react quench Quench with saturated aqueous NH4Cl solution react->quench extract Extract with diethyl ether and wash quench->extract purify Purify by distillation under reduced pressure extract->purify product This compound (Est. 60-70% yield) purify->product

Caption: Workflow for the Grignard Reaction.

Experimental Protocol

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 equiv).

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 2-phenylpropyl bromide (1.0 equiv) in anhydrous diethyl ether and add a small portion to the magnesium suspension to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 2-phenylpropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of allyl bromide (1.1 equiv) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by distillation under reduced pressure to obtain this compound.

Route 3: Wittig Reaction

The Wittig reaction provides a reliable method for forming the terminal double bond. This route involves the reaction of 3-phenylbutanal with a methylide phosphorus ylide.

Workflow Diagram:

start Prepare methylenetriphenylphosphorane (B3051586) from methyltriphenylphosphonium bromide and n-BuLi react React the ylide with 3-phenylbutanal in THF at -78°C to room temperature start->react quench Quench the reaction with water react->quench extract Extract with diethyl ether and wash quench->extract purify Purify by column chromatography extract->purify product This compound (Est. 70-80% yield) purify->product

Caption: Workflow for the Wittig Reaction.

Experimental Protocol

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 3-Phenylbutanal[2]

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Preparation of the Ylide:

    • In a flame-dried Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF.

    • Cool the suspension to 0°C and add n-butyllithium (1.05 equiv) dropwise.

    • Stir the resulting orange-red solution at 0°C for 30 minutes, then at room temperature for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78°C (dry ice/acetone bath).

    • Add a solution of 3-phenylbutanal (1.0 equiv) in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3 x 25 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (hexane) to isolate this compound.

Route 4: Heck Reaction (A Note on Regioselectivity)

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, presents a potential route to phenyl-substituted pentenes. However, the reaction of an aryl halide like iodobenzene with a terminal alkene such as 1-pentene is known to have issues with regioselectivity. The reaction can lead to a mixture of constitutional isomers, including the desired this compound (branched product) and the more common linear products, (E/Z)-1-phenyl-1-pentene and (E/Z)-1-phenyl-2-pentene. The formation of the linear, conjugated product is often thermodynamically favored.

Due to these regioselectivity challenges, which would necessitate a difficult separation of isomers and likely result in a low yield of the desired this compound, the Heck reaction is considered a less efficient and less practical route for the specific synthesis of this target molecule compared to the other methods presented. Therefore, a detailed experimental protocol is not provided in this comparative guide.

Conclusion

For the synthesis of this compound, the Rhodium-Catalyzed Allylation stands out as the most efficient method, offering an exceptional yield in a short reaction time. While requiring a more specialized catalyst system, its high selectivity and yield make it an attractive option for high-value applications. The Grignard Reaction and Wittig Reaction represent more traditional, yet reliable, alternatives. The Grignard route is a robust C-C bond-forming reaction, while the Wittig reaction is excellent for the specific formation of the terminal alkene. Both methods, however, require careful control of reaction conditions and may involve multi-step procedures if the starting materials are not commercially available. The Heck Reaction , while a powerful tool in organic synthesis, is not well-suited for the regioselective synthesis of this compound from simple starting materials.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including desired yield, scalability, cost of reagents, and available equipment. This guide provides the necessary data and protocols to make an informed decision.

References

A Researcher's Guide to the Validation of Computational Models for 4-Phenyl-1-Pentene Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prediction of molecular properties is paramount. This guide provides a comparative analysis of experimental data for 4-phenyl-1-pentene against common computational chemistry models, offering a framework for the validation of in-silico methods.

Computational models are indispensable tools in modern chemistry, offering the potential to predict molecular properties and reactivity, thereby accelerating research and development. However, the reliability of these models is contingent upon rigorous validation against experimental data. This guide focuses on this compound, a substituted aromatic alkene, as a case study for comparing experimentally determined physicochemical and spectroscopic properties with predictions from computational models. The objective is to provide a clear, data-driven comparison to aid researchers in selecting and validating appropriate computational methods for their work.

Workflow for a Priori Validation of Computational Models

The validation of a computational model against experimental data is a critical workflow in computational chemistry. It ensures that the theoretical calculations accurately reflect the real-world properties of a molecule. This process typically involves selecting a known molecule, obtaining its experimental data, performing computational calculations, and then comparing the two datasets to assess the accuracy of the computational model.

G cluster_experimental Experimental Workflow cluster_computational Computational Workflow cluster_validation Validation exp_data Obtain Experimental Data for this compound phys_prop Physical Properties (Boiling Point, Density, etc.) exp_data->phys_prop spec_data Spectroscopic Data (NMR, IR, MS) exp_data->spec_data compare Compare Experimental and Computational Data phys_prop->compare spec_data->compare comp_model Select Computational Model (e.g., DFT) calc_prop Calculate Properties of this compound comp_model->calc_prop calc_prop->compare assess Assess Model Accuracy and Predictive Power compare->assess assess->comp_model Refine Model

A flowchart illustrating the validation process of computational models against experimental data.

Physicochemical Properties: A Comparative Analysis

A fundamental aspect of molecular characterization is the determination of its physicochemical properties. These properties are often used as a first-pass validation for computational models. Below is a comparison of the available experimental data for this compound with commonly computed properties.

PropertyExperimental ValueComputationally Predicted Value
Molecular Formula C₁₁H₁₄C₁₁H₁₄
Molecular Weight 146.23 g/mol 146.23 g/mol
Boiling Point 40-50 °C at 0.011 Torr[1]Model Dependant
Density 0.872 ± 0.06 g/cm³ (Predicted)[1]Model Dependant
Refractive Index Data not availableModel Dependant
Kovats Retention Index 1226.9 (Standard non-polar)[2]Model Dependant

Spectroscopic Data: A Deeper Dive into Molecular Structure

Spectroscopic data provides a detailed fingerprint of a molecule's structure and electronic environment. The validation of computational models against spectroscopic data is a more rigorous test of their accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of ¹H and ¹³C nuclei are sensitive to their local electronic environment and are a key benchmark for computational models.

¹H NMR Spectral Data

ProtonExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm) - DFT/B3LYP
Aromatic (C₆H₅)~7.1-7.3Typically 7.0-7.5
Vinylic (=CH₂)~4.9-5.1Typically 4.8-5.2
Vinylic (=CH)~5.7-5.9Typically 5.6-6.0
Benzylic (CH)~2.7-2.9Typically 2.6-3.0
Allylic (CH₂)~2.3-2.5Typically 2.2-2.6
Methyl (CH₃)~1.2-1.4Typically 1.1-1.5

¹³C NMR Spectral Data

CarbonExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm) - DFT/B3LYP
Aromatic (C₆H₅)~125-145Typically 120-150
Vinylic (=CH₂)~114Typically 110-120
Vinylic (=CH)~138Typically 135-145
Benzylic (CH)~42Typically 40-45
Allylic (CH₂)~40Typically 38-43
Methyl (CH₃)~22Typically 20-25
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are dependent on bond strengths and atomic masses, providing another avenue for the validation of computational models.

Functional GroupExperimental Wavenumber (cm⁻¹)Predicted Wavenumber (cm⁻¹) - DFT/B3LYP
C-H stretch (aromatic)~3020-3080Typically 3000-3100
C-H stretch (alkene)~3070Typically 3050-3100
C-H stretch (alkane)~2850-2960Typically 2800-3000
C=C stretch (aromatic)~1600, 1495, 1450Typically 1400-1650
C=C stretch (alkene)~1640Typically 1620-1680
C-H bend (alkene, out-of-plane)~910, 990Typically 900-1000
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While predicting the entire fragmentation pattern is complex, computational models can predict the mass of the molecular ion.

IonExperimental m/zPredicted m/z
Molecular Ion [M]⁺146146.11
Base Peak105[2]Not directly predicted
Second Highest Peak77[2]Not directly predicted
Third Highest Peak79[2]Not directly predicted

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are typically used with proton decoupling.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using an FT-IR spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program might start at 50°C and ramp up to 250°C.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

The validation of computational models is a continuous and essential process in chemical research. This guide provides a foundational comparison of experimental data and computational predictions for this compound. While there are gaps in the available experimental data, the existing information provides a valuable starting point for researchers. For a comprehensive validation, the experimental determination of missing properties such as the refractive index and detailed spectroscopic peak assignments is highly recommended. By rigorously comparing computational results with experimental data, scientists can enhance the predictive power of their models, leading to more efficient and insightful research.

References

comparing the thermal stability of polymers from different phenylalkenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of the Thermal Stability of Polymers from Different Phenylalkenes

Introduction

Polymers derived from phenylalkenes, a class of vinyl monomers featuring a phenyl group, are ubiquitous in a vast array of applications, from commodity plastics to high-performance materials. Their thermal stability is a critical performance parameter that dictates their processing conditions and end-use applications. This guide provides a detailed comparison of the thermal stability of several key polymers synthesized from different phenylalkenes, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

The thermal properties of these polymers are significantly influenced by the structure of the monomer unit, particularly the nature of substituents on the phenyl ring and the presence of a methyl group on the α-carbon of the vinyl group. This comparison will focus on polystyrene, poly(α-methylstyrene), and various para-substituted polystyrenes to elucidate these structure-property relationships.

Quantitative Data Summary

The thermal stability of the polymers is summarized in the tables below, presenting key parameters obtained from TGA and DSC analyses. Table 1 focuses on the thermal decomposition characteristics, while Table 2 details the glass transition temperatures.

Table 1: Thermal Decomposition Temperatures of Polyphenylalkenes from Thermogravimetric Analysis (TGA)

PolymerMonomer StructureSubstituentTonset (°C)Tmax (°C)
Polystyrene (PS)C₆H₅CH=CH₂-H~375~420
Poly(α-methylstyrene) (PαMS)C₆H₅C(CH₃)=CH₂-H (α-methyl)~303~326
Poly(p-methylstyrene)CH₃C₆H₄CH=CH₂-CH₃ (p-methyl)~380~425
Poly(p-methoxystyrene)CH₃OC₆H₄CH=CH₂-OCH₃ (p-methoxy)~350~390
Poly(p-chlorostyrene)ClC₆H₄CH=CH₂-Cl (p-chloro)~360~405
Poly(p-bromostyrene)BrC₆H₄CH=CH₂-Br (p-bromo)~355~395
Poly(p-nitrostyrene)NO₂C₆H₄CH=CH₂-NO₂ (p-nitro)~280~320

Note: Tonset is the onset temperature of decomposition, and Tmax is the temperature of the maximum rate of decomposition. Values are approximate and can vary with experimental conditions such as heating rate and atmosphere.

Table 2: Glass Transition Temperatures (Tg) of Polyphenylalkenes from Differential Scanning Calorimetry (DSC)

PolymerMonomer StructureSubstituentTg (°C)
Polystyrene (PS)C₆H₅CH=CH₂-H~100
Poly(α-methylstyrene) (PαMS)C₆H₅C(CH₃)=CH₂-H (α-methyl)~170
Poly(p-methylstyrene)CH₃C₆H₄CH=CH₂-CH₃ (p-methyl)~105
Poly(p-methoxystyrene)CH₃OC₆H₄CH=CH₂-OCH₃ (p-methoxy)~110
Poly(p-chlorostyrene)ClC₆H₄CH=CH₂-Cl (p-chloro)~115
Poly(p-bromostyrene)BrC₆H₄CH=CH₂-Br (p-bromo)~120
Poly(p-nitrostyrene)NO₂C₆H₄CH=CH₂-NO₂ (p-nitro)~140

Experimental Protocols

The data presented in this guide are typically obtained using the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance and a programmable furnace.

Procedure:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax), which is the peak of the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer.

Apparatus: A differential scanning calorimeter with a furnace and a sensitive heat flow sensor.

Procedure:

  • Sample Preparation: A small amount of the polymer (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

  • Temperature Program: A heat-cool-heat cycle is typically employed. The sample is first heated to a temperature above its expected Tg to erase any prior thermal history. It is then cooled at a controlled rate (e.g., 10 °C/min) and subsequently heated again at the same rate.

  • Data Acquisition: The heat flow to the sample relative to the reference is measured as a function of temperature.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The Tg is typically determined as the midpoint of this transition.

Mandatory Visualization

The following diagram illustrates the relationship between the monomer structure of different phenylalkenes and the resulting thermal stability of their corresponding polymers.

Thermal_Stability_Comparison Styrene Styrene (-H) PS Polystyrene (Moderate Stability) Styrene->PS Polymerization alpha_Methylstyrene α-Methylstyrene (-H, α-CH₃) PAMS Poly(α-methylstyrene) (Lower Stability) alpha_Methylstyrene->PAMS Polymerization p_Methylstyrene p-Methylstyrene (-CH₃) PpMS Poly(p-methylstyrene) (Slightly Higher Stability) p_Methylstyrene->PpMS Polymerization p_Methoxystyrene p-Methoxystyrene (-OCH₃) PpOMeS Poly(p-methoxystyrene) (Lower Stability) p_Methoxystyrene->PpOMeS Polymerization p_Chlorostyrene p-Chlorostyrene (-Cl) PpClS Poly(p-chlorostyrene) (Slightly Lower Stability) p_Chlorostyrene->PpClS Polymerization p_Nitrostyrene p-Nitrostyrene (-NO₂) PpNO2S Poly(p-nitrostyrene) (Significantly Lower Stability) p_Nitrostyrene->PpNO2S Polymerization

Caption: Monomer structure dictates polymer thermal stability.

Discussion

The experimental data reveal clear trends in the thermal stability of polymers derived from different phenylalkenes.

  • Effect of α-Methyl Group: The presence of an α-methyl group in poly(α-methylstyrene) significantly lowers its thermal stability compared to polystyrene. This is attributed to the steric hindrance introduced by the methyl group, which weakens the C-C backbone and facilitates depolymerization to the monomer upon heating.

  • Effect of para-Substituents: The electronic nature of the para-substituent on the phenyl ring has a pronounced effect on the thermal stability of the resulting polystyrene derivative.

    • Electron-donating groups , such as the methyl group in poly(p-methylstyrene), can slightly increase the thermal stability relative to polystyrene. This is likely due to the electron-donating effect stabilizing the polymer backbone.

    • Electron-withdrawing groups , such as the nitro group in poly(p-nitrostyrene), significantly decrease the thermal stability. These groups can destabilize the polymer chain and promote degradation at lower temperatures. Halogen substituents like chlorine and bromine also tend to slightly decrease the thermal stability compared to unsubstituted polystyrene.

  • Glass Transition Temperature (Tg): The Tg is also sensitive to the monomer structure. The bulky α-methyl group in poly(α-methylstyrene) restricts chain mobility, leading to a much higher Tg compared to polystyrene. Para-substituents also influence Tg, generally increasing it relative to polystyrene, with the magnitude of the increase depending on the size and polarity of the substituent.

Conclusion

The thermal stability of polymers derived from phenylalkenes is a complex property that is intricately linked to the monomer's chemical structure. The presence of an α-methyl group generally decreases thermal stability but increases the glass transition temperature. Para-substituents on the phenyl ring modulate thermal stability based on their electronic properties, with electron-donating groups offering slight stabilization and electron-withdrawing groups leading to significant destabilization. These structure-property relationships are crucial for the rational design and selection of polymeric materials for applications where thermal performance is a critical factor.

Comparative Analysis of 4-Phenyl-1-Pentene in Copolymerization: A Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature did not yield specific experimental data on the cross-reactivity, including reactivity ratios, for the copolymerization of 4-phenyl-1-pentene with common comonomers such as ethylene (B1197577) and propylene (B89431). Therefore, this guide provides a predictive comparison based on the well-established principles of polymer chemistry and the known copolymerization behavior of structurally analogous monomers, primarily styrene (B11656) and its derivatives.

This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the potential copolymerization behavior of this compound. The information presented herein is designed to offer a foundational understanding and a scientifically grounded prediction of how this monomer might behave in copolymerization reactions, thereby guiding future experimental design.

Understanding Cross-Reactivity in Copolymerization

In copolymerization, two or more different monomers are polymerized together to form a copolymer chain. The tendency of a growing polymer chain ending in one monomer unit to add the same or a different monomer is quantified by reactivity ratios (r1 and r2). These ratios are crucial as they determine the composition and microstructure of the resulting copolymer, which in turn dictates its physical and chemical properties.

  • r1 > 1 : The growing chain preferentially adds its own type of monomer (M1).

  • r1 < 1 : The growing chain preferentially adds the other monomer (M2).

  • r1 = 1 : The growing chain shows no preference.

  • r1 = 0 : The growing chain can only add the other monomer.

The product of the reactivity ratios (r1 * r2) provides insight into the overall copolymer structure:

  • r1 * r2 = 1 : Ideal or random copolymerization.

  • r1 * r2 < 1 : Tendency towards alternation.

  • r1 * r2 > 1 : Tendency towards block copolymerization.

Predicted Copolymerization Behavior of this compound

This compound is a vinyl monomer with a phenyl substituent separated from the double bond by a propylene group. This structure suggests that its reactivity will be influenced by both electronic and steric factors.

Electronic Effects: The phenyl group is electron-withdrawing via induction but can be electron-donating or withdrawing through resonance, depending on the reaction mechanism. In radical polymerization, the phenyl group can stabilize an adjacent radical through resonance. However, in this compound, the separation of the phenyl group from the double bond by three carbon atoms will significantly diminish its direct electronic influence on the vinyl group's reactivity compared to styrene, where the phenyl group is directly attached.

Steric Effects: The bulky phenyl group, although distanced from the double bond, will still exert some steric hindrance, potentially affecting the approach of the monomer to the growing polymer chain.

Based on these structural considerations, the copolymerization behavior of this compound can be predicted relative to styrene and other alpha-olefins.

Comparison with Structurally Similar Monomers

To provide a predictive framework, the table below presents the reactivity ratios for the copolymerization of styrene (a close structural analog) and other relevant monomers with ethylene and propylene.

Monomer 1 (M1) Monomer 2 (M2) r1 r2 r1 * r2 Copolymer Type Prediction Catalyst/Initiator System
StyreneEthylene0.003614.70.053Random with low styrene incorporationScandium-based catalyst
StyrenePropylene---Generally forms atactic polypropylene (B1209903) with some styrene incorporationHalf-sandwich scandium complexes
p-MethylstyreneEthylene---Similar to styrene, with slight reactivity differences due to the methyl groupMetallocene-based catalysts
AllylbenzeneStyrene---Expected to have low reactivity due to allylic hydrogen abstractionRadical initiators

Experimental Protocols

The following is a generalized experimental protocol for determining the reactivity ratios of a novel monomer like this compound in a copolymerization reaction.

1. Materials and Purification:

  • Monomers: this compound and the chosen comonomer (e.g., ethylene, propylene, styrene) should be of high purity. Inhibitors are removed by passing the liquid monomers through a column of activated alumina (B75360) or by distillation under reduced pressure. Gaseous monomers like ethylene and propylene should be of polymerization grade.

  • Initiator/Catalyst: The choice of initiator (for radical polymerization, e.g., AIBN, BPO) or catalyst (for coordination polymerization, e.g., Ziegler-Natta, metallocene) is critical and depends on the monomers and desired polymer microstructure. The initiator/catalyst should be purified according to standard procedures.

  • Solvent: The solvent should be inert to the reactants and polymerization conditions and should be thoroughly dried and deoxygenated.

2. Copolymerization Procedure:

  • A series of polymerization reactions are set up with varying initial molar feed ratios of the two monomers.

  • The reactions are typically carried out in a sealed reactor under an inert atmosphere (e.g., nitrogen or argon).

  • The total monomer concentration, initiator/catalyst concentration, temperature, and reaction time are kept constant across all experiments.

  • The polymerization is allowed to proceed to low conversion (typically <10%) to ensure that the monomer feed ratio remains essentially constant throughout the reaction.[1]

  • The reaction is terminated by adding an inhibitor or by rapid cooling.

3. Polymer Isolation and Purification:

  • The resulting copolymer is isolated by precipitation in a non-solvent.

  • The precipitated polymer is then filtered, washed thoroughly to remove any unreacted monomers and initiator/catalyst residues, and dried to a constant weight under vacuum.

4. Copolymer Characterization and Composition Analysis:

  • The composition of the copolymer (i.e., the molar ratio of the two monomer units in the polymer chain) is determined using analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR or ¹³C NMR): By integrating the signals corresponding to the characteristic protons or carbons of each monomer unit.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: By comparing the absorbance of characteristic peaks of each monomer unit.

    • Elemental Analysis: If one of the monomers contains a unique element.

5. Determination of Reactivity Ratios:

  • The obtained data (initial monomer feed ratios and corresponding copolymer compositions) are used to determine the reactivity ratios (r1 and r2) using methods such as:

    • Fineman-Ross method

    • Kelen-Tüdős method

    • Non-linear least-squares analysis of the Mayo-Lewis equation

Visualizing the Process and Concepts

To better understand the experimental workflow and the theoretical relationships, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer_Purification Monomer Purification Setup_Reactors Set up Reactors with Varying Monomer Ratios Monomer_Purification->Setup_Reactors Initiator_Prep Initiator/Catalyst Preparation Initiator_Prep->Setup_Reactors Solvent_Prep Solvent Purification Solvent_Prep->Setup_Reactors Polymerization Polymerization to Low Conversion Setup_Reactors->Polymerization Termination Reaction Termination Polymerization->Termination Isolation Polymer Isolation & Purification Termination->Isolation Composition_Analysis Copolymer Composition Analysis (NMR, FTIR) Isolation->Composition_Analysis Reactivity_Ratio_Calc Reactivity Ratio Calculation Composition_Analysis->Reactivity_Ratio_Calc

Caption: Experimental workflow for determining copolymer reactivity ratios.

Reactivity_Concept cluster_inputs Inputs cluster_properties Properties cluster_reactivity Reactivity cluster_output Output Monomer1 Monomer 1 Structure (e.g., this compound) Electronic_Effects Electronic Effects Monomer1->Electronic_Effects Steric_Effects Steric Effects Monomer1->Steric_Effects Monomer2 Monomer 2 Structure (e.g., Ethylene) Monomer2->Electronic_Effects Monomer2->Steric_Effects Reactivity_Ratios Reactivity Ratios (r1 and r2) Electronic_Effects->Reactivity_Ratios Steric_Effects->Reactivity_Ratios Copolymer_Microstructure Copolymer Microstructure (Random, Alternating, Block) Reactivity_Ratios->Copolymer_Microstructure Copolymer_Properties Final Copolymer Properties Copolymer_Microstructure->Copolymer_Properties

Caption: Relationship between monomer structure and copolymer properties.

Conclusion

While direct experimental data for the copolymerization of this compound is not currently available in the public domain, a predictive analysis based on its structure and the behavior of analogous monomers provides valuable insights. It is anticipated that this compound would exhibit reactivity intermediate between that of a simple alpha-olefin and styrene. The separation of the phenyl group from the double bond is expected to reduce the monomer's susceptibility to resonance stabilization seen in styrene, likely leading to different reactivity ratios and copolymer compositions.

The actual cross-reactivity of this compound will be highly dependent on the chosen comonomer and the polymerization method (e.g., radical vs. coordination). For a definitive understanding, experimental determination of its reactivity ratios is essential. The protocols and conceptual frameworks provided in this guide offer a solid starting point for any researcher venturing into the synthesis and characterization of copolymers containing this compound.

References

A Comparative Guide to the Quantitative Analysis of 4-Phenyl-1-pentene: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products and research materials. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two leading chromatographic techniques—Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV detection—for the assay of 4-phenyl-1-pentene.

This document outlines the principles of each method, presents a summary of their performance characteristics based on typical experimental data for closely related compounds, and provides detailed experimental protocols. This comparative analysis aims to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Method Comparison at a Glance

The selection of an analytical method for the quantitative analysis of this compound is contingent on several factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC-UV for the analysis of phenylalkenes.

ParameterQuantitative NMR (qNMR)Gas Chromatography-FID (GC-FID)High-Performance Liquid Chromatography-UV (HPLC-UV)
Principle Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.[1]Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with detection by flame ionization.Separation based on polarity and interaction with a stationary phase, followed by UV detection.
Quantitation Absolute (primary method), does not require a specific reference standard of the analyte.[2][3]Relative, requires a reference standard of this compound for calibration.Relative, requires a reference standard of this compound for calibration.
Selectivity High, based on unique chemical shifts of protons in the molecule.High, based on chromatographic retention time.Good, based on chromatographic retention time and UV absorbance.
Typical Purity (%) 99.7599.5299.61
Typical Relative Standard Deviation (RSD) (%) 0.030.080.05
Limit of Detection (LOD) ~0.1%~0.01%~0.02%
Limit of Quantification (LOQ) ~0.3%~0.03%~0.06%
Sample Throughput ModerateHighModerate
Information Provided Absolute purity, structural confirmation, and identification of impurities.Purity relative to volatile components.Purity relative to UV-active components.

Note: The typical purity and RSD values are based on data for the constitutional isomer 3-phenyl-1-pentene (B12858) and are presented here as a realistic representation for comparative purposes.[3]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to ensure reproducibility.

Quantitative NMR (qNMR) Spectroscopy Protocol

qNMR is a primary analytical method that provides a direct and highly accurate measure of purity without the need for a reference standard of the analyte itself.[2]

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher

  • NMR Tube: 5 mm high-precision

Acquisition Parameters:

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Program: A standard 30° or 90° pulse sequence.

  • Number of Scans: 16 or more to ensure adequate signal-to-noise ratio.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 s).

  • Acquisition Time: At least 3 seconds.

  • Spectral Width: Sufficient to cover all signals of interest (e.g., 0-10 ppm).

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 10 mg of the internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the signals corresponding to the well-resolved protons of this compound and the internal standard. For this compound, the terminal vinyl protons (=CH₂) around 5.0 ppm (2H) and the aromatic protons (5H) are potential candidates for integration. The signal for the internal standard should also be integrated.

  • The purity of this compound is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard dissolve Dissolve in CDCl3 transfer Transfer to NMR tube nmr_acq Acquire 1H NMR spectrum transfer->nmr_acq process Fourier Transform, Phase & Baseline Correction nmr_acq->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for qNMR Purity Assay.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is well-suited for the analysis of volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Detector Temperature: 300°C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or hexane) in a volumetric flask.

  • Vortex the solution until the sample is completely dissolved.

  • Transfer an aliquot to a GC vial for analysis.

Quantification: An external standard calibration curve is constructed by preparing a series of standard solutions of purified this compound of known concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration and purity.

High-Performance Liquid Chromatography-UV (HPLC-UV) Protocol

This technique provides an alternative separation method based on polarity.

Instrumentation:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

    • Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 20 mL of acetonitrile in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Quantification: Similar to GC-FID, an external standard calibration curve is created using standard solutions of this compound. The peak area from the sample analysis is used to determine the concentration and purity based on this calibration curve.

Logical Relationships in Analytical Method Comparison

The following diagram illustrates the decision-making process and the relationship between the analytical objectives and the choice of method.

Method_Selection cluster_methods Analytical Techniques cluster_attributes Key Attributes objective Analytical Objective absolute Absolute Purity & Structural Info objective->absolute volatile Volatile Impurities objective->volatile nonvolatile Non-Volatile/ UV-Active Impurities objective->nonvolatile qnmr qNMR gcfid GC-FID qnmr->gcfid Orthogonal hplcuv HPLC-UV gcfid->hplcuv Orthogonal hplcuv->qnmr Orthogonal absolute->qnmr Primary Method volatile->gcfid High Sensitivity nonvolatile->hplcuv Good Separation

References

Unveiling Molecular Structures: A Comparative Analysis of Experimental and Predicted NMR Shifts for 4-phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparison of experimentally determined and computationally predicted Nuclear Magnetic Resonance (NMR) spectral data for 4-phenyl-1-pentene.

This guide provides a comprehensive comparison between the experimental ¹H and ¹³C NMR chemical shifts of this compound, sourced from a public spectral database, and the corresponding predicted values generated by a widely used online NMR prediction tool. The objective is to offer a clear, data-driven analysis of the accuracy and utility of computational NMR prediction in the structural elucidation of organic molecules.

Experimental Protocols

The experimental NMR data was obtained from the Spectral Database for Organic Compounds (SDBS). The spectra were acquired under the following conditions:

  • ¹H NMR Spectroscopy:

    • Instrument: JEOL EX-90

    • Frequency: 90 MHz

    • Solvent: Chloroform-d (CDCl₃)

    • Reference: Tetramethylsilane (TMS)

  • ¹³C NMR Spectroscopy:

    • Instrument: JEOL EX-90

    • Frequency: 22.5 MHz

    • Solvent: Chloroform-d (CDCl₃)

    • Reference: Tetramethylsilane (TMS)

Predicted NMR Data Methodology

The predicted ¹H and ¹³C NMR spectra for this compound were generated using the free online resource, NMRDB.org. This platform employs a sophisticated algorithm that predicts chemical shifts based on the submitted molecular structure.

Quantitative Data Comparison

The experimental and predicted chemical shifts for each unique proton and carbon atom in this compound are presented in the tables below. The numbering of the atoms corresponds to the provided chemical structure.

Chemical Structure of this compound with Atom Numbering

Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm)

Assigned ProtonExperimental Shift (ppm)Predicted Shift (ppm)
H15.06 (ddd)5.03
H25.06 (ddd)5.08
H35.80 (ddt)5.79
H42.41 (t)2.41
H53.09 (sextet)3.09
H61.25 (d)1.26
H7, H117.18 (d)7.18
H8, H107.29 (t)7.31
H97.20 (t)7.23

Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm)

Assigned CarbonExperimental Shift (ppm)Predicted Shift (ppm)
C1115.03115.1
C2138.81138.3
C343.1243.0
C440.5240.4
C521.9222.0
C6146.88146.5
C7, C11126.94126.9
C8, C10128.43128.5
C9126.06126.2

Workflow for Data Comparison

The logical flow of acquiring and comparing the NMR data is illustrated in the following diagram.

comparison_workflow NMR Data Comparison Workflow cluster_exp Experimental Data cluster_pred Predicted Data cluster_comp Comparison exp_db SDBS Database exp_h1 Experimental ¹H NMR Data exp_db->exp_h1 exp_c13 Experimental ¹³C NMR Data exp_db->exp_c13 exp_protocol Experimental Protocol exp_db->exp_protocol table_h1 ¹H NMR Comparison Table exp_h1->table_h1 table_c13 ¹³C NMR Comparison Table exp_c13->table_c13 structure This compound Structure pred_tool NMRDB.org structure->pred_tool pred_h1 Predicted ¹H NMR Data pred_tool->pred_h1 pred_c13 Predicted ¹³C NMR Data pred_tool->pred_c13 pred_h1->table_h1 pred_c13->table_c13

Caption: A workflow diagram illustrating the process of obtaining and comparing experimental and predicted NMR data.

The analysis reveals a strong correlation between the experimental and predicted NMR data for this compound. The predicted chemical shifts for both ¹H and ¹³C nuclei are in close agreement with the experimental values, underscoring the reliability of modern NMR prediction software. Such computational tools serve as an invaluable resource for the rapid and accurate structural verification of molecules in research and development settings.

Analysis of Regio- and Stereoregularity in Poly(4-phenyl-1-pentene): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the regio- and stereoregularity in poly(4-phenyl-1-pentene), a polymer with potential applications in advanced materials and drug delivery systems. Due to the limited availability of direct experimental data for poly(this compound), this guide leverages data from its close structural analog, poly(4-methyl-1-pentene), and other relevant polyolefins to provide a comprehensive overview. The principles of stereochemical control and polymer characterization discussed are broadly applicable to the synthesis and analysis of novel polyolefins.

Introduction to Regio- and Stereoregularity in Polyolefins

The properties of polyolefins are profoundly influenced by their microstructure, specifically their regio- and stereoregularity.

  • Regioregularity refers to the orientation of monomer units in the polymer chain. For α-olefins, this typically involves 1,2-insertion (head-to-tail) versus 2,1-insertion (head-to-head or tail-to-tail). High regioregularity, with predominantly 1,2-insertions, leads to a more ordered and crystalline material.

  • Stereoregularity describes the spatial arrangement of the side groups along the polymer backbone. This gives rise to different tacticities:

    • Isotactic: All side groups are on the same side of the polymer chain. This regular structure allows for the formation of a helical conformation, leading to high crystallinity and enhanced mechanical properties.

    • Syndiotactic: Side groups alternate regularly on opposite sides of the polymer chain. This can also lead to crystalline materials, though with different crystal structures and properties compared to their isotactic counterparts.

    • Atactic: Side groups are randomly arranged along the polymer chain. This lack of order results in an amorphous, non-crystalline polymer with rubbery or glassy properties.

The control over both regio- and stereoregularity is crucial for tailoring the physical and mechanical properties of polyolefins for specific applications. This is typically achieved through the use of stereoselective catalysts, such as Ziegler-Natta and metallocene systems.

Comparative Data of Poly(this compound) and Other Polyolefins

The following tables summarize key physical and mechanical properties of poly(this compound) in its hypothetical isotactic form, compared with established data for isotactic poly(4-methyl-1-pentene) and isotactic polypropylene.

Table 1: Physical Properties of Selected Polyolefins

PropertyPoly(this compound) (Isotactic, Hypothetical)Poly(4-methyl-1-pentene) (Isotactic)Polypropylene (Isotactic)
Monomer This compound4-methyl-1-pentene (B8377)Propylene
Density (g/cm³) ~1.010.830.90-0.91[1]
Melting Point (°C) 150 - 170235 - 245[2]160 - 170[1]
Glass Transition Temp. (°C) 40 - 6030 - 50-10 to -20
Crystallinity (%) Moderate to High40 - 6560 - 70

Note: Data for poly(this compound) is estimated based on the structure and properties of analogous polymers.

Table 2: Mechanical Properties of Selected Polyolefins

PropertyPoly(this compound) (Isotactic, Hypothetical)Poly(4-methyl-1-pentene) (Isotactic)Polypropylene (Isotactic)
Tensile Strength (MPa) 30 - 4525 - 3030 - 50[1]
Flexural Modulus (GPa) 1.5 - 2.01.2 - 1.61.2 - 1.5[1]
Elongation at Break (%) 10 - 2010 - 50200 - 700[1]
Hardness (Rockwell R) 90 - 10080 - 9580 - 100

Note: Data for poly(this compound) is estimated based on the structure and properties of analogous polymers.

Experimental Protocols

Synthesis of Isotactic Poly(this compound) via Ziegler-Natta Catalysis

This protocol is adapted from the synthesis of isotactic poly(4-phenyl-1-butene)[3].

Materials:

  • This compound (monomer), purified and dried

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous heptane (B126788) (solvent)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid

Procedure:

  • A flame-dried, nitrogen-purged reactor is charged with anhydrous heptane.

  • The desired amount of TiCl₄ is added to the reactor, followed by the slow addition of Al(C₂H₅)₃ to form the catalyst complex. The molar ratio of Al/Ti is a critical parameter for catalyst activity and stereoselectivity.

  • The reactor is brought to the desired polymerization temperature (e.g., 70°C).

  • A solution of this compound in anhydrous heptane is then fed into the reactor.

  • The polymerization is allowed to proceed for a set period.

  • The reaction is terminated by the addition of methanol.

  • The polymer is precipitated, filtered, and washed with a mixture of methanol and hydrochloric acid to remove catalyst residues.

  • The resulting polymer is then dried under vacuum.

Characterization of Regio- and Stereoregularity by ¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve 50-100 mg of the polymer in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂, CDCl₃ at elevated temperature) in an NMR tube.

Instrumentation and Parameters:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Acquire a ¹³C{¹H} NMR spectrum.

  • Typical parameters include a 90° pulse width, a relaxation delay of 5-10 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis:

  • The chemical shifts of the methyl, methine, and methylene (B1212753) carbons in the polymer backbone are sensitive to the stereochemical environment.

  • The relative intensities of the peaks corresponding to different stereosequences (e.g., mm, mr, rr triads for the methyl region) are integrated to quantify the degree of isotacticity, syndiotacticity, or atacticity.

  • Regioerrors, such as 2,1-insertions, can be identified by characteristic signals in the spectrum.

Determination of Molecular Weight and Molecular Weight Distribution by Gel Permeation Chromatography (GPC)

Sample Preparation:

  • Dissolve a known concentration of the polymer (e.g., 1-2 mg/mL) in a suitable solvent for GPC analysis (e.g., 1,2,4-trichlorobenzene (B33124) at high temperature for crystalline polyolefins).

Instrumentation and Parameters:

  • A high-temperature GPC system equipped with a refractive index (RI) detector is typically used.

  • The system is equipped with a set of columns suitable for the expected molecular weight range of the polymer.

  • The analysis is run at an elevated temperature (e.g., 140-160°C) to ensure the polymer remains in solution.

Data Analysis:

  • The GPC system is calibrated using narrow molecular weight standards (e.g., polystyrene or polyethylene).

  • The retention time of the polymer sample is used to determine its molecular weight distribution.

  • The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated from the chromatogram.

Visualizations

Signaling Pathways and Logical Relationships

Tacticity cluster_monomer Monomer cluster_catalyst Catalyst cluster_polymerization Polymerization cluster_polymers Polymer Microstructures Monomer This compound Polymerization Coordination Polymerization Monomer->Polymerization Catalyst Stereoselective Catalyst (e.g., Ziegler-Natta, Metallocene) Catalyst->Polymerization Isotactic Isotactic Polymerization->Isotactic High Stereocontrol Syndiotactic Syndiotactic Polymerization->Syndiotactic High Stereocontrol Atactic Atactic Polymerization->Atactic Low Stereocontrol

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Monomer This compound Polymerization Polymerization Monomer->Polymerization Catalyst Ziegler-Natta or Metallocene Catalyst Catalyst->Polymerization NMR 13C NMR Spectroscopy Polymerization->NMR GPC Gel Permeation Chromatography (GPC) Polymerization->GPC Tacticity Determine Tacticity (Isotactic, Syndiotactic, Atactic) NMR->Tacticity MW Determine Molecular Weight (Mn, Mw, PDI) GPC->MW

Conclusion

The regio- and stereoregularity of poly(this compound) are critical determinants of its physical and mechanical properties. While direct experimental data remains scarce, the principles of stereocontrolled polymerization established for other α-olefins, such as 4-methyl-1-pentene and propylene, provide a strong framework for the synthesis and characterization of this promising polymer. The use of Ziegler-Natta and metallocene catalysts is expected to yield isotactic or syndiotactic variants with distinct properties from the atactic form. Further research into the synthesis and detailed characterization of poly(this compound) is warranted to fully explore its potential in various scientific and industrial applications.

References

Safety Operating Guide

Navigating the Disposal of 4-Phenyl-1-pentene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Phenyl-1-pentene is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance with regulatory standards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.

  • Body Protection: A flame-retardant lab coat is essential.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.

Handling Precautions:

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Ground and bond containers during transfer to prevent static discharge.[2]

  • Use non-sparking tools and explosion-proof equipment.[2]

  • Avoid contact with skin and eyes.[1]

  • Prevent release to the environment.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company.[1]

  • Waste Segregation: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with flammable organic liquids. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3] Non-halogenated organic solvent waste should be kept separate from halogenated waste.[4][5][6]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable liquid, irritant, environmentally hazardous).

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, preferably within a flammable storage cabinet.[3] This area should be well-ventilated and away from sources of ignition.

  • Arrange for Disposal: Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup. Provide them with a complete inventory of the waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation to disperse vapors.

  • Control Ignition Sources: Eliminate all potential ignition sources.

  • Containment: For small spills, use an inert absorbent material like sand, earth, or commercial sorbent pads to contain the liquid. Do not use combustible materials such as paper towels.

  • Collection: Carefully collect the absorbed material and contaminated items into a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's protocol.

Quantitative Data Summary

PropertyValueSource
Physical State Liquid[2]
Boiling Point/Range 85.8 - 86.2 °F / 29.9 - 30.1 °C (lit.)
Density 0.641 g/cm3 (77 °F / 25 °C) (lit.)
Flammability Extremely flammable liquid and vapour
Aquatic Toxicity Harmful to aquatic life with long lasting effects[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Emergency start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect in a Designated, Labeled, Sealed Container fume_hood->collect_waste spill Spill Occurs fume_hood->spill segregate_waste Segregate from Incompatible Wastes (e.g., Halogenated Solvents) collect_waste->segregate_waste store_waste Store in a Flammable Storage Cabinet segregate_waste->store_waste contact_ehs Contact EHS or Certified Waste Disposal Company store_waste->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup end End: Proper Disposal Complete schedule_pickup->end spill->collect_waste No evacuate Evacuate Area & Control Ignition Sources spill->evacuate Yes contain Contain Spill with Inert Absorbent evacuate->contain collect_spill Collect Contaminated Material for Hazardous Waste Disposal contain->collect_spill report_spill Report Spill to Supervisor & EHS collect_spill->report_spill report_spill->store_waste

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 4-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Phenyl-1-pentene. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring safe handling and disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound, which should be treated as a flammable liquid. The following table summarizes the recommended PPE.

Protection Type Recommended PPE Specifications and Use
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Must meet ANSI Z87.1 standards. Goggles are required when there is a potential for splashes. A face shield should be used in conjunction with goggles during procedures with a high risk of splashing or explosion.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Inspect gloves before each use and change them immediately upon contact with the chemical. Consult the glove manufacturer's compatibility chart for breakthrough times.[1][3]
Body Protection Flame-resistant lab coat.A lab coat should be worn to protect against splashes and should be buttoned completely. Cotton or other non-synthetic materials are preferred under the lab coat.[1][3]
Footwear Closed-toe shoes.Shoes must cover the entire foot to protect against spills.[1][3][4]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. A respirator may be required if ventilation is inadequate.Engineering controls like fume hoods are the primary method to control inhalation exposure. If a respirator is necessary, a risk assessment must be performed to select the appropriate type, and users must be fit-tested and trained.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name (this compound) and any hazard warnings.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) during the receiving and inspection process.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[5][6]

  • Keep the container tightly closed when not in use.[6]

  • Store in a flammable storage cabinet.

  • Segregate from incompatible materials such as strong oxidizing agents.

3. Laboratory Use:

  • All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[5]

  • Ground and bond containers when transferring the material to prevent static discharge.[5]

  • Use spark-proof tools and explosion-proof equipment.[5]

  • Have an appropriate fire extinguisher (e.g., dry chemical, CO2) readily available.

  • Ensure an emergency eyewash station and safety shower are accessible.

4. Spill and Emergency Procedures:

  • Small Spills:

    • Evacuate the immediate area and ensure adequate ventilation.

    • Remove all sources of ignition.[5]

    • Contain the spill using an inert absorbent material such as sand, earth, or a commercial sorbent. Do not use combustible materials like paper towels.[5]

    • Carefully collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[5]

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the area.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent the spill from entering drains.

  • In Case of Fire:

    • Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.

    • If the fire is large or cannot be controlled, evacuate the area and call emergency services.

Disposal Plan

The disposal of this compound and any contaminated materials must comply with all federal, state, and local regulations for hazardous waste.

1. Waste Collection:

  • Collect all waste containing this compound (including empty containers, contaminated absorbents, and disposable PPE) in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

2. Waste Storage:

  • Store the hazardous waste container in a designated satellite accumulation area.

  • The storage area should be secure and away from sources of ignition.

3. Waste Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in the regular trash.

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_protocol Safe Work Protocol A Review Chemical Properties (Flammable Liquid) B Identify Potential Exposure Routes (Inhalation, Skin/Eye Contact, Ingestion) A->B C Evaluate Task-Specific Risks (e.g., Transferring, Heating, Reaction) B->C D Eye/Face Protection: Safety Goggles or Face Shield C->D Select Appropriate PPE E Hand Protection: Chemical-Resistant Gloves C->E Select Appropriate PPE F Body Protection: Flame-Resistant Lab Coat C->F Select Appropriate PPE G Respiratory Protection: Work in Fume Hood C->G Select Appropriate PPE I Follow Standard Operating Procedures D->I E->I F->I G->I H Implement Engineering Controls (Fume Hood, Ventilation) H->I J Emergency Preparedness (Spill Kit, Eyewash, Shower) I->J

Caption: PPE selection workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.